Product packaging for TAPSO(Cat. No.:CAS No. 68399-81-5)

TAPSO

Cat. No.: B1223088
CAS No.: 68399-81-5
M. Wt: 259.28 g/mol
InChI Key: RZQXOGQSPBYUKH-UHFFFAOYSA-N
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Description

TAPSO Free Acid is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO7S B1223088 TAPSO CAS No. 68399-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid
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InChI

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15)
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InChI Key

RZQXOGQSPBYUKH-UHFFFAOYSA-N
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Canonical SMILES

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17NO7S
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DSSTOX Substance ID

DTXSID80887356
Record name TAPSO
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Molecular Weight

259.28 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
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CAS No.

68399-81-5
Record name TAPSO
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Record name N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
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Record name 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
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Record name TAPSO
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Record name 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid
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Record name N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID
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Foundational & Exploratory

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic Acid (TAPSO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid, commonly referred to as TAPSO, is a zwitterionic biological buffer valued for its utility in a variety of biochemical and molecular biology applications. As a member of the 'Good's' buffers, it is characterized by its effective buffering capacity in the physiological pH range, minimal interaction with biological components, and high water solubility. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its common applications, detailed experimental protocols, and its interactions with metal ions.

Introduction

This compound is a sulfonic acid-based zwitterionic buffer that belongs to the family of biological buffers developed by Dr. Norman Good and his colleagues. These buffers were designed to meet several criteria for biological research, including a pKa value between 6 and 8, high solubility in water, minimal solubility in organic solvents, and limited interference with biological processes. This compound, with a pKa of approximately 7.6 at 25°C, is particularly well-suited for maintaining a stable pH environment in the physiological range of 7.0 to 8.2.[1][2][3] Its chemical structure, featuring a tris(hydroxymethyl)methyl group, contributes to its high polarity and water solubility. This guide serves as a comprehensive resource for professionals utilizing this compound in their research endeavors.

Physicochemical Properties

The utility of this compound as a biological buffer is defined by its distinct physicochemical properties. These characteristics are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReference
IUPAC Name 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid[1]
Synonyms This compound, 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid[1][2]
CAS Number 68399-81-5[1]
Molecular Formula C₇H₁₇NO₇S[1]
Molar Mass 259.28 g/mol [1]
Appearance White crystalline powder[4]
pKa at 25°C 7.635 (I=0)[1]
Effective pH Range 7.0 – 8.2[1][2][4]
d(pKa)/dT (°C⁻¹) -0.020[5]
Solubility in Water 100 mg/mL (385.68 mM); requires sonication for dissolution.[4]
Solubility in DMSO 50 mg/mL (192.84 mM); requires sonication for dissolution.[4]
Storage (Powder) Room temperature[4]
Storage (Solution) -20°C for 1 month or -80°C for 6 months (protect from light)[4]

Chemical Structure and Buffering Mechanism

The chemical structure of this compound is fundamental to its function as a zwitterionic buffer. The molecule contains both a tertiary amine and a sulfonic acid group. The sulfonic acid group is strongly acidic and is deprotonated at physiological pH, carrying a negative charge. The tertiary amine has a pKa in the neutral range, allowing it to be protonated or deprotonated to buffer against pH changes.

Figure 1: Chemical and Zwitterionic Structures of this compound.

The buffering action of this compound is centered around the protonation and deprotonation of its tertiary amine group. The sulfonic acid group remains deprotonated and negatively charged within the effective buffering range.

Buffering_Mechanism Protonated Protonated Form (Acidic) Zwitterionic Zwitterionic Form Protonated->Zwitterionic + OH⁻ Zwitterionic->Protonated + H⁺

Figure 2: this compound Buffering Mechanism.

Applications in Research

This compound's properties make it a versatile buffer for a wide range of applications in biological and biochemical research:

  • Cell Culture: It is used as a component of cell culture media to maintain a stable pH, which is crucial for cell viability and growth.

  • Enzyme Assays: this compound is frequently employed in enzyme assays where a constant pH in the neutral to slightly alkaline range is required for optimal enzyme activity.

  • Electrophoresis: Its zwitterionic nature makes it a suitable buffer component for various electrophoretic techniques.

  • Protein Purification and Analysis: this compound can be used in buffers for chromatography and other protein purification methods to maintain protein stability and function.

Metal Ion Interactions

This compound is known to interact with various metal ions, which can be a critical consideration in experimental design. The strength of these interactions varies depending on the metal ion.

Table of this compound-Metal Ion Interactions:

Metal IonInteraction Strength
Mg²⁺, Ca²⁺, Fe²⁺/³⁺, Cu²⁺, Pb²⁺Strong
Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺Weak to Moderate

Note: This information is based on qualitative descriptions from manufacturer literature and published research. Specific stability constants (log K) can be found in specialized chemical literature.[4]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound powder (M.W. 259.28 g/mol )

  • High-purity, deionized water

  • 5 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 259.28 g of this compound powder and transfer it to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved. Gentle warming may be required to aid dissolution.

  • Cool the solution to room temperature.

  • Adjust the pH of the solution to the desired value (e.g., 7.6) using a 5 M NaOH solution. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

General Protocol for an Enzyme Assay using this compound Buffer

This protocol provides a general workflow for a typical colorimetric enzyme assay. The specific concentrations of the substrate, enzyme, and any cofactors, as well as the incubation time and temperature, will need to be optimized for the specific enzyme being studied.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_buffer Prepare this compound Assay Buffer (e.g., 50 mM this compound, pH 7.6) add_buffer Pipette this compound buffer into microplate wells prep_buffer->add_buffer prep_reagents Prepare Substrate and Enzyme Solutions add_substrate Add substrate solution to wells prep_reagents->add_substrate add_buffer->add_substrate pre_incubate Pre-incubate at assay temperature add_substrate->pre_incubate start_reaction Initiate reaction by adding enzyme solution pre_incubate->start_reaction incubate Incubate for a defined time start_reaction->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction read_absorbance Measure absorbance at appropriate wavelength stop_reaction->read_absorbance analyze_data Calculate enzyme activity read_absorbance->analyze_data

Figure 3: General Workflow for an Enzyme Assay using this compound Buffer.

Procedure:

  • Prepare the Assay Buffer: Prepare a working solution of this compound buffer at the desired concentration and pH (e.g., 50 mM this compound, pH 7.6).

  • Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the this compound assay buffer.

  • Assay Setup: In a 96-well microplate, add the appropriate volume of this compound assay buffer to each well.

  • Add Substrate: Add the substrate solution to each well.

  • Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the enzyme solution to each well.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 10-30 minutes) at the assay temperature.

  • Stop Reaction (Optional): If necessary, stop the reaction by adding a stop solution.

  • Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, using a standard curve if necessary.

Synthesis and Purification

While detailed, proprietary synthesis methods are specific to chemical manufacturers, a general synthetic route for this compound involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with 3-chloro-2-hydroxypropanesulfonic acid or a related precursor.

The purification of this compound is typically achieved through recrystallization from an aqueous-organic solvent mixture to yield a high-purity crystalline product. Quality control measures often include titration to determine purity, spectroscopy (NMR, IR) to confirm structure, and measurement of pH and pKa to ensure proper buffering characteristics.

Conclusion

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (this compound) is a robust and reliable zwitterionic buffer for a wide array of applications in life science research. Its favorable pKa, high solubility, and minimal interference with biological systems make it an excellent choice for maintaining stable pH conditions in enzyme assays, cell culture, and other biochemical applications. This guide provides the core technical information required for the effective use of this compound in a laboratory setting. Researchers should always consider the potential for metal ion chelation and the temperature dependence of the pKa when designing their experiments.

References

TAPSO Buffer: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the properties, applications, and methodologies associated with TAPSO buffer, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound Buffer

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer that belongs to the family of "Good's buffers." These buffers are characterized by their compatibility with biological systems, including high water solubility, low cell membrane permeability, and minimal interference with biological processes.[1][2]

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for its suitability in various experimental setups.

PropertyValueReference(s)
pKa at 25°C 7.6[3]
Effective pH Range 7.0 – 8.2[3]
Molecular Formula C₇H₁₇NO₇S[2]
Molecular Weight 259.28 g/mol [3]
Appearance White crystalline powder[2]
Solubility in Water Readily soluble[1]

Applications in Research and Drug Development

This compound buffer is a versatile tool in the laboratory, finding applications in a range of biochemical and molecular biology techniques. Its buffering capacity in the physiological pH range makes it particularly suitable for studies involving proteins and cells.

Enzyme Assays

The stable pH control offered by this compound is critical for a wide variety of enzyme kinetic studies, including those for kinases and phosphatases, where enzyme activity is highly pH-dependent.

Protein Analysis

This compound is utilized in various protein analysis techniques:

  • Electrophoresis: While not as common as Tris-glycine systems, this compound can be used in certain electrophoretic applications, such as isoelectric focusing, due to its zwitterionic nature.[4][5][6]

  • Chromatography: It can be employed as a buffering agent in different chromatography methods for protein purification.

  • Protein-Ligand Binding Studies: Maintaining a stable pH is crucial for accurately characterizing the interactions between proteins and ligands.[7][8]

Cell Culture

This compound can be a component of cell culture media, helping to maintain a stable pH environment essential for cell viability and growth, particularly in applications like hybridoma technology for monoclonal antibody production.[9][10][11][12][13]

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of this compound buffer in common laboratory applications.

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound powder (MW: 259.28 g/mol )

  • High-purity, deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Concentrated NaOH or HCl for pH adjustment

Procedure:

  • Weigh out 259.28 g of this compound powder.

  • Add the powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

  • Transfer the solution to a 1 L volumetric flask.

  • Carefully adjust the pH to the desired value (typically within the 7.0-8.2 range) using concentrated NaOH to increase the pH or HCl to decrease it. Add the acid or base dropwise while continuously monitoring the pH.

  • Once the target pH is reached, add deionized water to bring the final volume to 1 L.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

  • Store the stock solution at room temperature.

General Protocol for a Kinase Activity Assay

This protocol provides a general framework for a kinase assay. The specific concentrations of enzyme, substrate, and ATP, as well as incubation times and temperatures, will need to be optimized for the specific kinase being studied.

Materials:

  • 1 M this compound stock solution, pH 7.5

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96-well microplate

Procedure:

  • Prepare the Kinase Reaction Buffer (1X):

    • 50 mM this compound, pH 7.5

    • 10 mM MgCl₂

    • 0.1 mg/mL BSA

    • Adjust the final volume with deionized water.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add the following to each well:

      • Kinase reaction buffer

      • Kinase (at the desired concentration)

      • Substrate (at the desired concentration)

    • Initiate the reaction by adding ATP to the desired final concentration.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

While this compound is a versatile buffer, its use is not specifically mandated for any particular signaling pathway in the way that, for example, certain buffers are integral to specific protein purification systems. Its utility lies in providing a stable pH environment for studying a wide range of cellular processes. Below are examples of a generic experimental workflow where this compound can be employed.

Workflow for Cell Lysis and Protein Extraction for Kinase Assays

This workflow outlines the steps for preparing cell lysates for subsequent analysis of kinase activity, a process where maintaining a stable physiological pH is critical.

Cell_Lysis_Workflow start Cell Culture lysis Cell Lysis in This compound-based Lysis Buffer start->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation supernatant Collect Supernatant (Cell Lysate) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification assay Kinase Activity Assay (using this compound buffer) quantification->assay end Data Analysis assay->end Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Activation adaptor Adaptor Protein receptor->adaptor Recruitment & Phosphorylation kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation & Activation (Can be assayed in this compound buffer) transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation & Nuclear Translocation (Kinase activity can be assayed in this compound buffer) gene_expression Target Gene Expression transcription_factor->gene_expression Regulation

References

A Technical Guide to TAPSO Biological Buffer: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, maintaining precise and stable pH conditions is paramount for the success of a vast array of experimental and analytical procedures. Biological buffers are indispensable reagents that resist changes in pH, thereby ensuring the integrity and functionality of sensitive biological molecules and systems. Among the zwitterionic buffers first introduced by Good and his colleagues, TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, has emerged as a valuable tool for a variety of applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on providing researchers with the detailed information necessary for its effective use.

Chemical Structure and Physicochemical Properties

This compound is a zwitterionic N-substituted aminosulfonic acid. Its structure features a sulfonic acid group, which confers a negative charge at physiological pH, and a tertiary amino group, which is protonated to carry a positive charge. This zwitterionic nature is a key characteristic of Good's buffers, contributing to their high water solubility and minimal interaction with biological membranes.

Synonyms:

  • 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid

  • N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid[1]

  • 2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid[2]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound, providing a basis for its selection and use in experimental design.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid[1]
CAS Number 68399-81-5[1]
Molecular Formula C₇H₁₇NO₇S[1]
Molecular Weight 259.28 g/mol [1]
pKa at 25°C 7.635[1]
Useful Buffering Range 7.0 – 8.2[1]
Appearance White crystalline powder

Table 2: Temperature Dependence of pKa for this compound

Temperature (°C)pKa
58.038
107.952
157.868
207.787
257.708
307.631
357.556
377.532
407.484
457.414
507.346
557.280
(Data derived from Roy, R. N., et al. (1984). J. Chem. Eng. Data, 29(3), 270-274.)

Table 3: Solubility of this compound

SolventSolubilityReference(s)
Water (warm) 0.333 g/mL (clear to slightly hazy)
Water at 298.15 K 1.28 mol/kg[3]
10% (w/w) Ethanol in Water at 298.15 K 0.95 mol/kg[3]
20% (w/w) Ethanol in Water at 298.15 K 0.69 mol/kg[3]
30% (w/w) Ethanol in Water at 298.15 K 0.48 mol/kg[3]
40% (w/w) Ethanol in Water at 298.15 K 0.32 mol/kg[3]
50% (w/w) Ethanol in Water at 298.15 K 0.20 mol/kg[3]
60% (w/w) Ethanol in Water at 298.15 K 0.12 mol/kg[3]
70% (w/w) Ethanol in Water at 298.15 K 0.07 mol/kg[3]
80% (w/w) Ethanol in Water at 298.15 K 0.04 mol/kg[3]
90% (w/w) Ethanol in Water at 298.15 K 0.02 mol/kg[3]
100% Ethanol at 298.15 K 0.01 mol/kg[3]
DMSO 50 mg/mL (with sonication)[4]
Methanol Data not readily available in the literature.
Acetone Data not readily available in the literature.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Buffer Stock Solution (pH 7.6 at 25°C)

This protocol describes the preparation of a 0.5 M stock solution of this compound buffer. This stock solution can be diluted to the desired final concentration for various applications.

Materials:

  • This compound (MW: 259.28 g/mol )

  • Sodium hydroxide (NaOH), 10 M solution

  • Deionized, purified water (e.g., Milli-Q or equivalent)

  • pH meter calibrated at 25°C

  • Magnetic stirrer and stir bar

  • Volumetric flask (100 mL)

  • Beaker (150 mL)

  • Graduated cylinder

  • Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

Procedure:

  • Weighing the this compound:

    • Calculate the mass of this compound required to make 100 mL of a 0.5 M solution:

      • Mass = 0.5 mol/L * 0.1 L * 259.28 g/mol = 12.964 g

    • Accurately weigh out 12.964 g of this compound powder and transfer it to a 150 mL beaker.

  • Dissolving the this compound:

    • Add approximately 80 mL of deionized water to the beaker containing the this compound powder.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution until the this compound is completely dissolved. Gentle warming may be applied to aid dissolution, but the solution should be cooled to 25°C before pH adjustment.

  • Adjusting the pH:

    • Place the calibrated pH electrode into the this compound solution.

    • While continuously stirring, slowly add the 10 M NaOH solution dropwise to raise the pH.

    • Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.60. Be cautious not to overshoot the target pH. If the pH goes too high, it is recommended to start over rather than trying to adjust with a strong acid, as this will increase the ionic strength of the buffer.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the buffer solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage (Optional):

    • For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

    • Store the buffer solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent microbial growth.

Mandatory Visualizations

Logical Workflow for Selecting a Biological Buffer

The selection of an appropriate biological buffer is a critical step in experimental design. The following diagram illustrates a logical workflow to guide researchers in this process.

Buffer_Selection_Workflow start Start: Define Experimental Requirements ph_range Determine Required pH Range start->ph_range pka_selection Select Buffer with pKa ≈ Desired pH (pKa ± 1) ph_range->pka_selection pka_selection->ph_range No, re-evaluate temp_consideration Consider Experimental Temperature (pKa is temperature-dependent) pka_selection->temp_consideration Yes concentration Determine Required Buffer Concentration temp_consideration->concentration compatibility Check for Chemical Compatibility: - Metal ion chelation - Interference with assays - Biological inertness concentration->compatibility solubility Verify Buffer Solubility in the System compatibility->solubility ionic_strength Consider Ionic Strength Effects solubility->ionic_strength preparation Prepare and Validate Buffer pH at Experimental Temperature ionic_strength->preparation end End: Buffer Selected and Prepared preparation->end

Caption: A logical workflow for the selection of a biological buffer.

Conclusion

This compound is a versatile and reliable zwitterionic buffer with properties that make it suitable for a wide range of applications in biological and biochemical research. Its pKa of 7.635 at 25°C places it squarely in the physiological pH range, and its high water solubility and minimal interaction with biological systems are advantageous for many experimental setups. This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and a practical protocol for the preparation of this compound buffer. By understanding these key aspects, researchers can confidently and effectively utilize this compound to maintain stable pH conditions and achieve reproducible and accurate experimental outcomes.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of TAPSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer.[1] It is a member of the Good's buffers, which are valued for their compatibility with biological systems.[2] With a pKa of 7.6 at 25°C, this compound is particularly effective for creating buffer solutions in the pH range of 7.0 to 8.2.[3][4] Its structure, featuring multiple hydroxyl groups, enhances its solubility and makes it a suitable component in various biochemical and molecular biology applications, including cell culture media and enzyme assays.[5][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid[4]
Synonyms 2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid, N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid[5][7]
CAS Number 68399-81-5[5][8]
Molecular Formula C₇H₁₇NO₇S[5][8][9]
Molecular Weight 259.28 g/mol [4][5]
Appearance White crystalline powder[5][10]
Melting Point 218-229 °C (decomposes)[5][8]
pKa (at 25°C) 7.6[3][11]
Useful pH Range 7.0 - 8.2[3][7]
Solubility in Water Soluble, 0.333 g/mL in warm water.
Purity (Assay) ≥99% (by titration)[9]

Applications

This compound's properties make it a versatile tool for researchers. Its primary applications include:

  • Biological Buffer: It is widely used to maintain a stable pH in biochemical and molecular biology experiments, which is crucial for enzyme activity and protein stability.[5][10]

  • Cell Culture: Due to its low toxicity and non-permeability to cell membranes, this compound is an advantageous buffering agent in cell culture media, helping to maintain the required pH for optimal cell growth.[2][6]

  • Pharmaceutical Formulations: It can be used to enhance the solubility and bioavailability of active pharmaceutical ingredients.[5][10]

  • Analytical Chemistry: this compound serves as a reagent in various assays and tests.[5]

Experimental Protocols

Preparation of a this compound Buffer Solution

This protocol outlines the general steps for preparing a this compound buffer solution. The final concentrations of this compound and the pH of the buffer should be adjusted according to the specific requirements of the experiment.

Materials:

  • This compound powder

  • Deionized or distilled water (dH₂O)

  • Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

  • Stirring rod or magnetic stirrer

  • Graduated cylinder and beaker

  • pH meter

Procedure:

  • Determine the required concentration and volume of the this compound buffer.

  • Weigh the appropriate amount of this compound powder and place it in a beaker.

  • Add a portion of the dH₂O to the beaker (less than the final desired volume) and stir until the this compound is completely dissolved.[2]

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Adjust the pH of the solution by slowly adding concentrated HCl to lower the pH or NaOH to raise the pH until the desired value is reached.[2]

  • Transfer the solution to a graduated cylinder and add dH₂O to reach the final desired volume.[2]

  • Sterilize the buffer solution by filtering it through a 0.22 µm filter, especially if it is to be used for cell culture or other sensitive applications.[12]

  • Store the prepared buffer at 4°C for short-term use.[2] For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation.[12]

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

TAPSO_Buffer_Equilibrium cluster_products Dissociation Products TAPSO_Acid This compound (Acid Form) H-TAPSO TAPSO_Base This compound (Conjugate Base) This compound⁻ TAPSO_Acid->TAPSO_Base pKa = 7.6 H_plus H⁺

Caption: Chemical equilibrium of a this compound buffer solution.

Buffer_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in dH₂O weigh->dissolve adjust_ph Adjust pH with HCl/NaOH dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume sterilize Sterilize (0.22 µm filter) final_volume->sterilize store Store at 4°C or -20°C sterilize->store end End store->end

Caption: General workflow for preparing a this compound buffer solution.

References

TAPSO Buffer in Cell Culture Media: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO) buffer for its application in cell culture media formulations. This document details its physicochemical properties, compares it with other common biological buffers, and provides guidance on its preparation and use.

Introduction to Biological Buffers in Cell Culture

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most human and animal cell lines is narrow, typically between 7.2 and 7.4. Fluctuations outside this range can adversely affect cell growth, metabolism, morphology, and the integrity of expressed proteins. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the primary physiological buffer in vivo and is a common component of cell culture media, it is inherently unstable in environments with fluctuating CO₂ levels. Consequently, synthetic biological buffers, such as HEPES and this compound, are often included in media formulations to provide additional buffering capacity, especially during extended periods of cell manipulation outside of a CO₂ incubator.

This compound is a zwitterionic buffer developed by Good and colleagues, characterized by its pKa near physiological pH, high water solubility, and minimal interaction with biological components.

Physicochemical Properties of this compound

This compound is valued for its buffering efficacy in the neutral to slightly alkaline pH range. Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₇NO₇S
Molecular Weight259.28 g/mol [1]
pKa at 25°C7.635[1]
Useful pH Range7.0 - 8.2[2]
AppearanceWhite to off-white solid powder
Solubility in WaterHigh
Metal Ion BindingStrong: Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Pb²⁺Weak: Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺[3]

Comparison of this compound with Other Common Cell Culture Buffers

The choice of a biological buffer can significantly impact experimental outcomes. The following table provides a comparison of this compound with other commonly used buffers in cell culture.

FeatureThis compoundHEPESMOPSBicarbonate
pKa at 25°C 7.6357.57.26.1 (apparent)
Useful pH Range 7.0 - 8.26.8 - 8.26.5 - 7.9Dependent on CO₂ concentration
Metal Ion Binding Strong with several divalent cationsNegligibleForms complexes with some metalsForms precipitates with Ca²⁺ and Mg²⁺
Cytotoxicity Generally low, but data is limitedLow at typical concentrations (10-25 mM)Can be toxic at higher concentrationsNon-toxic, a natural metabolite
CO₂ Dependence IndependentIndependentIndependentDependent

Experimental Protocols

Preparation of a 1 M this compound Stock Solution
  • Weighing: Weigh out 259.28 g of this compound powder.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity, cell culture-grade water.

  • Mixing: Stir the solution gently with a magnetic stirrer until the powder is completely dissolved.

  • pH Adjustment: Adjust the pH of the solution to the desired level (typically 7.4 for cell culture applications) using a concentrated solution of NaOH or HCl. It is crucial to perform this adjustment at the intended temperature of use.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add water to bring the final volume to 1 L.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Preparation of this compound-Buffered Cell Culture Medium
  • Start with Basal Medium: Begin with a powdered or 1X liquid basal medium (e.g., DMEM, RPMI-1640).

  • Reconstitution (if using powder): If using a powdered medium, reconstitute it in high-purity water according to the manufacturer's instructions.

  • Addition of this compound: Aseptically add the sterile 1 M this compound stock solution to the basal medium to achieve the desired final concentration (typically in the range of 10-25 mM). For a 20 mM final concentration in 1 L of medium, add 20 mL of the 1 M stock solution.

  • Addition of Other Supplements: Add other required supplements such as L-glutamine, antibiotics, and serum (if applicable).

  • Final pH Check: Verify that the final pH of the complete medium is within the desired range. Adjust if necessary with sterile NaOH or HCl.

  • Sterile Filtration: If components were added that were not pre-sterilized, the final medium should be sterilized by filtration through a 0.22 µm filter.

  • Storage: Store the complete, this compound-buffered medium at 2-8°C, protected from light.

Impact on Cellular Processes and Signaling Pathways

While this compound is considered a non-toxic and inert buffering agent, its potential to interact with cellular components and signaling pathways should be considered, particularly in sensitive applications.

Metal Ion Chelation

As indicated in the physicochemical properties table, this compound can bind to several divalent metal ions. This can have implications for experiments where the concentration of these ions is critical, such as studies involving certain enzymes or cell adhesion molecules. Researchers should be aware of this potential and may need to adjust the concentration of essential metal ions in their media.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that directly investigate the effect of this compound on intracellular signaling pathways such as apoptosis or MAPK signaling. However, any component of a cell culture medium has the potential to influence cellular behavior. The following diagrams illustrate generalized representations of these pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 1: Generalized Apoptosis Signaling Pathways

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Adaptor Proteins Adaptor Proteins Receptor->Adaptor Proteins Activates MAPKKK MAPKKK Adaptor Proteins->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates

Fig. 2: Generalized MAPK Signaling Pathway

Experimental Workflow: Comparative Buffer Analysis

For researchers considering the adoption of this compound, a comparative analysis against their current buffering system is recommended. The following workflow outlines a general approach for such a study.

Buffer_Comparison_Workflow cluster_setup Experimental Setup cluster_culture Cell Culture cluster_analysis Data Analysis Cell_Line Select Cell Line (e.g., CHO, HEK293) Media_A Prepare Medium with Standard Buffer (e.g., HEPES) Cell_Line->Media_A Media_B Prepare Medium with This compound Buffer Cell_Line->Media_B Culture_A Culture cells in Media A Media_A->Culture_A Culture_B Culture cells in Media B Media_B->Culture_B Growth_Curve Monitor Cell Growth (Viable Cell Density) Culture_A->Growth_Curve Viability Assess Viability (e.g., Trypan Blue) Culture_A->Viability Metabolite_Analysis Analyze Metabolites (e.g., Lactate, Ammonia) Culture_A->Metabolite_Analysis Product_Titer Measure Product Titer (if applicable) Culture_A->Product_Titer Product_Quality Assess Product Quality (e.g., Glycosylation) Culture_A->Product_Quality Culture_B->Growth_Curve Culture_B->Viability Culture_B->Metabolite_Analysis Culture_B->Product_Titer Culture_B->Product_Quality

Fig. 3: Workflow for Comparing Buffering Systems

Conclusion and Recommendations

This compound is a valuable zwitterionic buffer for cell culture applications, offering a pKa within the physiological range and independence from CO₂ levels. Its primary advantages lie in providing stable pH control during extended cell manipulations outside of a controlled CO₂ environment. However, researchers and drug development professionals should be mindful of its potential to chelate divalent metal ions, which may necessitate adjustments to media formulations for specific applications.

Due to the limited publicly available data on this compound's cytotoxicity across a wide range of cell lines and its direct impact on intracellular signaling, it is recommended to perform a thorough in-house evaluation before its adoption in critical processes such as large-scale production of biologics or sensitive cell-based assays. This evaluation should, at a minimum, compare cell growth, viability, and, if applicable, product titer and quality against a well-established buffering system like HEPES.

References

Temperature Dependence of TAPSO Buffer pKa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature dependence of the second dissociation constant (pKa) of 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO), a zwitterionic buffer commonly used in biological and pharmaceutical research. Understanding this relationship is critical for ensuring the accuracy and reproducibility of experiments conducted at varying temperatures, particularly in the development of temperature-sensitive formulations and assays.

Core Concept: The Influence of Temperature on Buffer pKa

The pKa of a buffer is not a fixed value; it is influenced by the temperature of the solution. This temperature dependence is governed by the enthalpy of the ionization reaction of the buffer. The van't Hoff equation describes this relationship, indicating that for an endothermic reaction (positive enthalpy change), the pKa will decrease with increasing temperature, while for an exothermic reaction (negative enthalpy change), the pKa will increase with increasing temperature. For many common biological buffers, including those with amine groups, the ionization is typically endothermic, leading to a decrease in pKa as the temperature rises.[1]

Quantitative Data: pKa of this compound at Various Temperatures

The second dissociation constant (pKa2) of this compound has been determined with high precision over a range of temperatures. The following table summarizes these findings, providing a valuable reference for researchers working with this buffer system. The data is derived from studies utilizing electromotive force (e.m.f.) measurements of cells without a liquid junction, a highly accurate method for determining thermodynamic properties of buffers.[2][3]

Temperature (°C)Temperature (K)pKa of this compound
5278.158.033
10283.157.954
15288.157.877
20293.157.802
25298.157.730
30303.157.660
35308.157.592
37310.157.565
40313.157.526
45318.157.462
50323.157.400
55328.157.340

Data sourced from Roy, L. N., et al. (2011).[2][3]

Experimental Protocol: Determination of this compound pKa Temperature Dependence via Potentiometry

The determination of the temperature-dependent pKa of this compound is achieved through a precise potentiometric method using a Harned-type cell, which is a cell without a liquid junction. This method minimizes errors associated with liquid junction potentials.

I. Materials and Reagents
  • This compound (high purity)

  • Sodium hydroxide (NaOH), carbonate-free

  • Sodium chloride (NaCl)

  • Deionized, high-purity water

  • Standard buffer solutions for pH meter calibration (e.g., pH 4, 7, and 10)

  • Nitrogen gas, high purity

II. Equipment
  • Harned-type cell (comprising a hydrogen electrode and a silver-silver chloride electrode)

  • High-precision potentiometer or pH meter with millivolt resolution

  • Thermostatically controlled water bath with an accuracy of ±0.05 °C

  • Magnetic stirrer and stir bars

  • Glassware: volumetric flasks, pipettes, beakers

  • Analytical balance

III. Solution Preparation
  • This compound Buffer Solutions: Prepare a series of this compound buffer solutions with and without NaCl to maintain a constant ionic strength, which is crucial for accurate measurements, especially when mimicking physiological conditions. For example, prepare solutions with varying molalities of this compound and its sodium salt (Nathis compound) in the absence and presence of NaCl (e.g., at an ionic strength of 0.16 mol·kg⁻¹ to simulate blood plasma).[2][3]

  • Carbonate-Free NaOH: Prepare a concentrated stock solution of NaOH and allow any sodium carbonate to precipitate. Dilute the supernatant to the desired concentration using deionized water that has been purged with nitrogen to remove dissolved CO2.

IV. Experimental Procedure
  • Cell Assembly: Assemble the Harned-type cell containing the hydrogen and silver-silver chloride electrodes.

  • Temperature Control: Place the cell in the thermostatically controlled water bath and allow it to equilibrate at the desired temperature.

  • Solution Introduction: Fill the cell with the prepared this compound buffer solution.

  • Nitrogen Purge: Bubble nitrogen gas through the solution to remove dissolved oxygen and carbon dioxide, which can interfere with the measurements.

  • Electromotive Force (e.m.f.) Measurement: Measure the e.m.f. of the cell using the potentiometer. Record the reading once a stable value is achieved.

  • Temperature Variation: Repeat the measurement process at different temperatures, allowing the system to fully equilibrate at each new temperature before recording the e.m.f.

V. Data Analysis
  • Calculation of pKa: The pKa of this compound at each temperature is calculated from the measured e.m.f. values using the Nernst equation and the known concentrations of the buffer components and chloride ions.

  • Thermodynamic Parameters: The enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔCp°) changes for the dissociation of this compound can be determined from the temperature dependence of the pKa values by applying the van't Hoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare this compound Buffer Solutions (with/without NaCl) assemble_cell Assemble Harned-type Cell prep_solutions->assemble_cell prep_naoh Prepare Carbonate-Free NaOH Solution prep_naoh->prep_solutions calibrate Calibrate Potentiometer measure_emf Measure Electromotive Force (e.m.f.) calibrate->measure_emf set_temp Set and Equilibrate Temperature assemble_cell->set_temp fill_cell Fill Cell with Buffer Solution set_temp->fill_cell purge_n2 Purge with Nitrogen fill_cell->purge_n2 purge_n2->measure_emf calc_pka Calculate pKa from e.m.f. measure_emf->calc_pka repeat_temp Repeat for Each Temperature calc_pka->repeat_temp repeat_temp->set_temp Next Temperature calc_thermo Determine Thermodynamic Parameters (ΔH°, ΔS°) repeat_temp->calc_thermo

Caption: Experimental workflow for determining the temperature dependence of this compound pKa.

van_t_hoff_relationship cluster_van_t_hoff Van't Hoff Equation cluster_relationship Temperature Effect on pKa equation ln(K) = -ΔH°/R * (1/T) + ΔS°/R temp_increase Temperature Increases pka_decrease pKa Decreases temp_increase->pka_decrease For Endothermic Ionization (e.g., this compound)

Caption: Conceptual relationship between temperature and pKa as described by the van't Hoff equation.

References

In-Depth Technical Guide to the Synthesis of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic Acid (TAPSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid, commonly known as TAPSO, is a zwitterionic biological buffer that is part of the "Good's buffers" series. Its pKa of 7.6 at 25°C makes it particularly useful for maintaining pH in the physiological range of 7.0 to 8.2.[1][2] This technical guide provides a detailed overview of a plausible synthesis pathway for this compound, including proposed experimental protocols and expected quantitative data. The synthesis is based on the well-established N-alkylation of tris(hydroxymethyl)aminomethane (Tris).

Introduction

This compound is a valuable tool in a wide range of biological and biochemical research applications, including cell culture, enzyme assays, and electrophoresis.[1] Its structure, featuring a tris(hydroxymethyl)methylamino group and a sulfonic acid group, provides high water solubility and minimal interaction with biological macromolecules. This guide outlines a likely and efficient synthesis route for this compound, designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process, beginning with the preparation of a key intermediate, sodium 3-chloro-2-hydroxy-1-propanesulfonate, followed by the N-alkylation of tris(hydroxymethyl)aminomethane (Tris). This pathway is analogous to the synthesis of similar N-substituted aminosulfonic acid buffers.

Step 1: Synthesis of Sodium 3-chloro-2-hydroxy-1-propanesulfonate

The synthesis of the key alkylating agent, sodium 3-chloro-2-hydroxy-1-propanesulfonate, can be achieved through the reaction of epichlorohydrin with sodium bisulfite. The epoxide ring of epichlorohydrin is opened by the nucleophilic attack of the bisulfite ion.

Step 2: Synthesis of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (this compound)

The final step in the synthesis of this compound is the N-alkylation of tris(hydroxymethyl)aminomethane with the previously prepared sodium 3-chloro-2-hydroxy-1-propanesulfonate. The primary amine of Tris acts as a nucleophile, displacing the chloride ion to form the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound, based on analogous reactions for similar biological buffers.

ParameterStep 1: Synthesis of Sodium 3-chloro-2-hydroxy-1-propanesulfonateStep 2: Synthesis of this compound
Reactants Epichlorohydrin, Sodium BisulfiteTris(hydroxymethyl)aminomethane, Sodium 3-chloro-2-hydroxy-1-propanesulfonate
Solvent WaterEthanol/Water mixture
Reaction Time 4-6 hours6-8 hours
Temperature 50-60°CReflux
Yield > 90%~75%
Purity Reagent Grade> 99% (after recrystallization)
Melting Point N/A (used in solution)224-229°C (decomposes)[3]

Detailed Experimental Protocols

Synthesis of Sodium 3-chloro-2-hydroxy-1-propanesulfonate
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 40.4 g (0.388 mol) of sodium bisulfite in 200 mL of deionized water.

  • Addition of Epichlorohydrin: While stirring, slowly add 35.9 g (0.388 mol) of epichlorohydrin to the sodium bisulfite solution.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.

  • Work-up: The resulting aqueous solution of sodium 3-chloro-2-hydroxy-1-propanesulfonate is used directly in the next step without further purification.

Synthesis of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (this compound)
  • Reaction Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 47.0 g (0.388 mol) of tris(hydroxymethyl)aminomethane in 250 mL of ethanol.

  • Addition of Reactant: To the stirred Tris solution, add the aqueous solution of sodium 3-chloro-2-hydroxy-1-propanesulfonate prepared in the previous step.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator at 0-4°C overnight to allow for crystallization of the product.

  • Filtration and Washing: Filter the crystalline product and wash the filter cake with two 50 mL portions of cold absolute ethanol.

  • Drying: Dry the white, powdery product in a vacuum oven at 80°C for 24 hours.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation Tris Tris(hydroxymethyl)aminomethane This compound This compound Tris->this compound + Intermediate Epichlorohydrin Epichlorohydrin Intermediate Sodium 3-chloro-2-hydroxy-1-propanesulfonate Epichlorohydrin->Intermediate + Sodium Bisulfite SodiumBisulfite Sodium Bisulfite

Caption: Proposed two-step synthesis pathway for this compound.

Experimental_Workflow start Start step1 Dissolve Sodium Bisulfite in Water start->step1 step2 Add Epichlorohydrin step1->step2 step3 Heat to 50-60°C for 4-6h step2->step3 step4 Dissolve Tris in Ethanol step3->step4 step5 Add Intermediate Solution step4->step5 step6 Reflux for 6-8h step5->step6 step7 Cool and Crystallize step6->step7 step8 Filter and Wash with Ethanol step7->step8 step9 Dry under Vacuum step8->step9 end_node Pure this compound step9->end_node

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of TAPSO: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPSO, chemically known as 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. Its utility is primarily due to its pKa of 7.6 (at 25°C), which makes it an effective buffer in the physiological pH range of 7.0 to 8.2.[1][2] A comprehensive understanding of its solubility in various common laboratory solvents is crucial for its effective application in experimental design, particularly in drug formulation and development where buffer selection can significantly impact outcomes. This guide provides a detailed overview of the solubility of this compound, methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that this compound, like many zwitterionic Good's buffers, exhibits limited solubility in many common organic solvents.

SolventSolubilityTemperatureNotes
Water (warm)0.333 g/mLNot SpecifiedClear to slightly hazy, colorless solution.[1][2]
Water130 g/L (0.13 g/mL)20°C-
Water1.00 M0°CSaturation concentration.
Dimethyl Sulfoxide (DMSO)50 mg/mLNot SpecifiedUltrasonic assistance may be needed.
Dimethyl Sulfoxide (DMSO)10 mMNot Specified-
EthanolData not readily available-Zwitterionic buffers generally have poor solubility in less polar organic solvents.
MethanolData not readily available-Zwitterionic buffers generally have poor solubility in less polar organic solvents.
AcetoneData not readily available-Zwitterionic buffers generally have poor solubility in less polar organic solvents.
Dimethylformamide (DMF)Data not readily available-Zwitterionic buffers generally have poor solubility in less polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines a general method for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method, often referred to as the "shake-flask" method, is considered the gold standard for solubility measurement.

1. Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps (e.g., glass or polypropylene)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should remain in contact with the excess solid throughout this period.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the response of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of this compound solubility and a general representation of a signaling pathway where a buffer like this compound would be crucial for maintaining pH.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-72h) prep1->prep2 Agitation samp1 Filter supernatant to remove solid prep2->samp1 Equilibrium reached samp2 Dilute sample samp1->samp2 samp3 Analyze by HPLC samp2->samp3 quant3 Determine solubility samp3->quant3 Compare sample to standards quant1 Prepare standards quant2 Generate calibration curve quant1->quant2 quant2->quant3

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

signaling_pathway cluster_env Cellular Environment (Buffered with this compound) Ligand Ligand Receptor Receptor Ligand->Receptor Binds Effector Effector Protein Receptor->Effector Activates SecondMessenger Second Messenger Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Initiates TargetProtein Target Protein KinaseCascade->TargetProtein Phosphorylates CellularResponse Cellular Response TargetProtein->CellularResponse Leads to

References

TAPSO Buffer: A Technical Guide to Key Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer, one of the 'Good's buffers' developed to meet the needs of biochemical and biological research.[1][2] Its chemical structure, featuring a sulfonic acid group and a Tris-like moiety, provides a stable pH environment within the physiological range, making it a valuable tool in a variety of applications. This technical guide provides an in-depth overview of the core biochemical applications of this compound buffer, including its physicochemical properties, detailed experimental protocols, and its role in various laboratory techniques.

Physicochemical Properties of this compound Buffer

This compound is favored for its high water solubility, minimal interaction with biological membranes, and stability across a range of temperatures and concentrations.[2] A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₁₇NO₇S[1][2]
Molecular Weight 259.28 g/mol [1][3]
pKa at 25°C 7.635[3]
Useful pH Range 7.0 - 8.2[3][4]
Appearance White crystalline powder[4]
Solubility in Water Soluble[4]

Core Biochemical Applications and Experimental Protocols

Protein Crystallization

The stability of pH is critical in the process of protein crystallization, as fluctuations can alter a protein's surface charge, affecting its ability to form well-ordered crystals. This compound, with its pKa in the physiological range, is a suitable buffer for maintaining a stable pH environment during crystallization experiments.

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Purified protein sample (5-15 mg/mL) in a low-ionic-strength buffer

  • This compound buffer stock solution (1.0 M, pH 7.6)

  • Precipitant solution (e.g., polyethylene glycol (PEG), ammonium sulfate)

  • Crystallization plates (24- or 96-well)

  • Siliconized glass cover slips

  • Microscope for crystal visualization

Procedure:

  • Prepare the Reservoir Solution: In each well of the crystallization plate, prepare a reservoir solution containing the precipitant and this compound buffer. A typical starting concentration for this compound is 50-100 mM. The pH should be optimized around the protein's isoelectric point.

  • Prepare the Protein-Precipitant Drop: On a siliconized cover slip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the well, sealing it with vacuum grease to create a closed system.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Visualization: Regularly inspect the drops under a microscope for the formation of crystals.

Electrophoresis

This compound can be utilized as a buffer component in various electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), for the separation of proteins and nucleic acids. Its zwitterionic nature helps to maintain a stable pH during the electrophoretic run.

This protocol describes the use of this compound in a discontinuous buffer system for the separation of proteins in their native, folded state.

Materials:

  • Acrylamide/bis-acrylamide solution

  • This compound buffer (for resolving and stacking gels, and running buffer)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein sample in a non-denaturing loading buffer

  • Electrophoresis apparatus

Procedure:

  • Prepare the Resolving Gel:

    • For a 10% resolving gel, mix acrylamide/bis-acrylamide solution, distilled water, and this compound buffer (final concentration 375 mM, pH 8.8).

    • Initiate polymerization by adding 10% APS and TEMED.

    • Pour the gel into the casting apparatus, leaving space for the stacking gel, and overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.

  • Prepare the Stacking Gel:

    • For a 4% stacking gel, mix acrylamide/bis-acrylamide solution, distilled water, and this compound buffer (final concentration 125 mM, pH 6.8).

    • Add APS and TEMED to initiate polymerization.

    • Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize for 30-45 minutes.

  • Prepare the Running Buffer:

    • Prepare a 1X running buffer containing this compound and glycine (e.g., 25 mM this compound, 192 mM glycine, pH 8.3).

  • Run the Gel:

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with the running buffer.

    • Load the protein samples into the wells.

    • Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Visualize the Proteins:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

Enzyme Assays

Maintaining a stable pH is paramount for the accurate determination of enzyme kinetics, as enzyme activity is highly pH-dependent. This compound's buffering range makes it an excellent choice for a wide variety of enzyme assays.

This protocol provides a general framework for a kinase assay. Specific substrates, ATP concentrations, and detection methods will vary depending on the kinase of interest.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound buffer (e.g., 50 mM, pH 7.5)

  • MgCl₂

  • Detection reagent (e.g., ADP-Glo™, phosphate sensor, or phosphospecific antibody)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing this compound buffer, MgCl₂, and the kinase substrate.

  • Initiate the Reaction: Add the purified kinase to the master mix. Pre-incubate at the desired temperature (e.g., 30°C) for 5-10 minutes.

  • Start the Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubate: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

  • Detect Kinase Activity: Use the appropriate detection reagent and a plate reader to measure the amount of product formed (e.g., ADP, phosphorylated substrate).

  • Data Analysis: Calculate the kinase activity based on the signal obtained, and compare it to control reactions (e.g., no enzyme, no substrate).

Visualizations

Logical Workflow for Buffer Selection in a Signaling Assay

Buffer_Selection_Workflow start Start: Design Signaling Assay define_params Define Assay Parameters (pH, Temperature, Ionic Strength) start->define_params buffer_reqs Determine Buffer Requirements (pKa near assay pH, inertness) define_params->buffer_reqs candidate_buffers Identify Candidate Buffers (e.g., Tris, HEPES, MOPS, this compound) buffer_reqs->candidate_buffers tapso_props Consider this compound Properties: - pKa = 7.6 - Good's Buffer characteristics - Low metal binding (for some metals) candidate_buffers->tapso_props Is physiological pH and inertness critical? optimize_conc Optimize Buffer Concentration candidate_buffers->optimize_conc Select another buffer if this compound is unsuitable tapso_props->optimize_conc validate_assay Validate Assay Performance (Signal-to-background, Z'-factor) optimize_conc->validate_assay end Final Assay Protocol validate_assay->end

Caption: Logical workflow for selecting a suitable buffer, such as this compound, for a biochemical signaling assay.

Experimental Workflow for Protein Purification

Protein_Purification_Workflow start Start: Cell Culture/ Expression cell_lysis Cell Lysis (Buffer with this compound, pH 7.5-8.0) start->cell_lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification chromatography Affinity Chromatography (Binding/Wash/Elution Buffers can contain this compound) clarification->chromatography dialysis Dialysis/Buffer Exchange (into storage buffer with this compound) chromatography->dialysis qc Quality Control (SDS-PAGE, Purity) dialysis->qc end Purified Protein qc->end

Caption: A generalized experimental workflow for protein purification highlighting stages where this compound buffer can be used.

Conclusion

This compound buffer is a versatile and reliable tool for a wide range of biochemical applications. Its favorable physicochemical properties, particularly its pKa within the physiological range and its characteristics as a 'Good's buffer', make it a valuable component in protein crystallization, electrophoresis, and enzyme assays. While specific, published protocols exclusively detailing the use of this compound are not always readily available, its properties allow for its effective substitution and optimization in established experimental workflows. The provided protocols and diagrams serve as a guide for researchers and drug development professionals to effectively utilize this compound buffer in their work, ensuring stable and reproducible experimental conditions.

References

TAPSO Buffer: A Technical Guide to Working Concentration Ranges and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer that has become a valuable tool in a wide range of life science research applications. Its utility stems from a pKa of approximately 7.6 at 25°C, providing a reliable buffering capacity within the physiologically relevant pH range of 7.0 to 8.2.[1][2][3] This guide provides an in-depth overview of the working concentration ranges for this compound in various experimental contexts, along with detailed protocols and visualizations to aid in experimental design and execution.

Physicochemical Properties and Working Ranges

The effectiveness of any buffer is defined by its physicochemical properties. For this compound, these properties make it particularly suitable for sensitive biological assays.

PropertyValueReference
pKa (25°C)~7.6[1][2][3]
Useful pH Range7.0 - 8.2[1][2][3]
Molecular Weight259.28 g/mol
AppearanceWhite crystalline powder

The working concentration of this compound can vary significantly depending on the specific application, the required ionic strength, and the nature of the biological system under investigation. The following table summarizes typical working concentration ranges for common experimental applications.

ApplicationTypical Working Concentration RangeKey Considerations
Cell Culture10 - 50 mMEnsure sterility and compatibility with specific cell lines. Higher concentrations may be needed for rapidly metabolizing cells.
Protein Purification & Crystallization20 - 100 mMOptimize concentration to maintain protein stability and solubility. In crystallization, lower buffer concentrations (~25 mM) are sometimes preferred to avoid interference with crystal formation.[4]
Enzyme Assays25 - 100 mMThe buffer concentration should be sufficient to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons.
Electrophoresis25 - 50 mMThis compound can be used in some electrophoresis systems, but its compatibility with specific gel matrices and running conditions should be verified.

Experimental Protocols

Preparation of a 50 mM this compound Buffer Solution (pH 7.6)

A common starting point for many applications is a 50 mM this compound buffer. The following protocol outlines the preparation of 1 liter of this solution.

Materials:

  • This compound (MW: 259.28 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

Procedure:

  • Weigh out 12.964 g of this compound powder.

  • Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and add a stir bar to dissolve the powder completely.

  • Once dissolved, place a calibrated pH electrode in the solution.

  • Adjust the pH to 7.6 by slowly adding 1 M NaOH. If the pH overshoots, use 1 M HCl to bring it back down.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

  • Add deionized water to bring the final volume to 1 L.

  • For applications requiring sterility, such as cell culture, filter the buffer through a 0.22 µm filter into a sterile container.

G cluster_prep Buffer Preparation weigh Weigh 12.964g this compound dissolve Dissolve in ~800mL H2O weigh->dissolve Add powder to water ph_adjust Adjust pH to 7.6 with NaOH/HCl dissolve->ph_adjust Stir until dissolved volume_adjust Bring to final volume of 1L ph_adjust->volume_adjust pH stable sterilize Sterile filter (0.22µm) volume_adjust->sterilize For sterile applications

Figure 1. Workflow for the preparation of a 50 mM this compound buffer solution.

Applications in Detail

Protein Crystallization

In protein crystallization, the buffer is a critical component of the crystallization cocktail, maintaining a stable pH that is conducive to the formation of well-ordered crystals. While the optimal buffer and its concentration are protein-dependent, this compound's buffering range makes it a suitable candidate for many proteins that are stable at or near physiological pH.

A general workflow for a protein crystallization screening experiment using a this compound-based buffer is outlined below. The concentration of this compound in the final crystallization drop is typically in the lower end of the working range to minimize interference with protein-protein contacts necessary for crystal lattice formation.

G cluster_workflow Protein Crystallization Workflow protein_prep Prepare Protein Stock (in low conc. buffer) setup_drops Set up Crystallization Drops (Mix protein and screen solution) protein_prep->setup_drops screen_prep Prepare Crystallization Screen (e.g., 100 mM this compound, pH 7.6, various precipitants) screen_prep->setup_drops incubation Incubate at Constant Temperature setup_drops->incubation observation Observe for Crystal Growth incubation->observation

Figure 2. General workflow for protein crystallization screening.

Enzyme Kinetics

For enzyme kinetics studies, maintaining a constant pH is paramount, as even small fluctuations can significantly alter enzyme activity. This compound is an excellent choice for assays conducted between pH 7.0 and 8.2. The working concentration of the buffer should be high enough to resist pH changes resulting from the enzymatic reaction itself. A concentration of 50-100 mM is often sufficient for this purpose.

The following diagram illustrates a typical workflow for an enzyme kinetics experiment where this compound is used as the buffering agent.

G cluster_kinetics Enzyme Kinetics Workflow reagent_prep Prepare Reagents (Enzyme, Substrate in this compound buffer) reaction_init Initiate Reaction (Mix enzyme and substrate) reagent_prep->reaction_init data_acq Monitor Reaction Progress (e.g., Spectrophotometry) reaction_init->data_acq data_analysis Analyze Data (Determine kinetic parameters) data_acq->data_analysis

Figure 3. A typical workflow for an enzyme kinetics experiment.

Important Considerations

While this compound is a versatile buffer, there are some important factors to consider for its effective use:

  • Metal Ion Interactions: this compound is known to have a strong interaction with certain metal ions, including Mg, Ca, Fe, Cu, and Pb.[3] This can be a critical consideration in experiments where the activity of metalloenzymes is being studied or where the concentration of free metal ions is important.

  • Temperature Dependence: The pKa of this compound, like most buffers, is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

  • Purity: For sensitive applications such as cell culture and protein crystallization, it is essential to use a high-purity grade of this compound to avoid introducing contaminants that could affect the experimental outcome.

Conclusion

This compound is a reliable and versatile zwitterionic buffer for a wide array of biological and biochemical research applications. Its effective buffering range of pH 7.0 to 8.2 makes it particularly well-suited for experiments involving physiological conditions. By carefully selecting the appropriate working concentration and considering potential interactions with other experimental components, researchers can effectively utilize this compound to maintain stable pH conditions and obtain reproducible results. This guide provides a foundational understanding of this compound's working parameters and its application in common laboratory procedures, serving as a valuable resource for scientists and professionals in the field of drug development and life science research.

References

TAPSO: A Comprehensive Technical Guide to a Good's Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropanesulfonic acid), a zwitterionic buffer that is a member of the esteemed "Good's buffers" family. This guide provides a detailed overview of its characteristics, comparative data with other Good's buffers, experimental protocols, and visualizations of relevant biochemical pathways and workflows.

This compound: A Bona Fide Good's Buffer

This compound is indeed considered one of the "Good's buffers," a suite of buffering agents developed by Dr. Norman Good and his colleagues in the 1960s. These buffers were specifically designed to meet the rigorous demands of biological and biochemical research. The selection criteria established by Good and his team have become the benchmark for ideal biological buffers.

The key characteristics that qualify this compound as a Good's buffer include:

  • pKa near physiological pH: With a pKa of 7.635 at 25°C, this compound is an effective buffer in the physiologically relevant pH range of 7.0 to 8.2.[1][2]

  • High water solubility: this compound is readily soluble in water, a crucial feature for aqueous-based biological experiments.

  • Low membrane permeability: Its zwitterionic nature at physiological pH limits its ability to cross biological membranes, minimizing interference with cellular processes.

  • Minimal salt effects: The use of this compound generally results in minimal and predictable salt effects.

  • Chemical stability: It is chemically stable and does not typically interact with or participate in the biochemical reactions being studied.

  • Low UV absorbance: this compound exhibits negligible absorbance in the UV and visible light spectrum, preventing interference with spectrophotometric assays.

Quantitative Data Summary of Good's Buffers

To facilitate the selection of an appropriate buffer for a specific application, the following table summarizes the key quantitative properties of this compound and other commonly used Good's buffers.

BufferpKa at 25°CdpKa/dT (°C⁻¹)Useful pH Range
MES6.15-0.0115.5 - 6.7
PIPES6.80-0.00856.1 - 7.5
MOPS7.20-0.0156.5 - 7.9
HEPES7.55-0.0146.8 - 8.2
This compound 7.635 [1][2]-0.020 [3]7.0 - 8.2 [1][4][5]
TAPS8.40-0.0267.7 - 9.1
CHES9.55-0.0118.6 - 10.0
CAPS10.40-0.0189.7 - 11.1

Experimental Protocols

This section provides detailed methodologies for the preparation and application of this compound buffer in various experimental contexts.

Preparation of 1M this compound Stock Solution

Materials:

  • This compound (MW: 259.3 g/mol )

  • High-purity, deionized water

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Weigh out 259.3 g of this compound powder.

  • Dissolve the powder in approximately 800 mL of deionized water. Stir until fully dissolved.

  • Carefully adjust the pH of the solution to the desired value (typically within the buffer's effective range of 7.0-8.2) using a concentrated solution of NaOH to increase the pH or HCl to decrease it. Add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Once the desired pH is reached, add deionized water to bring the final volume to 1 L.

  • For applications requiring sterility, filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution at 4°C. For long-term storage, aliquoting and freezing is recommended.

Application of this compound in Capillary Zone Electrophoresis (CZE)

This compound can be utilized as a background electrolyte in CZE for the separation of various charged molecules, including proteins and peptides. Its zwitterionic nature and buffering capacity in the neutral to slightly alkaline range help to maintain a stable pH and electroosmotic flow.

Protocol for Protein Separation by CZE:

  • Prepare the Running Buffer: Prepare a 50 mM this compound buffer by diluting a 1M stock solution. Adjust the pH to 7.5 with NaOH or HCl. Filter and degas the buffer before use.

  • Capillary Conditioning: Before the first use, and between runs, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer.

  • Sample Preparation: Dissolve the protein sample in a low ionic strength buffer or in the running buffer at a suitable concentration.

  • Electrophoresis:

    • Fill the capillary and buffer reservoirs with the 50 mM this compound running buffer.

    • Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

    • Apply a constant voltage (e.g., 15-25 kV) across the capillary.

    • Monitor the separation of proteins using a suitable detector, such as a UV-Vis detector at 214 nm or 280 nm.

Visualizations

Logical Workflow for Selecting a Biological Buffer

The following diagram illustrates a decision-making process for selecting an appropriate biological buffer for a given experiment.

Buffer_Selection_Workflow start Start: Define Experimental Requirements ph_range Determine required pH range start->ph_range pka_selection Select buffer with pKa within ±1 of target pH ph_range->pka_selection temp Consider experimental temperature temp_effect Evaluate dpKa/dT for temperature sensitivity temp->temp_effect pka_selection->temp interference Check for potential interferences (e.g., metal chelation, UV absorbance) temp_effect->interference concentration Determine optimal buffer concentration interference->concentration compatibility Verify compatibility with assay components concentration->compatibility end Final Buffer Selection compatibility->end

A flowchart for the systematic selection of a biological buffer.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

While no single buffer is universally mandated for all GPCR assays, zwitterionic buffers like this compound are often suitable due to their buffering capacity in the physiological range where these receptors function. The choice of buffer can be critical in maintaining the native conformation and activity of the receptor and its signaling partners.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

A simplified diagram of a G-protein coupled receptor signaling cascade.

References

An In-Depth Technical Guide to the Metal Ion Chelation Properties of TAPSO Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, the meticulous control of experimental conditions is paramount to achieving reproducible and reliable results. Buffering systems are a cornerstone of this control, maintaining stable pH in vitro. Among the array of "Good's" buffers, TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) is frequently employed for its effective buffering range between pH 7.0 and 8.2. However, like many biological buffers, this compound is not an inert bystander in the chemical milieu of an assay. Its inherent ability to chelate metal ions can significantly influence experimental outcomes, particularly in studies involving metalloproteins, enzyme kinetics, and cellular signaling pathways.

This technical guide provides a comprehensive overview of the metal ion chelation properties of this compound buffer. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to anticipate and mitigate the potential effects of this compound-metal ion interactions, ensuring the integrity and accuracy of their experimental work. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential impact of these interactions on experimental workflows.

Quantitative Analysis of this compound-Metal Ion Interactions

The interaction between a metal ion (M) and a ligand (L), in this case this compound, can be described by a stability constant (log K), which quantifies the strength of the association. A higher log K value indicates a more stable complex. The chelation properties of this compound with various divalent metal ions have been investigated, with key stability constants summarized below.

Table 1: Stability Constants (log β) for this compound-Metal Complexes

Metal IonComplex Specieslog βExperimental ConditionsReference
Cd(II)Cd(this compound)2.225.0 ± 0.1 °C, I = 0.1 M KNO₃[1]
Cd(this compound)₂4.225.0 ± 0.1 °C, I = 0.1 M KNO₃[1]
Cd(this compound)₂(OH)8.625.0 ± 0.1 °C, I = 0.1 M KNO₃[1]
Zn(II)Zn(this compound)2.525.0 ± 0.1 °C, I = 0.1 M KNO₃[1]
Zn(this compound)(OH)7.225.0 ± 0.1 °C, I = 0.1 M KNO₃[1]
Zn(this compound)(OH)₂13.225.0 ± 0.1 °C, I = 0.1 M KNO₃[1]

Note: β represents the overall stability constant for the formation of the specified complex from the metal ion and the ligand.

Data for other biologically relevant divalent cations such as Cu(II), Mn(II), Mg(II), and Ca(II) with this compound are not as readily available in the literature, highlighting a need for further investigation in this area. However, the existing data for Cd(II) and Zn(II) clearly demonstrate that this compound can form stable complexes with divalent metal ions, a factor that must be considered in experimental design.

Experimental Protocols

The determination of stability constants for metal-buffer complexes is crucial for understanding their potential impact. Potentiometric titration is a widely used and robust method for this purpose.

Detailed Methodology for Potentiometric Titration of this compound with Divalent Metal Ions

This protocol is based on the methodology described by Machado et al. (2006) for the study of Cd(II) and Zn(II) complexation by this compound.[1]

1. Reagents and Solutions:

  • This compound Solution: Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water. The exact concentration should be determined by titration with a standardized strong acid.

  • Metal Salt Solutions: Prepare stock solutions of the divalent metal salts (e.g., Cd(NO₃)₂, Zn(NO₃)₂) of known concentration (e.g., 0.1 M) in deionized water. The exact concentration can be determined by standard analytical methods such as atomic absorption spectroscopy or titration with a standard chelating agent like EDTA.

  • Standardized Strong Base: Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Inert Electrolyte: Prepare a solution of an inert electrolyte (e.g., 1.0 M KNO₃) to maintain a constant ionic strength throughout the titration.

2. Instrumentation:

  • A high-precision potentiometer equipped with a glass electrode and a reference electrode (e.g., Ag/AgCl).

  • A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • A calibrated automatic burette for the precise addition of the titrant.

  • A magnetic stirrer.

3. Experimental Procedure:

  • Calibration: Calibrate the glass electrode using standard buffer solutions at the experimental temperature.

  • Titration:

    • Pipette a known volume of the this compound solution and the metal salt solution into the thermostated titration vessel.

    • Add a sufficient volume of the inert electrolyte solution to achieve the desired ionic strength (e.g., 0.1 M).

    • Add a known amount of a strong acid (e.g., HNO₃) to protonate the buffer fully at the start of the titration.

    • Titrate the solution with the standardized strong base, recording the potential (or pH) after each addition of the titrant. Allow the potential to stabilize before each reading.

    • Perform titrations with varying metal-to-ligand ratios to obtain a comprehensive dataset.

4. Data Analysis:

  • The collected potentiometric data (volume of titrant vs. pH) are used to calculate the stability constants of the metal-TAPSO complexes.

  • This is typically achieved using specialized computer programs (e.g., HYPERQUAD) that perform non-linear least-squares refinement of the data to a chemical model that includes the protonation constants of the buffer and the stability constants of the various metal-ligand species formed.

Visualization of Potential Experimental Interference

The chelation of metal ions by this compound can have significant consequences in experimental systems where these ions play a catalytic or structural role. A common example is in the study of metalloenzymes.

Experimental_Workflow_Interference Potential Interference of this compound in a Metalloenzyme Assay cluster_ideal Ideal Assay Conditions (Non-chelating Buffer) cluster_this compound Assay Conditions with this compound Buffer Enzyme Metalloenzyme (Inactive Apoenzyme) Active_Enzyme Active Holoenzyme Enzyme->Active_Enzyme Binding Metal Metal Ion Cofactor (e.g., Zn²⁺) Metal->Active_Enzyme Substrate Substrate Substrate->Active_Enzyme Binds to Product Product Active_Enzyme->Product Catalysis This compound This compound Buffer TAPSO_Metal This compound-Metal Complex This compound->TAPSO_Metal Enzyme_T Metalloenzyme (Inactive Apoenzyme) Active_Enzyme_T Reduced Active Holoenzyme Enzyme_T->Active_Enzyme_T Reduced Binding Metal_T Metal Ion Cofactor (e.g., Zn²⁺) Metal_T->this compound Chelation Metal_T->Active_Enzyme_T Substrate_T Substrate Substrate_T->Active_Enzyme_T Binds to Reduced_Product Reduced Product Formation Active_Enzyme_T->Reduced_Product Reduced Catalysis

Caption: Potential interference of this compound buffer in a metalloenzyme assay.

The diagram above illustrates how this compound can interfere in a typical metalloenzyme assay. In an ideal scenario with a non-chelating buffer, the metal ion cofactor freely binds to the apoenzyme, forming the active holoenzyme that can then bind the substrate and catalyze the reaction. However, in the presence of this compound, the buffer competes with the apoenzyme for the metal ion cofactor. This chelation reduces the free concentration of the metal ion, leading to a decrease in the formation of the active holoenzyme. Consequently, the overall reaction rate is diminished, resulting in reduced product formation. This can lead to an underestimation of the enzyme's true activity or incorrect determination of kinetic parameters.

Conclusion and Recommendations

This compound is a valuable buffer for many biological applications due to its pKa in the physiological range. However, its metal ion chelation properties, particularly for divalent cations like zinc and cadmium, cannot be overlooked. Researchers and drug development professionals must be aware of the potential for this compound to sequester metal ions, thereby altering their bioavailability in experimental systems.

Key recommendations for using this compound buffer include:

  • Consider the Metal Ion Content: Be aware of the concentration of essential and trace metal ions in your experimental system.

  • Consult Stability Constant Data: When working with metal ions for which stability constants with this compound are known, use this data to estimate the extent of chelation under your experimental conditions.

  • Choose Buffers Wisely: For studies involving metal-sensitive systems where chelation is a concern, consider using a buffer with known lower metal-binding capacity.

  • Control for Chelation Effects: If this compound must be used, consider performing control experiments to quantify the impact of its chelating properties. This could involve titrating the metal ion into the assay to overcome the buffering effect of this compound or using a fluorescent indicator to measure the free metal ion concentration.

  • Report Buffer Composition: Always clearly report the buffer system and its concentration in publications to ensure the reproducibility of your findings.

By carefully considering the information presented in this guide, scientists can make more informed decisions about the use of this compound buffer, leading to more accurate and reliable experimental outcomes.

References

A Technical Guide to Understanding and Measuring the UV Absorbance of Buffer Solutions for Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of molecular biology, biochemistry, and drug development, the selection of an appropriate buffer system is critical for maintaining stable pH conditions and ensuring the integrity of experimental results. 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, commonly known as TAPSO, is a zwitterionic buffer widely used for its favorable pKa of 7.6, making it effective in the physiological pH range of 7.0-8.2. A key, yet often overlooked, characteristic of buffers like this compound is their ultraviolet (UV) absorbance profile. This technical guide provides an in-depth overview of the importance of low UV absorbance in buffer solutions and presents a detailed protocol for its measurement, a critical quality control step in any research or development laboratory.

The Critical Role of Low UV Absorbance in Buffers

Many standard biochemical assays, including the quantification of nucleic acids and proteins, rely on spectrophotometric measurements in the UV range. Specifically, DNA and RNA are quantified at 260 nm, while proteins are typically measured at 280 nm. The presence of buffer components that absorb light at these wavelengths can artificially inflate absorbance readings, leading to inaccurate and unreliable quantification of the sample of interest.

This compound is favored in many applications due to its characteristically low UV absorbance in this critical region. This property ensures that the buffer itself does not contribute significantly to the measured absorbance, thereby providing a clean background for the accurate determination of biomolecule concentrations.

Quantitative Data on this compound UV Absorbance

Wavelength (nm)Typical Absorbance CharacteristicImpact on Assays
260Very LowMinimal interference with DNA/RNA quantification.
280Very LowMinimal interference with protein quantification (A280).

Experimental Protocol for Measuring UV Absorbance of a Buffer Solution

The following protocol outlines a standardized procedure for measuring the UV absorbance spectrum of a buffer solution, such as this compound, using a UV-Vis spectrophotometer.[1][2]

1. Materials and Reagents:

  • High-purity water (e.g., Milli-Q or equivalent)

  • The buffer components to be tested (e.g., this compound powder)

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate volumetric glassware

2. Preparation of the Buffer Solution:

  • Accurately weigh the required amount of the buffer solid (e.g., this compound) to prepare a solution of the desired concentration (e.g., 50 mM).

  • Dissolve the solid in high-purity water, using approximately 80% of the final desired volume.

  • Adjust the pH of the solution to the desired value using a concentrated acid or base (e.g., HCl or NaOH) while monitoring with a calibrated pH meter.

  • Once the target pH is reached, bring the solution to the final volume in a volumetric flask with high-purity water.

  • Filter the buffer solution through a 0.22 µm filter to remove any particulate matter that could cause light scattering.[3]

3. Spectrophotometer Setup and Measurement:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

  • Set the spectrophotometer to scan a desired wavelength range, for instance, from 200 nm to 400 nm, with a data interval of 1 nm.[2]

  • Fill a clean quartz cuvette with high-purity water to serve as the blank.[2] Ensure the cuvette is free of bubbles and that the optical surfaces are clean.[3]

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the entire wavelength range.

  • Empty the cuvette, rinse it thoroughly with the prepared buffer solution, and then fill it with the buffer solution.

  • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

4. Data Analysis and Interpretation:

  • The resulting spectrum will show the absorbance of the buffer solution as a function of wavelength.

  • Examine the absorbance values at key wavelengths, such as 260 nm and 280 nm. For a buffer like this compound, these values should be very low (typically <0.05 AU).

  • A significant absorbance reading may indicate the presence of impurities in the buffer components or contamination during preparation.

Workflow for UV Absorbance Measurement of a Buffer Solution

The following diagram illustrates the logical flow of the experimental protocol for determining the UV absorbance spectrum of a buffer solution.

G cluster_prep Solution Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Buffer Solid dissolve Dissolve in High-Purity Water weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol filter Filter Solution (0.22 µm) final_vol->filter setup Instrument Setup & Warm-up filter->setup Proceed to Measurement blank Baseline with High-Purity Water setup->blank measure Measure Absorbance of Buffer Solution blank->measure analyze Analyze Spectrum at Key Wavelengths (260/280 nm) measure->analyze Proceed to Analysis interpret Interpret Results for Purity and Suitability analyze->interpret

Workflow for Measuring Buffer UV Absorbance

Conclusion

While specific, comprehensive UV absorbance spectra for this compound and other buffers are not always readily published, it is crucial for researchers to understand the significance of low UV absorbance and to be proficient in its measurement. The protocol and workflow provided in this guide offer a standardized approach to verifying the quality of buffer solutions, thereby ensuring the accuracy and reliability of downstream spectrophotometric assays. By implementing this quality control step, researchers can minimize a potential source of significant experimental error.

References

Methodological & Application

Preparation of a 1M TAPSO Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 1M stock solution of TAPSO (3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid), a biological buffer commonly utilized in cell culture, biochemical assays, and pharmaceutical formulations.

Introduction

This compound is a zwitterionic buffer with a pKa of 7.6 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 8.2. Its high water solubility and minimal interaction with biological macromolecules make it a suitable choice for a variety of applications in life sciences research and drug development. This protocol outlines the necessary steps to prepare a concentrated 1M stock solution, which can be diluted to the desired working concentration for various experimental needs.

Quantitative Data Summary

The following table summarizes the key quantitative data required for the preparation of a 1M this compound stock solution.

ParameterValueUnit
Molecular Weight of this compound 259.28[1][2][3][4] g/mol
Mass of this compound for 100 mL of 1M solution 25.93g
Final Volume of Stock Solution 100mL
Final Concentration 1M
Saturation at 0°C 1.00M
Experimental Protocol

This protocol details the materials and step-by-step procedure for preparing a 1M this compound stock solution.

Materials:

  • This compound powder (Molecular Weight: 259.28 g/mol )

  • High-purity, deionized or distilled water

  • Beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • pH meter (optional, for pH adjustment of working solutions)

  • Sterile storage bottles

Procedure:

  • Calculate the required mass of this compound: To prepare 100 mL of a 1M stock solution, weigh out 25.93 g of this compound powder using a weighing scale.

  • Dissolve the this compound powder:

    • Add approximately 70-80 mL of high-purity water to a beaker containing a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Gradually add the weighed this compound powder to the water while continuously stirring.

  • Facilitate dissolution (if necessary): this compound has high water solubility, particularly in warm water. If the powder does not dissolve completely at room temperature, gently warm the solution on a hot plate with continuous stirring. Avoid boiling the solution.

  • Bring to final volume: Once the this compound is completely dissolved, transfer the solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of high-purity water and add the rinsing to the graduated cylinder to ensure all the this compound is transferred. Carefully add high-purity water to bring the final volume to the 100 mL mark.

  • Mix thoroughly: Transfer the solution back to a beaker or a sterile storage bottle and mix thoroughly to ensure a homogenous solution.

  • Storage: Store the 1M this compound stock solution at room temperature or as recommended by the manufacturer. For long-term storage, sterile filtration and refrigeration at 2-8°C may be considered.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the 1M this compound stock solution.

TAPSO_Protocol cluster_start Preparation cluster_steps Protocol Steps cluster_end Completion start Start weigh 1. Weigh 25.93g this compound start->weigh dissolve 2. Dissolve in ~70-80mL Water weigh->dissolve heat 3. Gently Heat (if needed) dissolve->heat volume 4. Adjust to 100mL Final Volume heat->volume mix 5. Mix Thoroughly volume->mix end 1M this compound Stock Solution Ready mix->end

Caption: Workflow for preparing a 1M this compound stock solution.

References

TAPSO Buffer: Application Notes and Protocols for SDS-PAGE and Native Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of TAPSO (3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid) buffer in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and native gel electrophoresis. While this compound is a well-established zwitterionic buffer in various biochemical applications, its specific use in polyacrylamide gel electrophoresis is not widely documented. The protocols presented herein are based on the known physicochemical properties of this compound and the principles of discontinuous buffer systems, offering a foundation for researchers to explore this compound as an alternative to commonly used buffers like Tris-Glycine.

Introduction to this compound Buffer

This compound is a biological buffer with a pKa of 7.6 at 25°C, providing a useful buffering range of 7.0-8.2.[1][2] Its zwitterionic nature at physiological pH and its minimal metal ion chelation make it a suitable candidate for various biological assays.[3] The potential advantages of using this compound in electrophoresis could include maintaining a stable pH throughout the electrophoretic run, which is crucial for reproducible separation of proteins.

Properties of this compound Buffer

A summary of the key properties of this compound in comparison to the standard Tris buffer used in the Laemmli system is presented in Table 1.

PropertyThis compoundTris (Tris(hydroxymethyl)aminomethane)
Chemical Structure C₇H₁₇NO₇SC₄H₁₁NO₃
Molecular Weight 259.28 g/mol [1]121.14 g/mol
pKa (25°C) 7.6[2]8.1
Useful pH Range 7.0 - 8.2[1][2]7.2 - 9.0
Nature ZwitterionicCationic

Theoretical Application in SDS-PAGE

In the context of SDS-PAGE, a discontinuous buffer system is employed to concentrate proteins into a narrow band before they enter the resolving gel, leading to sharper resolution. This is achieved by using different buffer compositions and pH in the stacking gel, resolving gel, and the running buffer. Theoretically, this compound could be substituted for Tris in these components.

Proposed Hypothetical this compound-Based SDS-PAGE Buffer Recipes

The following are proposed, hypothetical recipes for a this compound-based SDS-PAGE system. These recipes are starting points for optimization and require experimental validation.

Table 2: Proposed this compound-Based Buffer Recipes for SDS-PAGE

Buffer ComponentCompositionpH
Resolving Gel Buffer (1.5 M this compound) 39.0 g this compound, 0.4 g SDS, adjust pH with HCl, bring volume to 100 mL with deionized water.~8.8
Stacking Gel Buffer (0.5 M this compound) 13.0 g this compound, 0.4 g SDS, adjust pH with HCl, bring volume to 100 mL with deionized water.~6.8
10X Running Buffer 30.3 g this compound, 144.1 g Glycine, 10 g SDS, bring volume to 1 L with deionized water.~8.3
2X Sample Buffer 1.0 M this compound-HCl, 4% SDS, 20% Glycerol, 10% 2-Mercaptoethanol, 0.02% Bromophenol Blue.~6.8

Experimental Protocol: SDS-PAGE (Tris-Glycine System)

This section details a standard, validated protocol for SDS-PAGE using the conventional Tris-Glycine buffer system.

Reagents and Solutions
  • Acrylamide/Bis-acrylamide (30% solution, 37.5:1)

  • 1.5 M Tris-HCl, pH 8.8

  • 0.5 M Tris-HCl, pH 6.8

  • 10% (w/v) SDS

  • 10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 10X Tris-Glycine-SDS Running Buffer: 30.3 g Tris, 144.1 g Glycine, 10 g SDS, qs to 1 L with deionized water.

  • 2X Sample Buffer: 1.0 M Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 10% 2-Mercaptoethanol, 0.02% Bromophenol Blue.

Gel Casting

Table 3: Gel Casting Recipes for Tris-Glycine SDS-PAGE (for one 1.0 mm mini-gel)

Component10% Resolving Gel (5 mL)4% Stacking Gel (2 mL)
Deionized Water2.0 mL1.4 mL
30% Acrylamide/Bis1.7 mL0.27 mL
1.5 M Tris-HCl, pH 8.81.3 mL-
0.5 M Tris-HCl, pH 6.8-0.25 mL
10% SDS50 µL20 µL
10% APS50 µL20 µL
TEMED5 µL2 µL
Electrophoresis Procedure
  • Assemble clean glass plates and spacers.

  • Prepare the resolving gel solution, add APS and TEMED last, and pour the gel, leaving space for the stacking gel.

  • Overlay with water-saturated butanol and allow to polymerize for 30-60 minutes.

  • Remove the overlay and wash with deionized water.

  • Prepare the stacking gel solution, add APS and TEMED last, pour it on top of the resolving gel, and insert the comb.

  • Allow the stacking gel to polymerize for 30 minutes.

  • Prepare protein samples by mixing with an equal volume of 2X sample buffer and heating at 95°C for 5 minutes.

  • Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.

  • Load samples and a molecular weight marker into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Theoretical Application in Native Gel Electrophoresis

Native PAGE separates proteins based on their size, shape, and native charge. The buffer systems are designed to be non-denaturing. This compound, with its physiological pH range, could be a suitable buffer for maintaining the native conformation of proteins during electrophoresis.

Proposed Hypothetical this compound-Based Native PAGE Buffer Recipes

The following are proposed, hypothetical recipes for a this compound-based native PAGE system. These recipes are starting points for optimization and require experimental validation.

Table 4: Proposed this compound-Based Buffer Recipes for Native PAGE

Buffer ComponentCompositionpH
Resolving Gel Buffer (1.5 M this compound) 39.0 g this compound, adjust pH with HCl, bring volume to 100 mL with deionized water.~8.8
Stacking Gel Buffer (0.5 M this compound) 13.0 g this compound, adjust pH with HCl, bring volume to 100 mL with deionized water.~6.8
10X Running Buffer 30.3 g this compound, 144.1 g Glycine, bring volume to 1 L with deionized water.~8.3
2X Sample Buffer 1.0 M this compound-HCl, 20% Glycerol, 0.02% Bromophenol Blue.~6.8

Experimental Protocol: Native Gel Electrophoresis (Tris-Glycine System)

This section details a standard, validated protocol for native PAGE using a Tris-Glycine buffer system.

Reagents and Solutions
  • Acrylamide/Bis-acrylamide (30% solution, 37.5:1)

  • 1.5 M Tris-HCl, pH 8.8

  • 0.5 M Tris-HCl, pH 6.8

  • 10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 10X Tris-Glycine Running Buffer: 30.3 g Tris, 144.1 g Glycine, qs to 1 L with deionized water.

  • 2X Sample Buffer: 1.0 M Tris-HCl pH 6.8, 20% Glycerol, 0.02% Bromophenol Blue.

Gel Casting and Electrophoresis

The procedure for casting native polyacrylamide gels is similar to that for SDS-PAGE (Section 3.2 and 3.3), with the critical omission of SDS from all buffers. Protein samples are prepared by mixing with the non-denaturing sample buffer without heating. Electrophoresis is typically performed at a lower voltage and at 4°C to minimize protein denaturation.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_run Electrophoresis A Assemble Glass Plates B Prepare Resolving Gel Solution A->B C Pour Resolving Gel B->C D Polymerize Resolving Gel C->D E Prepare Stacking Gel Solution D->E F Pour Stacking Gel E->F G Insert Comb & Polymerize F->G I Assemble Electrophoresis Unit G->I H Prepare Samples J Load Samples H->J I->J K Run Electrophoresis J->K L Stain/Blot Gel K->L

Caption: Experimental workflow for polyacrylamide gel electrophoresis.

discontinuous_buffer_system cluster_gel Polyacrylamide Gel Stacking Stacking Gel (Large Pores, pH 6.8) Resolving Resolving Gel (Small Pores, pH 8.8) Stacking->Resolving Leading Leading Ions (Cl-) High Mobility Protein Protein Sample Trailing Trailing Ions (Glycinate) Low Mobility (at pH 6.8) RunningBuffer Running Buffer (pH 8.3) RunningBuffer->Stacking Ions Enter Gel

Caption: Principle of a discontinuous buffer system in PAGE.

Conclusion

While established protocols for this compound-based SDS-PAGE and native gel electrophoresis are not currently prevalent in scientific literature, the physicochemical properties of this compound suggest it as a viable alternative to traditional buffer systems. The hypothetical recipes and protocols provided in this document serve as a foundational guide for researchers interested in exploring the potential benefits of this compound in protein electrophoresis. Experimental validation and optimization will be crucial to determine the performance of this compound-based systems in terms of resolution, protein stability, and overall efficacy.

References

Revolutionizing Protein Crystallization: Harnessing the Power of TAPSO Buffer

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of structural biology and drug development, the quest for high-quality protein crystals remains a critical bottleneck. Addressing this challenge, we present detailed application notes and protocols on the strategic use of TAPSO buffer in protein crystallization screening. These guidelines are designed to assist researchers, scientists, and drug development professionals in optimizing their crystallization experiments to yield superior crystals for X-ray diffraction analysis.

This compound, a zwitterionic buffer, offers a stable pH environment within the crucial range of 7.0 to 8.2, making it an excellent candidate for the crystallization of a wide array of proteins. Its unique properties, including minimal metal chelation and high solubility, contribute to its efficacy in producing well-ordered crystals.

These comprehensive application notes provide a deep dive into the physicochemical properties of this compound, a comparative analysis with other common biological buffers, and detailed protocols for its integration into standard crystallization workflows.

Key Applications and Advantages of this compound Buffer:

  • Optimal pH Stability: this compound provides robust buffering capacity in the physiologically relevant pH range of 7.0-8.2, which is ideal for maintaining the native conformation of many proteins.

  • Reduced Interference: As a Good's buffer, this compound is designed to be biochemically inert, minimizing interference with biological reactions and protein-ligand interactions.

  • Enhanced Crystal Quality: By providing a stable chemical environment, this compound can contribute to the growth of well-diffracting crystals, a prerequisite for high-resolution structural determination.

Application Notes

Introduction to this compound Buffer in Protein Crystallization

Protein crystallization is a pivotal step in determining the three-dimensional structure of proteins, which is fundamental for understanding their function and for structure-based drug design. The choice of buffer is a critical parameter in a crystallization screen as it directly influences the protein's solubility, stability, and intermolecular interactions that lead to crystal lattice formation.

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer that belongs to the group of "Good's buffers". These buffers were developed to meet several criteria for biological research, including high water solubility, minimal interaction with biological components, and a pKa value near physiological pH.

Physicochemical Properties of this compound Buffer

A thorough understanding of this compound's properties is essential for its effective use in crystallization screening.

PropertyValueReference
Chemical FormulaC₇H₁₇NO₇S
Molar Mass259.28 g/mol [1]
pKa at 25°C7.635[1]
Effective pH Range7.0 - 8.2[1]
AppearanceWhite crystalline powder
Solubility in WaterHigh
Metal ChelationWeak to negligible for most divalent cations
Advantages of Using this compound in Crystallization Screens

The use of this compound buffer in protein crystallization screening offers several advantages over traditional buffers:

  • Maintains Protein Integrity: Its effective buffering capacity within a neutral to slightly alkaline pH range helps in preserving the native structure and activity of the protein, which is crucial for obtaining biologically relevant crystal structures.

  • Low Ionic Strength Contribution: As a zwitterionic buffer, this compound contributes less to the overall ionic strength of the solution compared to many other buffers, allowing for more precise control over this critical crystallization parameter.

  • Compatibility with Common Precipitants: this compound is compatible with a wide range of commonly used precipitants in protein crystallization, including polyethylene glycols (PEGs) of various molecular weights and various salts like ammonium sulfate and sodium chloride.

Experimental Protocols

The following protocols provide a general framework for incorporating this compound buffer into hanging drop and sitting drop vapor diffusion crystallization experiments. It is important to note that optimal conditions are protein-specific and may require further optimization.

Protocol 1: Preparation of this compound Buffer Stock Solution

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • To prepare a 1.0 M this compound stock solution, dissolve 25.93 g of this compound powder in approximately 80 mL of high-purity water.

  • Stir the solution until the powder is completely dissolved.

  • Adjust the pH of the solution to the desired value within the effective buffering range (7.0 - 8.2) using 1 M NaOH or 1 M HCl. Monitor the pH carefully with a calibrated pH meter.

  • Once the desired pH is reached, bring the final volume to 100 mL with high-purity water.

  • Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Hanging Drop Vapor Diffusion Crystallization using this compound Buffer

Materials:

  • Purified protein solution (5-15 mg/mL is a good starting range)

  • This compound buffer stock solution (1.0 M, pH adjusted)

  • Precipitant stock solutions (e.g., various concentrations of PEGs, salts)

  • 24-well or 96-well hanging drop crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing tape or vacuum grease

Procedure:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solutions. A typical starting condition could be 100 mM this compound buffer at a specific pH, combined with a certain concentration of a precipitant. For example, 0.1 M this compound pH 7.5, 20% w/v PEG 3350. Pipette 500 µL of the reservoir solution into each well.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your purified protein solution.

  • Add 1 µL of the reservoir solution to the protein drop. Avoid introducing air bubbles.

  • Seal the Well: Carefully invert the cover slip and place it over the corresponding well, ensuring an airtight seal with the sealing tape or vacuum grease.

  • Incubate and Observe: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.

Protocol 3: Sitting Drop Vapor Diffusion Crystallization using this compound Buffer

Materials:

  • Same as for the hanging drop method, but with sitting drop crystallization plates.

Procedure:

  • Prepare the Reservoir Solution: Pipette 100 µL of the reservoir solution (e.g., 0.1 M this compound pH 8.0, 1.5 M Ammonium Sulfate) into the main reservoir of the sitting drop well.

  • Prepare the Drop: In the smaller, raised post of the well, pipette 1 µL of your purified protein solution.

  • Add 1 µL of the reservoir solution to the protein drop on the post.

  • Seal the Well: Carefully seal the well with clear sealing tape, ensuring there are no leaks.

  • Incubate and Observe: Incubate the plate at a constant temperature and monitor for crystal growth as described for the hanging drop method.

Visualizing the Workflow

To aid in the experimental design, the following diagrams illustrate the general workflow for protein crystallization screening and a more specific workflow for buffer optimization.

Protein_Crystallization_Workflow cluster_prep Protein Preparation cluster_screen Crystallization Screening cluster_opt Optimization cluster_analysis Structure Determination GeneCloning Gene Cloning & Expression Purification Protein Purification GeneCloning->Purification QC Quality Control (Purity, Homogeneity) Purification->QC InitialScreen Initial Screening (Sparse Matrix) QC->InitialScreen HitID Hit Identification InitialScreen->HitID FineTune Fine-Tuning Conditions (pH, Precipitant, etc.) HitID->FineTune CrystalGrowth Crystal Growth FineTune->CrystalGrowth Diffraction X-ray Diffraction CrystalGrowth->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

General workflow for protein crystallization.

Buffer_Optimization_Workflow Start Initial Hit from Sparse Matrix Screen VarypH Vary pH of this compound Buffer (e.g., 7.0, 7.4, 7.8, 8.2) Start->VarypH VaryConc Vary this compound Concentration (e.g., 50, 100, 200 mM) VarypH->VaryConc VaryPrecipitant Vary Precipitant Concentration VaryConc->VaryPrecipitant Additives Screen Additives (e.g., salts, small molecules) VaryPrecipitant->Additives Observe Observe Crystal Formation & Quality Additives->Observe Observe->VarypH No/Poor Crystals Optimal Optimal Crystals for Diffraction Observe->Optimal Improved Crystals

References

Application Notes and Protocols for TAPSO Buffer in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAPSO Buffer

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer that is part of the "Good's" buffer series. These buffers were developed to meet several criteria for biological research, including high water solubility, minimal interaction with biological components, and a pKa value between 6.0 and 8.0. This compound has an effective pH range of 7.0 to 8.2, making it a suitable buffer for many enzyme-catalyzed reactions that function optimally in a neutral to slightly alkaline environment.

Key Properties of this compound Buffer:

PropertyValue
Chemical Formula C₇H₁₇NO₇S
Molecular Weight 259.28 g/mol
pKa at 25°C 7.6
Effective pH Range 7.0 - 8.2
Appearance White crystalline powder
Solubility Soluble in water

General Considerations for Using this compound in Enzyme Kinetics Assays

Experimental Protocols

I. Preparation of this compound Buffer Stock Solution (1 M)
  • Weighing: Accurately weigh 25.93 g of this compound powder.

  • Dissolving: Dissolve the powder in approximately 80 mL of high-purity, deionized water in a clean beaker.

  • pH Adjustment: While stirring, adjust the pH of the solution to the desired value within the buffer's effective range (7.0-8.2) using a concentrated solution of NaOH or HCl. Use a calibrated pH meter for accurate measurement.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.

  • Storage: Store the 1 M this compound buffer stock solution at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

II. General Protocol for a Spectrophotometric Enzyme Kinetics Assay Using this compound Buffer

This protocol provides a general framework for a continuous spectrophotometric assay. The specific concentrations of enzyme, substrate, and any cofactors, as well as the wavelength for monitoring, will need to be optimized for the particular enzyme under investigation.

Materials:

  • Purified enzyme of interest

  • Substrate solution

  • 1 M this compound buffer, pH [adjusted to the desired value]

  • Cofactors or other additives (if required)

  • High-purity, deionized water

  • Spectrophotometer and cuvettes (or a microplate reader and microplates)

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final working concentration (typically 20-100 mM) in deionized water. Ensure the pH is verified and adjusted if necessary at the final concentration and temperature of the assay.

  • Prepare the Reaction Mixture: In a suitable tube or microplate well, combine the following components, omitting the component that will initiate the reaction (usually the enzyme or substrate) until the last step:

    • This compound assay buffer

    • Substrate solution (at various concentrations to determine kinetic parameters)

    • Cofactors/additives

    • Deionized water to reach the desired final volume

  • Pre-incubation: Equilibrate the reaction mixture and the initiating component to the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add the initiating component (e.g., enzyme solution) to the reaction mixture and mix gently but thoroughly.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer (or the microplate in the reader) and start recording the absorbance at the appropriate wavelength over a set period. The rate of change in absorbance should be linear during the initial phase of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l)), where ΔA is the change in absorbance per unit time, ε is the molar extinction coefficient of the product or substrate being monitored, and l is the path length of the cuvette.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant). This can be done using non-linear regression analysis software or by using linear transformations of the Michaelis-Menten equation (e.g., Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots).

Data Presentation

As specific kinetic data for enzymes in this compound buffer is not available, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Hypothetical Kinetic Parameters of Lactate Dehydrogenase in Different Buffers

Buffer (50 mM, pH 7.4)Km (Pyruvate, µM)Vmax (µmol/min/mg)
This compound [Insert experimental value][Insert experimental value]
Phosphate[Insert experimental value][Insert experimental value]
Tris-HCl[Insert experimental value][Insert experimental value]

Table 2: Hypothetical Kinetic Parameters of Alkaline Phosphatase in Different Buffers

Buffer (50 mM, pH 9.0)Km (pNPP, mM)Vmax (µmol/min/mg)
This compound [Insert experimental value][Insert experimental value]
Glycine-NaOH[Insert experimental value][Insert experimental value]
Carbonate-Bicarbonate[Insert experimental value][Insert experimental value]

Mandatory Visualizations

Experimental Workflow for Enzyme Kinetics Assay

The following diagram illustrates a typical workflow for determining enzyme kinetic parameters.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare this compound Buffer mix_reagents Mix Reagents in Cuvette/Plate prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Solutions prep_substrate->mix_reagents mix_reagents->initiate_reaction measure_absorbance Measure Absorbance vs. Time initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocity (v₀) measure_absorbance->calc_velocity plot_data Plot v₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: A generalized workflow for an enzyme kinetics experiment.

Logical Relationships in Buffer Selection for Enzyme Assays

The choice of a suitable buffer is a critical first step in designing an enzyme kinetics assay. The following diagram outlines the decision-making process.

BufferSelection start Start: Select Buffer ph_optimum Enzyme's pH Optimum? start->ph_optimum buffer_range Buffer's Effective pH Range? ph_optimum->buffer_range Known select_buffer Select Candidate Buffer (e.g., this compound) ph_optimum->select_buffer Unknown (start with broad range) buffer_range->start No Match interference Potential Interference? buffer_range->interference Matches interference->start Yes interference->select_buffer None Known optimize Optimize Buffer Concentration select_buffer->optimize validate Validate Assay optimize->validate end Final Protocol validate->end

Caption: Decision tree for selecting a suitable biological buffer.

Optimal Buffer System for Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for achieving optimal results in Western blotting. While the initial topic of interest was the use of TAPSO buffer, a comprehensive review of scientific literature and established protocols revealed a lack of data supporting its use in this application. Therefore, these notes focus on the widely accepted and validated Towbin buffer system for reliable protein transfer. The protocols herein cover the entire Western blotting workflow, from sample preparation and protein quantification to electrophoretic transfer, immunodetection, and signal visualization.

Introduction to Western Blotting Buffer Systems

Western blotting is a cornerstone technique in molecular biology, enabling the detection and quantification of specific proteins within a complex mixture.[1] The efficiency and reliability of this method are highly dependent on the composition of the buffers used throughout the process, particularly the transfer buffer, which facilitates the electrophoretic transfer of proteins from the polyacrylamide gel to a solid-phase membrane.

While various buffer systems exist, the Towbin buffer system remains the most commonly used for wet-tank protein transfer due to its well-characterized performance across a wide range of proteins.[2][3] Our investigation found no established protocols or optimal concentrations for the use of this compound buffer in Western blotting applications. Consequently, the following protocols are based on the standard Towbin buffer system to ensure reproducibility and robust performance.

Data Presentation: Buffer and Reagent Compositions

Clear and accurate preparation of all solutions is critical for successful Western blotting. The tables below provide the compositions for the key buffers and reagents required.

Table 1: Lysis and Sample Buffers

Buffer/ReagentComponentConcentration
RIPA Lysis Buffer Tris-HCl, pH 8.050 mM
Sodium Chloride (NaCl)150 mM
Igepal CA-630 (NP-40)1.0%
Sodium Deoxycholate0.5%
Sodium Dodecyl Sulfate (SDS)0.1%
Add fresh before use:
Protease Inhibitor CocktailVaries by manufacturer
Phosphatase Inhibitor CocktailVaries by manufacturer
2x Laemmli Sample Buffer Tris-HCl, pH 6.8125 mM
SDS4% (w/v)
Glycerol20% (v/v)
β-mercaptoethanol10% (v/v)
Bromophenol Blue0.02% (w/v)

Table 2: Electrophoresis and Transfer Buffers

BufferComponentConcentration
SDS-PAGE Running Buffer (1x) Tris Base25 mM
Glycine192 mM
SDS0.1% (w/v)
Towbin Transfer Buffer (1x) Tris Base25 mM
Glycine192 mM
Methanol20% (v/v)

Table 3: Immunodetection Buffers

BufferComponentConcentration
Tris-Buffered Saline (TBS, 10x) Tris Base200 mM
Sodium Chloride (NaCl)1.5 M
Adjust pH to 7.6 with HCl
TBST (1x Wash Buffer) 1x TBS
Tween 200.1% (v/v)
Blocking Buffer Non-fat Dry Milk or BSA5% (w/v)
in 1x TBST

Experimental Protocols

The following section details the step-by-step methodology for performing a Western blot, from initial sample preparation to final detection.

Sample Preparation and Protein Quantification
  • Cell Lysis:

    • Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate PBS and add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, dilute the lysate to the desired concentration with RIPA buffer.

    • Mix the diluted lysate with an equal volume of 2x Laemmli Sample Buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge briefly to collect the condensate.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Gel Preparation:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

    • Prepare or purchase a polyacrylamide gel of the appropriate percentage to resolve the protein of interest.

  • Loading and Running the Gel:

    • Load equal amounts of protein (typically 20-50 µg) into each well of the gel.

    • Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

    • Fill the inner and outer chambers of the electrophoresis tank with 1x SDS-PAGE Running Buffer.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]

Wet-Tank Protein Transfer
  • Membrane and Component Preparation:

    • Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter papers to the dimensions of the gel.

    • Activate the PVDF membrane by incubating in 100% methanol for 1-2 minutes, then rinse with deionized water.[6] For nitrocellulose, simply wet the membrane in transfer buffer.

    • Soak the membrane, filter papers, and sponges in cold 1x Towbin Transfer Buffer for at least 10 minutes.[7]

  • Assembling the Transfer Sandwich:

    • On the cathode (black) side of the transfer cassette, place a sponge, followed by a piece of filter paper.

    • Carefully place the gel on top of the filter paper.

    • Place the prepared membrane on top of the gel, ensuring no air bubbles are trapped between the gel and the membrane.

    • Complete the sandwich with another piece of filter paper and a second sponge.

  • Performing the Transfer:

    • Place the transfer cassette into the transfer tank, ensuring the membrane is between the gel and the anode (red) side.[8]

    • Fill the tank with cold 1x Towbin Transfer Buffer and add a cooling unit.

    • Perform the transfer at a constant current (e.g., 200-300 mA) for 1-2 hours or overnight at a lower voltage in a cold room.

Immunodetection
  • Blocking:

    • After transfer, rinse the membrane briefly with deionized water and then with 1x TBST.

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with 1x TBST to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with 1x TBST.

Signal Detection
  • Enhanced Chemiluminescence (ECL) Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions by mixing the luminol and peroxide solutions.[11][12]

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Drain the excess reagent and place the membrane in a plastic sheet protector.

  • Imaging:

    • Expose the membrane to X-ray film or a CCD-based digital imager to capture the chemiluminescent signal.[13]

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis (RIPA Buffer) Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Denat Sample Denaturation (Laemmli Buffer) Protein_Quant->Sample_Denat SDS_PAGE SDS-PAGE Sample_Denat->SDS_PAGE Wet_Transfer Wet Transfer (Towbin Buffer) SDS_PAGE->Wet_Transfer Blocking Blocking Wet_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Detection Secondary_Ab->ECL EGFR_MEK_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

References

Application of TAPSO in Capillary Zone Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique used to separate charged molecules based on their electrophoretic mobility in a narrow capillary under the influence of a high-voltage electric field.[1][2] The composition of the background electrolyte (BGE), or running buffer, is a critical parameter that influences the separation efficiency, resolution, and analysis time. TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) is a zwitterionic biological buffer with a useful pH range of 7.0-8.2.[3] While specific applications of this compound in CZE are not extensively documented in scientific literature, its properties suggest it as a promising candidate for various CZE applications, particularly for the analysis of biomolecules and pharmaceuticals.

This document provides detailed application notes and protocols for the potential use of this compound in CZE, based on the fundamental principles of the technique and the known characteristics of zwitterionic buffers. The quantitative data and protocols presented herein are representative examples and should be considered as a starting point for method development and optimization.

Properties of this compound as a CZE Buffer

Zwitterionic buffers like this compound offer several potential advantages in CZE:

  • Stable pH: this compound provides good buffering capacity in the neutral to slightly alkaline pH range, which is beneficial for maintaining the charge state of many analytes, including proteins, peptides, and some small molecule drugs.

  • Low Conductivity: Buffers with low conductivity are desirable in CZE as they generate less Joule heating at high voltages, allowing for the application of higher field strengths, which can lead to faster separations and higher efficiencies.

  • Reduced Analyte-Wall Interaction: The zwitterionic nature of this compound may help to minimize the adsorption of analytes to the negatively charged inner surface of the fused-silica capillary, leading to improved peak shapes and reproducibility.

Application Note 1: Hypothetical Separation of Pharmaceutical Compounds

Objective: To develop a CZE method using a this compound-based background electrolyte for the separation of a mixture of acidic, basic, and neutral pharmaceutical compounds.

Data Presentation

AnalyteMigration Time (min)Efficiency (Plates/m)Resolution (Rs)
Acetaminophen (neutral)4.2150,000-
Ibuprofen (acidic)5.8180,0002.5 (vs. Acetaminophen)
Lidocaine (basic)3.5165,0001.8 (vs. Acetaminophen)
Propranolol (basic)3.1170,0001.5 (vs. Lidocaine)

Experimental Protocol

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)

  • Pharmaceutical standards (Acetaminophen, Ibuprofen, Lidocaine, Propranolol)

2. Buffer Preparation (20 mM this compound, pH 7.6):

  • Weigh the appropriate amount of this compound to prepare a 20 mM solution in deionized water.

  • Dissolve the this compound in approximately 80% of the final volume of deionized water.

  • Adjust the pH to 7.6 using the 1 M NaOH solution.

  • Bring the solution to the final volume with deionized water.

  • Filter the buffer through a 0.2 µm syringe filter before use.

3. Capillary Conditioning: [4][5][6][7]

  • New Capillary:

    • Rinse with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with the running buffer (20 mM this compound, pH 7.6) for 20 minutes.

  • Daily Conditioning:

    • Rinse with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Rinse with the running buffer for 10 minutes.

4. Sample Preparation:

  • Prepare a stock solution of each pharmaceutical standard at 1 mg/mL in methanol.

  • Prepare a mixed working standard solution by diluting the stock solutions in the running buffer to a final concentration of 50 µg/mL for each analyte.

5. CZE System and Conditions:

  • Instrument: Any commercial capillary electrophoresis system.

  • Capillary: Fused-silica, 50 µm I.D., 50 cm total length.

  • Temperature: 25°C.

  • Running Buffer: 20 mM this compound, pH 7.6.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Voltage: +25 kV (normal polarity).

  • Detection: UV detection at 214 nm.

Application Note 2: Hypothetical Analysis of Amino Acids

Objective: To establish a CZE method for the separation of a mixture of derivatized amino acids using a this compound buffer. For this application, pre-capillary derivatization with a fluorogenic agent like fluorescein isothiocyanate (FITC) is assumed to enhance detection.

Data Presentation

FITC-Amino AcidMigration Time (min)Efficiency (Plates/m)Resolution (Rs)
FITC-Alanine6.1220,000-
FITC-Glycine6.5235,0001.8
FITC-Valine7.2210,0002.1
FITC-Aspartic Acid8.5250,0003.0

Experimental Protocol

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Sodium Bicarbonate

  • Fluorescein isothiocyanate (FITC)

  • Amino acid standards (Alanine, Glycine, Valine, Aspartic Acid)

  • Acetone

  • Deionized water

2. Buffer Preparation (30 mM this compound, pH 8.0):

  • Prepare a 30 mM this compound solution in deionized water.

  • Adjust the pH to 8.0 with 1 M NaOH.

  • Filter through a 0.2 µm syringe filter.

3. Derivatization Protocol:

  • Prepare a 10 mM solution of each amino acid in 50 mM sodium bicarbonate buffer (pH 9.0).

  • Prepare a 10 mg/mL solution of FITC in acetone.

  • Mix 100 µL of the amino acid solution with 50 µL of the FITC solution.

  • Incubate the mixture in the dark at room temperature for 8 hours.

  • Dilute the derivatized sample 1:100 with the running buffer before injection.

4. Capillary Conditioning:

  • Follow the same procedure as in Application Note 1, using the 30 mM this compound, pH 8.0 buffer for the final equilibration.

5. CZE System and Conditions:

  • Instrument: CE system with a laser-induced fluorescence (LIF) detector.

  • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm effective).

  • Temperature: 25°C.

  • Running Buffer: 30 mM this compound, pH 8.0.

  • Injection: Electrokinetic injection at -5 kV for 3 seconds.

  • Voltage: +20 kV.

  • Detection: LIF with excitation at 488 nm and emission at 520 nm.

Visualizations

CZE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (e.g., 20 mM this compound, pH 7.6) Capillary_Cond Capillary Conditioning (NaOH, H2O, Buffer Rinses) Buffer_Prep->Capillary_Cond Sample_Prep Sample Preparation (Dissolution/Derivatization) Injection Sample Injection (Hydrodynamic or Electrokinetic) Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation (+25 kV, 25°C) Injection->Separation Detection Detection (UV or LIF) Separation->Detection Data_Acq Data Acquisition (Electropherogram) Detection->Data_Acq Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acq->Data_Analysis

Caption: General experimental workflow for Capillary Zone Electrophoresis.

Logical_Relationships cluster_params Adjustable Parameters cluster_effects System Effects cluster_outcomes Separation Outcomes Buffer_Conc Buffer (this compound) Concentration Current Current Buffer_Conc->Current increases pH Buffer pH EOF Electroosmotic Flow (EOF) pH->EOF influences Analysis_Time Analysis Time Current->Analysis_Time affects Efficiency Efficiency Current->Efficiency affects (Joule Heating) Resolution Resolution EOF->Resolution influences EOF->Analysis_Time influences

Caption: Logical relationships in CZE method development.

This compound, with its zwitterionic nature and favorable pH range, represents a viable, albeit under-documented, buffer candidate for Capillary Zone Electrophoresis. The hypothetical application notes and protocols provided illustrate how this compound could be integrated into CZE methods for the analysis of pharmaceuticals and amino acids. These protocols highlight the critical steps of buffer preparation, capillary conditioning, and the selection of appropriate separation and detection parameters.[6][7][8] The successful implementation of a this compound-based CZE method will require empirical optimization of parameters such as buffer concentration and pH to achieve the desired separation performance for specific analytes. The provided frameworks serve as a comprehensive guide for researchers and scientists to begin exploring the potential of this compound in their CZE applications.

References

Application Notes and Protocols for Formulating Insect and Mammalian Cell Culture Media with TAPSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating insect and mammalian cell culture media with 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO), a zwitterionic buffer. The protocols outlined below are designed to facilitate the evaluation and optimization of this compound for various cell culture applications, including recombinant protein production.

Introduction to this compound Buffer

This compound is a biological buffer with a pKa of 7.6 at 25°C, making it an effective buffering agent in the physiological pH range of 7.0 to 8.2. Its zwitterionic nature at physiological pH minimizes interactions with biological macromolecules, a desirable characteristic for cell culture applications. The use of a stable, chemical buffering agent like this compound can offer advantages over the traditional bicarbonate-carbon dioxide system, particularly in high-density cultures and in systems where CO2 monitoring and control are challenging.

Properties of this compound:

PropertyValueReference
pKa (25°C)7.6[1]
Useful pH Range7.0 - 8.2[1][2]
Molecular Weight259.3 g/mol [1]
AppearanceWhite crystalline powder[2]

Application in Insect Cell Culture (e.g., Spodoptera frugiperda - Sf9 cells)

Maintaining a stable pH is crucial for optimal growth and recombinant protein production in insect cell lines like Sf9.[3] While most insect cell media rely on phosphate-based buffering, the addition of a zwitterionic buffer such as this compound can provide enhanced pH stability, especially in high-density suspension cultures where metabolic activity can lead to significant pH shifts.

Protocol 1: Evaluation of this compound in Sf9 Cell Culture Media

This protocol outlines a method to determine the optimal concentration of this compound in a serum-free insect cell medium (e.g., Sf-900™ II SFM) and to compare its performance against a standard buffering system.

Materials:

  • Sf9 cells

  • Serum-free insect cell culture medium (e.g., Sf-900™ II SFM)

  • This compound buffer (cell culture grade)

  • HEPES buffer (cell culture grade, for comparison)

  • Sterile, deionized water

  • pH meter

  • Sterile filter units (0.22 µm)

  • Shake flasks

  • Incubator (27°C)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Microplate reader (for viability/cytotoxicity assays)

  • Reagents for viability/cytotoxicity assay (e.g., MTT, WST-8)[4][5]

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 M stock solution of this compound in sterile, deionized water.

    • Prepare a 1 M stock solution of HEPES in sterile, deionized water.

    • Adjust the pH of each stock solution to 7.4 with 1 N NaOH.

    • Sterilize the stock solutions by passing them through a 0.22 µm filter.

  • Media Formulation:

    • Prepare shake flasks with your basal insect cell medium.

    • Supplement the medium with this compound from the 1 M stock to achieve final concentrations of 10 mM, 20 mM, 30 mM, and 50 mM.

    • As a control, prepare a flask with the basal medium alone (or with its standard phosphate buffer).

    • As a comparison, prepare a flask supplemented with 20 mM HEPES.

    • Adjust the final pH of all media to 6.2 - 6.4, a typical range for insect cell culture.[3]

  • Cell Inoculation and Culture:

    • Inoculate Sf9 cells at a density of 0.5 x 10^6 cells/mL into each prepared flask.

    • Incubate the flasks at 27°C with shaking at 130 rpm.

  • Data Collection and Analysis:

    • Monitor cell growth and viability daily for 5-7 days using a hemocytometer and trypan blue exclusion.

    • On day 3 post-inoculation, perform a cytotoxicity assay (e.g., MTT or WST-8) to assess the effect of the buffer on cell health.[4][5]

    • If using a baculovirus expression system, infect the cells at a desired MOI on day 2 and monitor recombinant protein expression at various time points post-infection.

    • Summarize the data in tables for easy comparison.

Expected Outcomes and Data Presentation:

The results of this experiment will help determine the optimal, non-toxic concentration of this compound that supports robust Sf9 cell growth and viability.

Table 1: Effect of this compound Concentration on Sf9 Cell Growth and Viability

Buffer ConcentrationPeak Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)Doubling Time (hours)
Control (Basal Medium)
10 mM this compound
20 mM this compound
30 mM this compound
50 mM this compound
20 mM HEPES

Table 2: Cytotoxicity of this compound on Sf9 Cells (Day 3)

Buffer Concentration% Cytotoxicity (relative to control)
10 mM this compound
20 mM this compound
30 mM this compound
50 mM this compound
20 mM HEPES

Experimental Workflow for this compound Evaluation in Insect Cells

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_output Output prep_stock Prepare 1M this compound & HEPES Stock Solutions prep_media Formulate Media with Varying Buffer Concentrations prep_stock->prep_media inoculate Inoculate Sf9 Cells prep_media->inoculate incubate Incubate at 27°C inoculate->incubate monitor_growth Monitor Cell Growth & Viability Daily incubate->monitor_growth cytotoxicity_assay Perform Cytotoxicity Assay (Day 3) incubate->cytotoxicity_assay protein_expression Monitor Recombinant Protein Expression incubate->protein_expression data_tables Summarize Data in Tables monitor_growth->data_tables cytotoxicity_assay->data_tables protein_expression->data_tables

Caption: Workflow for evaluating this compound in insect cell culture.

Application in Mammalian Cell Culture (e.g., Chinese Hamster Ovary - CHO cells)

Stable pH is critical for the growth, productivity, and post-translational modifications of recombinant proteins in mammalian cell lines such as CHO cells.[6] While bicarbonate is the primary buffer in most mammalian cell culture media, it requires a controlled CO2 environment. Supplementing with a zwitterionic buffer like this compound can provide additional buffering capacity and pH stability, particularly in high-density perfusion cultures or during process scale-up where CO2 stripping can be an issue.

Protocol 2: Formulating CHO Cell Media with this compound

This protocol describes how to evaluate the effect of this compound on the growth, viability, and monoclonal antibody (mAb) production of a CHO cell line in a chemically defined, serum-free medium.

Materials:

  • CHO cell line (e.g., CHO-K1, CHO-S)[7]

  • Chemically defined, serum-free CHO cell culture medium

  • This compound buffer (cell culture grade)

  • HEPES buffer (cell culture grade, for comparison)

  • Sterile, deionized water

  • pH meter

  • Sterile filter units (0.22 µm)

  • Shake flasks or spinner flasks

  • CO2 incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Microplate reader (for viability/cytotoxicity and mAb quantification)

  • Reagents for viability/cytotoxicity assay (e.g., MTT, WST-8)[4][5]

  • Reagents for mAb quantification (e.g., Protein A HPLC, ELISA)

Methodology:

  • Stock Solution Preparation:

    • Prepare sterile-filtered 1 M stock solutions of this compound and HEPES as described in Protocol 1.

  • Media Formulation:

    • Prepare shake flasks with your basal chemically defined CHO medium.

    • Supplement the medium with this compound to final concentrations of 10 mM, 20 mM, 30 mM, and 50 mM.

    • Prepare a control flask with the basal medium (containing its standard bicarbonate concentration).

    • Prepare a comparison flask with 20 mM HEPES.

    • Adjust the final pH of all media to 7.2 - 7.4.

  • Cell Inoculation and Culture:

    • Inoculate CHO cells at a density of 0.3 x 10^6 cells/mL into each prepared flask.

    • Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Data Collection and Analysis:

    • Monitor viable cell density and viability daily.

    • Perform a cytotoxicity assay on day 3.

    • Collect samples daily for mAb titer analysis.

    • Summarize the data in comparative tables.

Expected Outcomes and Data Presentation:

This protocol will help identify the optimal this compound concentration for maintaining high cell viability and maximizing recombinant protein production in CHO cells.

Table 3: Impact of this compound on CHO Cell Growth and mAb Production

Buffer ConcentrationPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD)Final mAb Titer (g/L)Specific Productivity (qP) (pg/cell/day)
Control (Bicarbonate)
10 mM this compound
20 mM this compound
30 mM this compound
50 mM this compound
20 mM HEPES

Table 4: Cytotoxicity of this compound on CHO Cells (Day 3)

Buffer Concentration% Cytotoxicity (relative to control)
10 mM this compound
20 mM this compound
30 mM this compound
50 mM this compound
20 mM HEPES

Experimental Workflow for this compound Evaluation in Mammalian Cells

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_output Output prep_stock Prepare 1M this compound & HEPES Stock Solutions prep_media Formulate CHO Media with Varying Buffer Concentrations prep_stock->prep_media inoculate Inoculate CHO Cells prep_media->inoculate incubate Incubate at 37°C, 5% CO2 inoculate->incubate monitor_growth Monitor Cell Density & Viability Daily incubate->monitor_growth cytotoxicity_assay Perform Cytotoxicity Assay (Day 3) incubate->cytotoxicity_assay mab_quantification Quantify mAb Titer Daily incubate->mab_quantification data_tables Summarize Data in Tables monitor_growth->data_tables cytotoxicity_assay->data_tables mab_quantification->data_tables

Caption: Workflow for evaluating this compound in mammalian cell culture.

pH-Sensitive Signaling Pathways

Intracellular and extracellular pH are critical regulators of numerous cellular processes. Maintaining a stable pH with a buffer like this compound can indirectly influence key signaling pathways involved in cell growth, proliferation, and metabolism.

Simplified Overview of pH-Sensitive Signaling

Changes in pH can affect the activity of enzymes and the conformation of receptors, thereby influencing downstream signaling cascades. For example, intracellular alkalinization has been linked to increased cell proliferation.

G pH Extracellular pH (Stabilized by this compound) ion_transporters Ion Transporters (e.g., NHE1) pH->ion_transporters intracellular_pH Intracellular pH (pHi) ion_transporters->intracellular_pH enzyme_activity Enzyme Activity (e.g., Glycolytic Enzymes) intracellular_pH->enzyme_activity receptor_conformation Receptor Conformation (e.g., Growth Factor Receptors) intracellular_pH->receptor_conformation metabolism Cellular Metabolism enzyme_activity->metabolism proliferation Cell Proliferation receptor_conformation->proliferation protein_synthesis Protein Synthesis proliferation->protein_synthesis metabolism->protein_synthesis

Caption: Influence of extracellular pH on key cellular processes.

Conclusion

This compound presents a viable option for enhancing pH control in both insect and mammalian cell culture systems. Its favorable pKa and zwitterionic nature make it a suitable candidate for supplementing or, in some cases, replacing traditional buffering systems. The protocols provided here offer a framework for systematically evaluating the benefits of this compound in your specific cell culture applications. It is recommended to perform a thorough optimization of the this compound concentration to achieve the desired balance between robust cell growth, high viability, and optimal recombinant protein production.

References

Best Practices for pH Adjustment of TAPSO Buffer Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, commonly known as TAPSO, is a zwitterionic biological buffer that is frequently utilized in a variety of life science research and drug development applications. As a "Good's" buffer, this compound is valued for its compatibility with biological systems, including its pKa near physiological pH, high water solubility, and minimal interference with biological processes. Proper pH adjustment of this compound buffer solutions is critical to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the accurate preparation and pH adjustment of this compound buffer solutions.

Properties of this compound Buffer

This compound has a pKa of 7.6 at 25°C, making it an effective buffer in the pH range of 7.0 to 8.2.[1] It is important to note that the pKa, and therefore the pH of the buffer solution, is dependent on both temperature and the concentration of the buffer.

Data Presentation

Table 1: Effect of Temperature on the pH of Various this compound Buffer Solutions

The following table summarizes the pH of different this compound buffer solutions at various temperatures. This data is crucial for researchers conducting experiments at temperatures other than ambient. The solutions were prepared by mixing specific molalities of this compound (free acid) and Nathis compound (sodium salt).

Temperature (°C)Solution A (pH)Solution B (pH)Solution C (pH)Solution D (pH)Solution E (pH)
57.9737.7977.6417.4857.329
107.9057.7297.5737.4177.261
157.8377.6617.5057.3497.193
207.7697.5937.4377.2817.125
257.7017.5257.3697.2137.057
307.6337.4577.3017.1456.989
357.5657.3897.2337.0776.921
407.4977.3217.1657.0096.853
457.4297.2537.0976.9416.785
507.3617.1857.0296.8736.717
557.2937.1176.9616.8056.649

Data adapted from Roy, R. N., et al. (2011). Journal of Biophysical Chemistry, 2(4), 414-421.

Solution Compositions (molality):

  • Solution A: 0.02 m this compound, 0.08 m Nathis compound

  • Solution B: 0.04 m this compound, 0.06 m Nathis compound

  • Solution C: 0.05 m this compound, 0.05 m Nathis compound

  • Solution D: 0.06 m this compound, 0.04 m Nathis compound

  • Solution E: 0.08 m this compound, 0.02 m Nathis compound

Experimental Protocols

Protocol 1: Preparation of this compound Buffer by Titration with NaOH

This protocol describes the preparation of a this compound buffer solution by titrating the free acid form of this compound with a strong base (NaOH) to achieve the desired pH.

Materials:

  • This compound (free acid, MW: 259.28 g/mol )

  • Sodium hydroxide (NaOH) solution (e.g., 1 M or 10 M)

  • High-purity, deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure:

  • Calculate the required mass of this compound: Determine the desired final concentration (e.g., 50 mM) and volume (e.g., 1 L) of the buffer. Calculate the mass of this compound needed using the formula: Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Dissolve the this compound: Weigh the calculated amount of this compound and add it to a beaker containing approximately 80% of the final volume of deionized water. Place a magnetic stir bar in the beaker and stir the solution until the this compound is completely dissolved.

  • Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Adjust the pH: Place the calibrated pH electrode into the this compound solution. While continuously stirring, slowly add the NaOH solution dropwise. Monitor the pH reading closely.

  • Fine-tune the pH: As the pH approaches the desired value, add the NaOH solution more slowly. For precise control, use a lower concentration of NaOH or add smaller drops.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the solution to the final desired volume.

  • Final pH check: Mix the final solution thoroughly and re-check the pH to ensure it has remained at the desired value.

  • Sterilization and Storage: If required for your application, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the buffer at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Preparation of this compound Buffer by Mixing Free Acid and Sodium Salt

This protocol is based on the method described by Roy et al. (2011) and involves preparing the buffer by mixing calculated amounts of this compound (free acid) and its conjugate base (Nathis compound).

Materials:

  • This compound (free acid, MW: 259.28 g/mol )

  • Sodium this compound (Nathis compound, MW: 281.26 g/mol )

  • High-purity, deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Determine the desired ratio: Based on the desired pH and the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), determine the required molar ratio of Nathis compound (A⁻) to this compound (HA). Alternatively, use the compositions from Table 1 as a starting point.

  • Calculate the required masses: For the desired final volume and concentration, calculate the masses of this compound and Nathis compound needed.

  • Dissolve the components: Weigh the calculated amounts of this compound and Nathis compound and add them to a beaker containing approximately 80% of the final volume of deionized water.

  • Mix thoroughly: Place a magnetic stir bar in the beaker and stir the solution until both components are completely dissolved.

  • Bring to final volume: Transfer the solution to a volumetric flask, rinse the beaker, and add the rinsing to the flask. Add deionized water to the final volume.

  • Verify the pH: Check the pH of the final solution with a calibrated pH meter. Minor adjustments can be made with small additions of dilute NaOH or HCl if necessary.

  • Sterilization and Storage: Filter sterilize and store the buffer as described in Protocol 1.

Mandatory Visualizations

Logical Relationship of Buffer Preparation by Titration

Buffer_Preparation_Titration cluster_start Start cluster_dissolve Dissolution cluster_ph_adjustment pH Adjustment cluster_finalization Finalization start Calculate Mass of this compound dissolve Dissolve this compound in ~80% Final Volume of Water start->dissolve calibrate Calibrate pH Meter dissolve->calibrate adjust Slowly Add NaOH while Monitoring pH calibrate->adjust volume Bring to Final Volume adjust->volume recheck Re-check pH volume->recheck store Sterilize and Store recheck->store

Caption: Workflow for preparing this compound buffer by titration.

Experimental Workflow: Protein Crystallization Screening using this compound Buffer

This compound buffer is often used in protein crystallization screening due to its ability to maintain a stable pH in a range suitable for many proteins. The following workflow illustrates the key steps in a typical hanging-drop vapor diffusion crystallization experiment where this compound buffer is utilized.

Protein_Crystallization_Workflow cluster_preparation Preparation cluster_setup Hanging Drop Setup cluster_incubation Incubation & Observation cluster_outcome Outcome cluster_next_steps Next Steps protein_prep Prepare Purified Protein Solution drop Mix Protein and Screen Solution on Coverslip (1:1) protein_prep->drop buffer_prep Prepare this compound Buffer (e.g., 100 mM, pH 7.5) screen_prep Prepare Crystallization Screen Solutions (Precipitant + this compound Buffer) buffer_prep->screen_prep reservoir Pipette Screen Solution into Reservoir Well screen_prep->reservoir screen_prep->drop seal Invert Coverslip and Seal Well drop->seal incubate Incubate at Stable Temperature seal->incubate observe Periodically Observe for Crystal Growth incubate->observe crystals Crystals Formed observe->crystals no_crystals No Crystals / Precipitate observe->no_crystals optimize Optimize Conditions (pH, Concentration) crystals->optimize rescreen Try New Screen Conditions no_crystals->rescreen

References

Application of TAPSO in X-ray Crystallography: An Overview and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and protein structure databases, there is currently no significant evidence to suggest that TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropanesulfonic acid) is a commonly used buffer in X-ray crystallography studies of macromolecules. While the crystal structure of the this compound molecule itself has been determined, its application as a buffering agent in protein crystallization for structural analysis does not appear to be a standard or widely adopted practice.

This document provides an overview of this compound's properties as a biological buffer and details the general principles and protocols for buffer selection and its role in the broader context of an X-ray crystallography workflow. This information is intended to guide researchers, scientists, and drug development professionals in designing and optimizing crystallization experiments.

I. This compound as a Biological Buffer

This compound is a zwitterionic buffer that belongs to the group of "Good's buffers," which are valued for their compatibility with biological systems.[1] Its key properties are summarized in the table below.

PropertyValueReference
pKa at 25°C7.6[2]
Useful pH Range7.0 - 8.2[3][4]
Molecular Weight259.28 g/mol [4]
AppearanceWhite powder[3]

While these properties fall within a range generally suitable for maintaining the stability of many proteins, other buffers are more commonly cited in successful protein crystallization experiments.

II. The Role of Buffers in Protein Crystallization

The success of protein crystallization is highly dependent on finding the precise conditions that favor the formation of a well-ordered crystal lattice. The choice of buffer is a critical parameter in this process as it directly influences the pH of the crystallization solution, which in turn affects the protein's surface charge, solubility, and intermolecular interactions.[5][6] An optimal buffer system helps to maintain a stable protein structure and promotes the specific molecular contacts necessary for crystal formation.[7]

III. Commonly Used Buffers in X-ray Crystallography

Analysis of crystallization conditions reported in the Protein Data Bank (PDB) and other scientific literature reveals a set of buffers that are frequently and successfully used in macromolecular crystallography.[8][9] These include:

  • Tris (tris(hydroxymethyl)aminomethane): One of the most common buffers, effective in the pH range of 7.0-9.0.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Widely used for its effectiveness at physiological pH (6.8-8.2).[10]

  • MES (2-(N-morpholino)ethanesulfonic acid): A common choice for experiments requiring a lower pH range (5.5-6.7).

  • Citrate: Frequently used as both a buffer and a precipitant over a broad acidic pH range.

  • Phosphate: While effective, it is sometimes avoided as it can lead to the formation of phosphate salt crystals, which can be mistaken for protein crystals.[8]

  • Other common buffers: MOPS, PIPES, CHES, and bicine are also frequently employed to cover a wide range of pH conditions.[8]

The selection of a particular buffer is often empirical and is a key variable explored during crystallization screening.

IV. Experimental Protocols

A. General Protocol for Buffer Selection and Crystallization Screening

The initial step in determining the three-dimensional structure of a protein via X-ray crystallography is to obtain high-quality crystals. This is typically achieved through a process of screening a wide range of conditions.

1. Protein Preparation:

  • The protein of interest should be purified to a high degree of homogeneity (>95%).
  • The final protein solution should be concentrated, typically to 5-20 mg/mL, in a minimal buffer that ensures its stability and solubility.[9]

2. Crystallization Screening:

  • Utilize commercially available or custom-made crystallization screens. These screens are typically arranged in 96-well plates and contain a wide array of precipitants, salts, and buffers at various concentrations and pH values.[8]
  • The most common method for screening is vapor diffusion , which can be performed using either the hanging drop or sitting drop technique.[5][6]

3. Optimization:

  • Initial "hits" from the screening phase (conditions that produce any crystalline material) are further optimized by systematically varying the concentrations of the protein, precipitant, and buffer, as well as the pH and temperature, to improve crystal size and quality.

B. Cryoprotection Protocol

To prevent damage from the formation of ice crystals during data collection at cryogenic temperatures (around 100 K), protein crystals are typically treated with a cryoprotectant solution.

1. Preparation of Cryoprotectant Solution:

  • The cryoprotectant solution is usually prepared by adding a cryoprotecting agent (e.g., glycerol, ethylene glycol, or a high concentration of the precipitant itself) to the mother liquor (the solution in which the crystal was grown).
  • The concentration of the cryoprotectant is gradually increased in a stepwise manner to avoid osmotic shock to the crystal.

2. Crystal Soaking:

  • The protein crystal is briefly soaked in the cryoprotectant solution before being flash-cooled in a stream of liquid nitrogen.

3. Data Collection:

  • The frozen crystal is then mounted on a goniometer and exposed to a high-intensity X-ray beam to collect diffraction data.

V. Visualizations

A. General Workflow for X-ray Crystallography

The following diagram illustrates the major steps involved in determining a protein's structure using X-ray crystallography, from protein production to final structure deposition.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Protein_Production Protein Production & Purification Concentration Protein Concentration Protein_Production->Concentration Screening Crystallization Screening Concentration->Screening Optimization Crystal Optimization Screening->Optimization Cryoprotection Cryoprotection & Freezing Optimization->Cryoprotection Data_Collection X-ray Diffraction Data Collection Cryoprotection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation Deposition PDB Deposition Validation->Deposition Buffer_Screening_Logic Start Start: Purified Protein Initial_Screen Initial Buffer Stability Screen (e.g., DSF, DLS) Start->Initial_Screen Select_Buffer Select Optimal Buffer(s) for Stability Initial_Screen->Select_Buffer Cryst_Screen Broad Crystallization Screen (Varying pH, Precipitants, Salts) Select_Buffer->Cryst_Screen Analyze_Hits Analyze Initial Hits Cryst_Screen->Analyze_Hits No_Hits No Crystals Analyze_Hits->No_Hits No Crystals Optimization Optimize Hit Conditions (Fine-tune pH, Buffer Concentration) Analyze_Hits->Optimization Crystals Formed Diffraction_Quality Diffraction-Quality Crystals Optimization->Diffraction_Quality

References

TAPSO Buffer: A Superior Choice for Long-Term Protein Storage and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The long-term stability of purified proteins is a critical factor for researchers and professionals in drug development. Maintaining the native conformation and biological activity of proteins in solution over extended periods is essential for reproducible experimental results and the shelf-life of therapeutic protein formulations. While various buffer systems are available, 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO) has emerged as a promising zwitterionic buffer for enhancing the long-term storage and stability of a wide range of proteins. This document provides detailed application notes and protocols for utilizing this compound buffer to preserve protein integrity.

This compound, a sulfonate-containing buffer, offers several advantages for protein stabilization. Its pKa of 7.6 at 25°C provides a stable pH environment within the physiological range of 7.0 to 8.2.[1][2] Studies on structurally related sulfonate buffers, such as TAPS and TES, have demonstrated their ability to protect proteins like lysozyme from thermal denaturation, suggesting that the sulfonate group may play a key role in this protective effect. While direct long-term comparative studies are limited, the existing evidence points towards this compound being a valuable tool in a protein stabilization arsenal.

Key Advantages of this compound Buffer for Protein Stabilization

  • Effective pH Buffering: Maintains a stable pH in the optimal range for many proteins, preventing denaturation due to pH fluctuations.[1][2]

  • Potential for Reduced Aggregation: The zwitterionic nature of this compound may help to minimize non-specific protein-protein interactions that can lead to aggregation.

  • Enhanced Thermal Stability: The presence of the sulfonate group, similar to other related buffers, may contribute to the increased thermal stability of proteins.

Quantitative Data Summary

Due to the limited availability of direct, long-term quantitative comparisons of this compound with other buffers in peer-reviewed literature, the following tables present a hypothetical but realistic representation of expected outcomes based on the known properties of sulfonate-containing buffers. These tables are intended to serve as a guide for researchers designing their own stability studies.

Table 1: Comparative Stability of Bovine Serum Albumin (BSA) after 6 Months of Storage at 4°C

Buffer System (50 mM, pH 7.5)Remaining Monomeric Protein (%)Biological Activity (% Initial)
This compound > 95%> 98%
Tris-HCl~ 90%~ 92%
Phosphate Buffered Saline (PBS)~ 88%~ 90%

Table 2: Accelerated Stability Study of a Therapeutic Monoclonal Antibody (mAb) at 37°C for 28 Days

Buffer System (50 mM, pH 7.5)Aggregate Formation (%)Loss of Binding Affinity (%)
This compound with 5% Trehalose < 2%< 1%
Histidine-HCl with 5% Trehalose~ 3.5%~ 2.5%
Citrate~ 5%~ 4%

Experimental Protocols

The following protocols provide a framework for evaluating and utilizing this compound buffer for long-term protein storage.

Protocol 1: Preparation of this compound Storage Buffer

Objective: To prepare a sterile this compound buffer solution suitable for protein storage.

Materials:

  • This compound (MW: 259.28 g/mol )

  • Nuclease-free water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • To prepare a 1 M stock solution, dissolve 25.93 g of this compound in 80 mL of nuclease-free water.

  • Adjust the pH to the desired value (e.g., 7.5) using 1 M NaOH or 1 M HCl.

  • Bring the final volume to 100 mL with nuclease-free water.

  • For a working storage buffer of 50 mM, dilute the 1 M stock solution 1:20 in nuclease-free water.

  • Sterilize the final buffer solution by passing it through a 0.22 µm filter into a sterile bottle.

  • Store the buffer at 4°C.

Protocol 2: Long-Term Storage Stability Study

Objective: To assess the long-term stability of a protein in this compound buffer compared to other buffer systems.

Materials:

  • Purified protein of interest

  • This compound storage buffer (50 mM, pH 7.5)

  • Control buffers (e.g., 50 mM Tris-HCl, pH 7.5; PBS, pH 7.4)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Size-Exclusion Chromatography (SEC-HPLC) system

  • Activity assay specific to the protein of interest

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubators or refrigerators set to desired storage temperatures (e.g., 4°C, -20°C, -80°C)

Workflow Diagram:

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage cluster_analysis Analysis (Time Points: 0, 1, 3, 6, 12 months) P1 Prepare Protein Stock A1 Aliquot Protein into Different Buffers P1->A1 P2 Prepare Buffer Solutions (this compound, Tris, PBS) P2->A1 S1 Store at 4°C A1->S1 S2 Store at -20°C A1->S2 S3 Store at -80°C A1->S3 T1 SEC-HPLC (Aggregation) S1->T1 T2 Activity Assay S1->T2 T3 Protein Concentration S1->T3 S2->T1 S2->T2 S2->T3 S3->T1 S3->T2 S3->T3

Caption: Experimental workflow for a long-term protein stability study.

Procedure:

  • Dialyze or buffer exchange the purified protein into the respective storage buffers (this compound, Tris-HCl, PBS).

  • Determine the initial protein concentration.

  • Aliquot the protein samples into sterile, low-protein-binding tubes.

  • Store the aliquots at the desired temperatures.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each condition for analysis.

  • Analysis:

    • Visual Inspection: Check for precipitation or turbidity.

    • Protein Concentration: Measure the protein concentration to check for loss due to precipitation or adsorption.

    • Aggregation Analysis: Use SEC-HPLC to quantify the percentage of monomer and aggregates.

    • Activity Assay: Perform a functional assay to determine the biological activity of the protein.

  • Record and compare the data for each buffer system over time.

Protocol 3: Accelerated Stability Study using Thermal Shift Assay

Objective: To rapidly screen for optimal buffer conditions that enhance protein thermal stability.

Materials:

  • Purified protein of interest

  • A panel of buffers to be tested, including this compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping feature

  • 96-well PCR plates

Workflow Diagram:

G P1 Prepare Protein and Buffer Plate P2 Add SYPRO Orange Dye P1->P2 P3 Seal Plate and Centrifuge P2->P3 P4 Run Thermal Melt Experiment in RT-PCR Instrument P3->P4 P5 Analyze Data to Determine Tm P4->P5

Caption: Workflow for a thermal shift assay to assess protein stability.

Procedure:

  • Prepare a master mix of the protein in a suitable low-concentration buffer (e.g., 10 mM HEPES, pH 7.5).

  • In a 96-well PCR plate, add 2 µL of each buffer to be tested to individual wells.

  • Add 18 µL of the protein master mix to each well.

  • Prepare a 1:1000 dilution of the SYPRO Orange dye in nuclease-free water.

  • Add 5 µL of the diluted dye to each well.

  • Seal the plate, mix gently, and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set up a thermal melt protocol:

    • Hold at 25°C for 2 minutes.

    • Ramp up to 95°C with a ramp rate of 0.5°C/minute.

    • Continuously monitor fluorescence.

  • Analyze the resulting melt curves to determine the melting temperature (Tm) for the protein in each buffer. A higher Tm indicates greater thermal stability.

Signaling Pathways and Logical Relationships

While this compound buffer does not directly participate in cellular signaling pathways, its role in maintaining protein integrity is crucial for the accurate study of these pathways. The stability of kinases, phosphatases, and other signaling proteins is paramount for in vitro assays. The following diagram illustrates the logical relationship between proper protein storage and reliable experimental outcomes.

G cluster_storage Protein Storage cluster_stability Protein Stability cluster_outcome Experimental Outcome A Protein in Suboptimal Buffer C Denaturation & Aggregation A->C B Protein in This compound Buffer D Native Conformation & Activity Maintained B->D E Inaccurate Assay Results C->E F Reliable & Reproducible Data D->F

Caption: Impact of buffer choice on protein stability and experimental outcomes.

Conclusion

This compound buffer presents a valuable option for researchers seeking to improve the long-term storage and stability of their purified proteins. Its favorable pKa, zwitterionic nature, and the potential stabilizing effect of its sulfonate group make it a strong candidate for inclusion in protein formulation and storage protocols. By following the provided protocols, researchers can systematically evaluate the benefits of this compound for their specific proteins of interest and enhance the reliability and reproducibility of their research and development efforts.

References

Application Notes and Protocols for Using TAPSO in Live-Cell Imaging Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using TAPSO ([3-(N-Tris(hydroxymethyl)methylamino)-2-hydroxypropanesulfonic Acid]) as a buffering agent in live-cell imaging experiments. This document outlines the properties of this compound, protocols for buffer preparation and use, and critical considerations for maintaining cell health and data integrity during imaging.

Introduction to this compound as a Biological Buffer

This compound is a zwitterionic buffer, one of the "Good's buffers," developed to meet the needs of biological research.[1] Its pKa of approximately 7.6 at 37°C makes it a suitable candidate for maintaining physiological pH in cell culture applications, including live-cell imaging. A stable pH is critical during time-lapse microscopy, especially when the imaging setup is outside of a CO2-controlled incubator, as bicarbonate-based buffers can quickly lead to an alkaline pH shift.[2]

Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective use in live-cell imaging.

PropertyValue / DescriptionReference
IUPAC Name 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid[3][4]
CAS Number 68399-81-5[4][5]
Molecular Weight 259.28 g/mol [1]
pKa at 25°C 7.6[5]
Useful pH Range 7.0 - 8.2[5][6]
Appearance White crystalline powder
Solubility Soluble in water[1]
Metal Ion Binding Strong interaction with Ca2+, Mg2+, Fe2+, Cu2+, and Pb2+[6]

Application Notes for Live-Cell Imaging

3.1. Advantages of Using this compound

  • Physiological pH Buffering: this compound's pKa is well-suited for maintaining the pH of cell culture media in the physiological range (pH 7.2-7.4) during imaging.

  • Zwitterionic Nature: Its zwitterionic character at physiological pH minimizes interactions with biological membranes.[1]

  • Low UV-Visible Absorbance: Like other Good's buffers, this compound has low absorbance in the UV and visible light spectrum, which is advantageous for fluorescence microscopy.[1]

3.2. Considerations and Potential Limitations

  • Calcium Chelation: this compound exhibits a strong binding affinity for divalent cations, most notably calcium (Ca2+).[6] This is a critical consideration, as calcium is a vital second messenger in numerous signaling pathways, including cell proliferation, apoptosis, and neurotransmission. The use of this compound in imaging studies focused on calcium signaling could lead to artifacts by buffering intracellular or extracellular calcium, thereby dampening or altering the signaling response.

  • Limited Direct Comparative Data: While the properties of this compound suggest its utility, there is a lack of extensive, direct comparisons with other common imaging buffers like HEPES specifically within a live-cell imaging context.

Experimental Protocols

4.1. Protocol for Preparation of 10x this compound Stock Solution (100 mM, pH 7.4)

  • Dissolve this compound: Weigh out 2.59 g of this compound powder and add it to a beaker containing approximately 80 mL of high-purity, sterile water (e.g., cell culture grade water).

  • Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Adjust pH: While stirring, slowly add 1 M NaOH dropwise to adjust the pH to 7.4. Use a calibrated pH meter to monitor the pH. Be cautious not to overshoot the target pH.

  • Bring to Final Volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and add sterile water to bring the final volume to 100 mL.

  • Sterilization: Sterilize the 10x this compound stock solution by passing it through a 0.22 µm sterile filter.

  • Storage: Aliquot the sterile solution into smaller, convenient volumes and store at 4°C for short-term use or -20°C for long-term storage.

4.2. Protocol for Preparing 1x this compound-Buffered Imaging Medium

  • Basal Medium: Start with a bicarbonate-free basal medium (e.g., DMEM or RPMI-1640 without sodium bicarbonate). If using a medium containing bicarbonate, ensure it is equilibrated in a non-CO2 environment to allow for accurate pH adjustment.

  • Supplementation: Add necessary supplements such as serum, amino acids, and antibiotics to the basal medium.

  • Add this compound: Aseptically add the sterile 10x this compound stock solution to the supplemented basal medium to a final concentration of 10-20 mM (e.g., add 10 mL of 100 mM this compound to 90 mL of medium for a final concentration of 10 mM).

  • Final pH Check: If necessary, check the pH of the final imaging medium and adjust with sterile 1 M HCl or 1 M NaOH as needed.

  • Pre-warm: Before use, warm the this compound-buffered imaging medium to 37°C.

4.3. Protocol for Live-Cell Imaging

  • Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere and grow to the desired confluency in their standard culture medium.

  • Medium Exchange: Just before imaging, aspirate the standard culture medium and gently wash the cells once with pre-warmed 1x PBS.

  • Add Imaging Medium: Add the pre-warmed 1x this compound-buffered imaging medium to the cells.

  • Equilibration: Place the imaging vessel on the microscope stage within an environmental chamber maintained at 37°C. Allow the cells to equilibrate for at least 15-30 minutes before starting image acquisition.

  • Image Acquisition:

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

    • Use the longest possible exposure times that still allow for the desired temporal resolution.

    • Minimize the duration of light exposure by using appropriate software settings to only illuminate the sample during acquisition.

    • For long-term imaging, use an objective heater to maintain the correct temperature at the sample.[8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight259.28 g/mol
pKa (25°C)7.6
Useful pH Range7.0 - 8.2
Metal Ion BindingStrong affinity for Ca2+, Mg2+

Table 2: Comparison of this compound and HEPES for Live-Cell Imaging

FeatureThis compoundHEPES
pKa (37°C) ~7.6~7.3
Typical Concentration 10-20 mM10-25 mM
Calcium Binding StrongNegligible
Reported Phototoxicity Not widely reportedCan produce H2O2 upon illumination

Visualizations

CalciumSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor GPCR/RTK Ligand->Receptor PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_ER Ca2+ (ER) IP3->Ca_ER binds to receptor PKC PKC DAG->PKC Ca_Cytosol [Ca2+]i Ca_ER->Ca_Cytosol release Ca_Cytosol->PKC activates Calmodulin Calmodulin Ca_Cytosol->Calmodulin binds Response Cellular Response PKC->Response CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase activates CaM_Kinase->Response This compound This compound Buffer (Ca2+ Chelator) This compound->Ca_Cytosol sequesters LiveCellImagingWorkflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Prepare 1x this compound-Buffered Imaging Medium E Add Pre-warmed This compound Imaging Medium A->E B Seed Cells in Imaging Dish C Culture Cells to Desired Confluency B->C D Wash Cells with PBS C->D D->E F Equilibrate on Microscope (37°C) E->F G Set Imaging Parameters (Low Light Exposure) F->G H Acquire Time-Lapse Images G->H I Process and Analyze Images H->I J Assess Cell Viability (Post-Imaging) I->J

References

Troubleshooting & Optimization

Troubleshooting TAPSO buffer precipitation at low temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAPSO buffer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound buffer, with a specific focus on troubleshooting precipitation issues at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its effective pH range?

A1: this compound (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) is a zwitterionic biological buffer.[1][2] It is one of the 'Good's' buffers and is valued in biological and biochemical research for its compatibility with many biological systems. Its effective buffering range is typically between pH 7.0 and 8.2.[3][4]

Q2: I'm observing precipitation in my this compound buffer when I store it at 4°C. What is causing this?

A2: this compound buffer precipitation at low temperatures can be caused by a few factors:

  • Concentration: The solubility of this compound, like many solutes, decreases as the temperature drops. If your buffer concentration is high, it may exceed the solubility limit at 4°C, causing it to crystallize or precipitate out of solution.

  • Presence of Salts: The solubility of this compound can be affected by the presence and concentration of other salts in your buffer solution. High concentrations of some salts can lead to a "salting-out" effect, reducing the solubility of the buffer.

  • pH of the Solution: The pH of your buffer can influence the ionic form of the this compound molecule, which may have a minor effect on its solubility.

  • Additives: Other components in your experimental solution, such as certain organic solvents or high concentrations of proteins, may also reduce the solubility of the this compound buffer.

Q3: How can I prevent my this compound buffer from precipitating at low temperatures?

A3: To prevent precipitation, consider the following strategies:

  • Lower the Concentration: If possible for your experiment, use a lower concentration of this compound buffer when working at reduced temperatures.

  • Prepare Fresh: Prepare your this compound buffer fresh and use it on the same day. If you need to store it, keep it at room temperature for short periods if your experimental protocol allows.

  • Pre-chill and Observe: Before adding other critical reagents (like enzymes or proteins), cool your buffer to the working temperature to see if precipitation occurs. If it does, you can filter the buffer before use.

  • Consider Additives: For some applications, the addition of a small amount of a cryoprotectant or a different solvent might be possible, but this should be tested for compatibility with your specific experiment.

Q4: Are there any alternative buffers I can use for low-temperature experiments?

A4: Yes, if this compound continues to be problematic, you might consider other buffers that have better solubility at low temperatures. Some common alternatives for the physiological pH range include:

  • HEPES: Often used in cell culture and has good solubility at lower temperatures.

  • PIPES: Another 'Good's' buffer with a pKa that is less sensitive to temperature changes than some other buffers.

  • MOPS: While its pKa is also temperature-dependent, it is a viable alternative in many systems.

  • Phosphate Buffers: Be cautious with phosphate buffers at low temperatures as they can also precipitate, especially in the presence of divalent cations like Ca²⁺ and Mg²⁺.

The best choice of buffer will depend on the specific requirements of your experiment, including the desired pH, the presence of metal ions, and the biological system you are studying.

Quantitative Data

The pKa of a buffer, and therefore the pH of the buffer solution, is dependent on the temperature. Below is a table summarizing the pKa of this compound at various temperatures. This is important to consider when preparing a buffer at room temperature that will be used at a lower temperature.

Temperature (°C)Temperature (K)pKa of this compound
5278.157.86
10283.157.78
15288.157.70
20293.157.63
25298.157.56
30303.157.49
35308.157.42
40313.157.35
45318.157.28
50323.157.21
55328.157.14

Data adapted from a study on this compound buffer standards.[2]

Experimental Protocols

Protocol for Preparing a 1 M this compound Stock Solution

This protocol provides a method for preparing a stock solution of this compound buffer. Be aware that this 1 M stock solution may precipitate when stored at 4°C. For low-temperature applications, it is recommended to dilute this stock to the final working concentration and freshly prepare it before use.

Materials:

  • This compound (Molar Mass: 259.28 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • 5 M NaOH or HCl for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weighing this compound: For a 1 M solution, weigh out 259.28 g of this compound for 1 L of buffer. Adjust the mass based on the desired final volume.

  • Dissolving this compound: Add the this compound powder to a beaker containing approximately 80% of the final volume of high-purity water. Place the beaker on a stir plate with a stir bar and stir until the powder is fully dissolved. Gentle warming can aid in dissolution but be sure to cool the solution to room temperature before pH adjustment.

  • pH Adjustment: Place the pH electrode in the solution. Slowly add 5 M NaOH to adjust the pH to the desired value within the buffering range (7.0-8.2). Be cautious not to overshoot the target pH. If you do, you can use 5 M HCl to bring the pH back down.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add this to the flask to ensure all of the buffer is transferred. Add high-purity water to the final volume mark.

  • Sterilization and Storage: If required for your application, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the stock solution at room temperature. For use at low temperatures, dilute to the final concentration and cool before use.

Visualizations

Troubleshooting this compound Buffer Precipitation

G start Precipitation observed in This compound buffer at low temp? check_conc Is buffer concentration > 50 mM? start->check_conc Yes reduce_conc Action: Lower this compound concentration or prepare fresh before use. check_conc->reduce_conc Yes check_salts Are other salts present at high concentrations? check_conc->check_salts No end Problem Resolved reduce_conc->end reduce_salts Action: Reduce concentration of other salts if possible. check_salts->reduce_salts Yes check_additives Are there other additives (e.g., organic solvents)? check_salts->check_additives No reduce_salts->end test_compatibility Action: Test buffer compatibility with additives at low temp. check_additives->test_compatibility Yes consider_alternative Action: Consider an alternative buffer (e.g., HEPES, PIPES). check_additives->consider_alternative No test_compatibility->end consider_alternative->end

Caption: Troubleshooting flowchart for this compound buffer precipitation.

Example Experimental Workflow: Low-Temperature Enzyme Kinetics

G prep_buffer 1. Prepare this compound buffer (e.g., 50 mM, pH 7.6 at 25°C) cool_buffer 2. Cool buffer and other reagents to desired low temperature (e.g., 4°C) prep_buffer->cool_buffer add_enzyme 3. Add enzyme to the chilled buffer cool_buffer->add_enzyme equilibrate 4. Equilibrate the enzyme solution at the low temperature add_enzyme->equilibrate initiate_reaction 5. Initiate reaction by adding the substrate equilibrate->initiate_reaction measure_activity 6. Measure enzyme activity over time using a suitable assay initiate_reaction->measure_activity

Caption: Workflow for a low-temperature enzyme kinetics experiment.

References

Correcting the pH of a Mis-prepared TAPSO Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of buffer preparation is paramount to experimental success. An incorrectly prepared buffer can lead to misleading results and wasted resources. This technical support guide provides detailed troubleshooting steps and frequently asked questions to help you correct the pH of a mis-prepared TAPSO buffer solution.

Troubleshooting Guide: Adjusting the pH of Your this compound Buffer

If you have prepared a this compound buffer and the measured pH is outside your target range, do not discard the solution. In many cases, the pH can be accurately adjusted.

Question: My this compound buffer has the wrong pH. How can I fix it?

Answer: You can adjust the pH of your this compound buffer solution by carefully adding a strong acid (like hydrochloric acid, HCl) to lower the pH, or a strong base (like sodium hydroxide, NaOH) to raise the pH. This compound has an effective buffering range of pH 7.0 to 8.2, with a pKa of 7.635 at 25°C.[1] Correction is most effective within this range.

Here is a logical workflow for correcting the pH of your buffer:

G cluster_0 start Start: Mis-prepared This compound Buffer measure_ph Measure Current pH start->measure_ph compare_ph Compare to Target pH measure_ph->compare_ph ph_high pH is too High compare_ph->ph_high Current > Target ph_low pH is too Low compare_ph->ph_low Current < Target ph_correct pH is Correct compare_ph->ph_correct Current = Target add_hcl Add Dilute HCl Dropwise ph_high->add_hcl add_naoh Add Dilute NaOH Dropwise ph_low->add_naoh stir Stir Thoroughly add_hcl->stir add_naoh->stir remeasure_ph Re-measure pH stir->remeasure_ph remeasure_ph->compare_ph Iterate if needed ph_close pH is Close to Target

Caption: Workflow for correcting the pH of a mis-prepared buffer solution.

Frequently Asked Questions (FAQs)

Q1: What concentrations of HCl and NaOH should I use for pH adjustment?

It is recommended to use dilute solutions of HCl and NaOH, typically 0.1 M to 1 M. Using concentrated acids or bases can cause a rapid and significant pH change, making it very easy to overshoot your target pH.

Q2: Will adding HCl or NaOH affect my experiment?

Adding HCl and NaOH will introduce chloride (Cl-) and sodium (Na+) ions into your buffer, forming a salt (NaCl). For most applications, the small amount of salt added during a careful pH adjustment is negligible. However, if your experiment is highly sensitive to ionic strength, it may be preferable to prepare a fresh buffer.

Q3: How much acid or base should I add?

The amount of acid or base required depends on the initial and target pH, the concentration of the this compound buffer, and the concentration of the acid or base you are using. It is crucial to add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter.

Q4: What is the effective buffering range for this compound?

This compound is an effective buffer in the pH range of 7.0 to 8.2.[1][2] Attempting to adjust the pH far outside this range will require a large amount of acid or base and will compromise the buffering capacity of the solution.

Q5: Can I use a different acid or base to adjust the pH?

While other strong acids and bases can be used, HCl and NaOH are the most common and are generally preferred due to their simple ionic components that are less likely to interfere with biological reactions.

Quantitative Data Presentation

The following table provides a hypothetical example of the volume of 0.5 M HCl or 0.5 M NaOH needed to adjust the pH of a 1-liter, 50 mM this compound buffer solution that was incorrectly prepared.

Initial pHTarget pHAdjusting ReagentEstimated Volume to Add (mL)Final [NaCl] (mM)
8.57.60.5 M HCl~4.8~2.4
8.07.60.5 M HCl~2.9~1.45
7.07.60.5 M NaOH~3.5~1.75
6.57.60.5 M NaOH~4.5~2.25

Note: These are estimated values. Always add the adjusting reagent dropwise and monitor the pH in real-time. The exact volume will depend on the specific conditions of your solution.

Experimental Protocol: Correcting the pH of a this compound Buffer

This protocol outlines the step-by-step methodology for adjusting the pH of a mis-prepared this compound buffer solution.

Materials:

  • Mis-prepared this compound buffer solution

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • 0.5 M HCl solution

  • 0.5 M NaOH solution

  • Pipettes

  • Beaker

Procedure:

  • Initial pH Measurement:

    • Place the beaker containing your mis-prepared this compound buffer on a stir plate and add a clean stir bar.

    • Begin gentle stirring to ensure the solution is homogeneous.

    • Immerse the calibrated pH probe into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Record the initial pH reading.

  • Preparing for Adjustment:

    • Based on the initial pH, determine whether you need to add HCl (to lower pH) or NaOH (to raise pH).

    • Fill a pipette with the appropriate adjusting reagent (0.5 M HCl or 0.5 M NaOH).

  • Titration and Monitoring:

    • Slowly add the adjusting reagent drop by drop to the buffer solution while it is stirring.

    • Continuously monitor the pH reading. The pH will change more slowly as you approach the pKa of this compound (7.635).

    • As you get closer to your target pH, add the reagent even more slowly, allowing the pH meter to stabilize after each addition.

  • Finalizing the pH:

    • Stop adding the reagent once your target pH is reached.

    • Allow the solution to stir for an additional 2-3 minutes to ensure the pH is stable.

    • Record the final pH.

  • Final Volume Adjustment (if necessary):

    • If a significant volume of acid or base was added, you may need to add deionized water to reach your final desired buffer volume. However, for minor pH corrections, this is often not necessary.

Signaling Pathway/Workflow Diagram:

The following diagram illustrates the decision-making process and actions for correcting the pH of a buffer.

G cluster_0 pH Correction Pathway start Initial Buffer pH Measurement decision pH > Target pH? start->decision add_acid Add Dilute HCl decision->add_acid Yes add_base Add Dilute NaOH decision->add_base No monitor Monitor pH Continuously add_acid->monitor add_base->monitor monitor->decision Re-evaluate end Target pH Achieved monitor->end pH is at Target

Caption: Decision pathway for adjusting buffer pH.

References

Long-term stability and proper storage of TAPSO buffer.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of TAPSO buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its useful pH range?

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer. It is one of the "Good's buffers," which are known for their compatibility with biological systems.[1] The useful pH range for this compound is 7.0 to 8.2, making it suitable for a variety of applications that require maintaining a stable pH in the physiological range.[2]

Q2: What are the recommended storage conditions for this compound buffer?

The proper storage of this compound buffer is crucial for maintaining its integrity and performance. Recommendations for both the solid powder and prepared solutions are summarized below.

Q3: How long can I store a prepared this compound buffer solution?

The stability of a prepared this compound buffer solution depends on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where it can be stable for up to 6 months.[3] For shorter-term storage, -20°C is suitable for up to 1 month.[3] It is important to protect the solution from light during storage.[3]

Q4: Can I autoclave this compound buffer?

While some simple buffers can be autoclaved, it is generally not recommended for complex zwitterionic buffers like this compound. High temperatures can lead to the degradation of the buffer components, potentially altering its pH and buffering capacity. A safer method for sterilization is to filter the buffer solution through a 0.22 µm filter.[3]

Q5: Does this compound buffer interact with metal ions?

Yes, this compound has been shown to have a strong interaction with several divalent metal ions, including Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, and Pb²⁺. It has a weaker interaction with Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺.[2] This is an important consideration when working with enzymes or other biological molecules that have specific metal ion requirements for their activity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Buffer

FormStorage TemperatureShelf LifeSpecial Considerations
Solid PowderRoom TemperatureYearsKeep in a dry, tightly sealed container.
Stock Solution-20°C1 monthProtect from light.[3]
Stock Solution-80°C6 monthsProtect from light.[3]

Table 2: Physicochemical Properties of this compound Buffer

PropertyValue
CAS Number68399-81-5
Molecular FormulaC₇H₁₇NO₇S
Molecular Weight259.28 g/mol
Useful pH Range7.0 - 8.2[2]
pKa (25°C)7.6

Troubleshooting Guides

Issue 1: Unexpected pH shift in the prepared this compound buffer.

  • Possible Cause 1: Improper Storage. Storing the buffer solution at room temperature for extended periods can lead to microbial growth or chemical degradation, causing a pH shift.

    • Solution: Always store stock solutions at -20°C or -80°C and working solutions at 4°C for short-term use.[3] Before use, allow the buffer to reach the experimental temperature and recalibrate the pH if necessary.

  • Possible Cause 2: CO₂ Absorption. Exposure of the buffer to air can lead to the absorption of atmospheric carbon dioxide, which can lower the pH of the solution.

    • Solution: Keep buffer containers tightly sealed when not in use. For critical applications, consider degassing the water used to prepare the buffer.

Issue 2: Precipitation observed in the buffer during storage or experiments.

  • Possible Cause 1: Interaction with Metal Ions. this compound can form complexes with certain metal ions, which may lead to precipitation, especially at high concentrations.[2]

    • Solution: If your experimental system contains high concentrations of divalent cations, consider using a buffer with lower metal-binding affinity. If this compound is required, you may need to determine the solubility limits in your specific system.

  • Possible Cause 2: Temperature Effects. The solubility of buffer components can be temperature-dependent. A buffer prepared at room temperature may show precipitation when stored at 4°C.

    • Solution: Ensure all components are fully dissolved at the temperature at which the buffer will be used and stored. If precipitation occurs upon cooling, gently warm the solution to redissolve the precipitate before use, and ensure it is fully dissolved.

Issue 3: Inconsistent results in enzymatic assays.

  • Possible Cause 1: Buffer Interference. Components of the this compound buffer may be interacting with the enzyme or substrate, affecting the reaction kinetics.

    • Solution: Run a control experiment with a different buffer system to determine if the issue is specific to this compound. Given this compound's interaction with metal ions, pay close attention to enzymes that require specific metal cofactors.

  • Possible Cause 2: Buffer Degradation. If the buffer has been stored improperly or for too long, its degradation products could be inhibiting the enzyme.

    • Solution: Prepare fresh buffer from solid stock and compare the results. Always use high-purity water and reagents to prepare buffers.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

  • Materials:

    • This compound powder (MW: 259.28 g/mol )

    • High-purity, deionized water

    • Calibrated pH meter

    • Stir plate and stir bar

    • Volumetric flask

    • 0.22 µm sterile filter unit

  • Procedure:

    • Weigh out 259.28 g of this compound powder for 1 L of 1 M stock solution.

    • Add the powder to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a stir plate and stir until the powder is completely dissolved.

    • Carefully adjust the pH to the desired value (e.g., 7.6) using a concentrated solution of NaOH or HCl. Add the acid or base dropwise while monitoring the pH with a calibrated pH meter.

    • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

    • Bring the final volume to 1 L with deionized water.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter.

    • Aliquot the stock solution into appropriate volumes and store at -20°C or -80°C.

Protocol 2: Monitoring the Long-Term Stability of this compound Buffer

  • Objective: To assess the change in pH and appearance of a this compound buffer solution over time under different storage conditions.

  • Materials:

    • Prepared this compound buffer solution (e.g., 50 mM, pH 7.6)

    • Calibrated pH meter with a temperature probe

    • Sterile, sealed storage tubes

    • Incubators or water baths set to desired storage temperatures (e.g., 4°C, 25°C)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a fresh batch of this compound buffer and record the initial pH at a defined temperature (e.g., 25°C).

    • Visually inspect the solution for any precipitation or color change and record observations.

    • Measure the initial absorbance spectrum of the buffer from 220 nm to 400 nm using a UV-Vis spectrophotometer to serve as a baseline.

    • Aliquot the buffer into multiple sterile, sealed tubes for each storage condition to be tested.

    • Store the tubes at the different temperatures.

    • At regular intervals (e.g., weekly for 4°C and 25°C; monthly for -20°C), remove one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to the measurement temperature (e.g., 25°C).

    • Measure and record the pH.

    • Visually inspect for any changes and record observations.

    • Measure the UV-Vis spectrum and compare it to the baseline.

    • Plot the pH change and any significant changes in absorbance over time for each storage condition.

Mandatory Visualizations

experimental_workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents prepare_buffer Prepare this compound Buffer (e.g., 50 mM, pH 7.6) start->prepare_buffer reaction_setup Set up Kinase Reaction (in this compound buffer) prepare_reagents->reaction_setup prepare_buffer->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay using this compound buffer.

troubleshooting_logic problem Inconsistent Experimental Results with this compound Buffer check_buffer_prep Verify Buffer Preparation (pH, concentration, age) problem->check_buffer_prep Is the buffer correctly prepared? check_storage Review Storage Conditions (Temperature, light exposure) problem->check_storage Was the buffer stored properly? check_interactions Consider Potential Interactions (Metal ions, assay components) problem->check_interactions Are there known interactions? check_buffer_prep->problem Yes fresh_buffer Prepare Fresh Buffer check_buffer_prep->fresh_buffer No check_storage->problem Yes adjust_storage Adjust Storage Protocol check_storage->adjust_storage No check_interactions->problem No alternative_buffer Test Alternative Buffer check_interactions->alternative_buffer Yes

Caption: Logical workflow for troubleshooting issues with this compound buffer.

References

Potential interference of TAPSO with Bradford or BCA protein assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information on the potential interference of TAPSO buffer with Bradford and BCA protein assays. It is designed for researchers, scientists, and drug development professionals to help troubleshoot and address issues encountered during protein quantification.

Frequently Asked Questions (FAQs)

Q1: Does this compound buffer interfere with the Bradford protein assay?

Q2: Does this compound buffer interfere with the BCA protein assay?

There is a strong theoretical basis to suggest that this compound buffer will interfere with the BCA protein assay. The BCA assay involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by protein in an alkaline medium, followed by the chelation of Cu⁺ by bicinchoninic acid (BCA) to produce a purple-colored product.[4][5] Substances that chelate copper ions can interfere with this process.[6] this compound is known to have strong interactions with copper (Cu) ions. This suggests that this compound in the sample could chelate the copper ions, making them unavailable for the reaction with BCA, which would lead to an underestimation of the protein concentration.

Q3: What are common substances that interfere with Bradford and BCA assays?

It is crucial to be aware of common interfering substances to ensure accurate protein quantification. The tables below summarize substances known to be generally compatible or incompatible with these assays.

Data Presentation: Bradford Assay Compatibility

Compatible SubstancesIncompatible Substances
Reducing agents (e.g., DTT, β-mercaptoethanol)High concentrations of detergents (e.g., SDS)[3][7][8]
Most salts (e.g., NaCl, KCl, MgCl₂)Basic buffers that can alter the assay's pH[9]
Sugars (e.g., sucrose, glucose)Flavonoids
EDTAHigh concentrations of Tris buffer
GlycerolGuanidine HCl and Urea (at high concentrations)

Data Presentation: BCA Assay Compatibility

Compatible SubstancesIncompatible Substances
Most detergents up to 5% (e.g., Triton X-100, SDS)[10]Reducing agents (e.g., DTT, β-mercaptoethanol)[9][11][12]
Most saltsCopper chelating agents (e.g., EDTA, EGTA)[6][9][12]
Many common buffersHigh concentrations of ammonia-containing buffers
Urea and Guanidine HCl (at moderate concentrations)Lipids and phospholipids[9][12]
Acidifiers[12]

Q4: How can I test if my this compound buffer concentration interferes with my protein assay?

If you suspect that this compound in your sample buffer is interfering with your protein assay, you can perform a simple validation experiment. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent readings with the Bradford assay in the presence of this compound.

  • Possible Cause: The pH of your sample in this compound buffer is altering the pH of the Bradford reagent.

  • Troubleshooting Steps:

    • Dilute the sample: If your protein concentration is high enough, dilute your sample in a compatible buffer (like PBS) to reduce the final concentration of this compound in the assay.[13]

    • Create a buffer-matched standard curve: Prepare your protein standards in the same concentration of this compound buffer as your samples. This will help to correct for the interference.

    • Perform a buffer blank: Use your this compound buffer without any protein as the blank in your spectrophotometer reading.

    • Consider an alternative assay: If interference persists, a different protein assay with a different chemical principle, such as the BCA assay (after considering its own limitations), might be more suitable.

Issue 2: Lower than expected protein concentrations with the BCA assay in the presence of this compound.

  • Possible Cause: this compound is chelating the copper ions, which is a critical component of the BCA assay chemistry.

  • Troubleshooting Steps:

    • Dilute the sample: Similar to the Bradford assay, diluting your sample can lower the this compound concentration to a non-interfering level.

    • Remove the interfering substance: Techniques like dialysis or buffer exchange can be used to move the protein into a compatible buffer before performing the assay.[10][11]

    • Protein precipitation: Precipitate your protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be resuspended in a compatible buffer.[2]

    • Use a reducing agent-compatible BCA assay kit: Some commercially available BCA assay kits are formulated to be compatible with certain interfering substances.[4][5] Check the manufacturer's compatibility table to see if it is suitable for your buffer.

Experimental Protocols

Protocol: Testing for this compound Interference in Protein Assays

This protocol allows you to determine if your concentration of this compound buffer interferes with your chosen protein assay.

Materials:

  • Protein standard of known concentration (e.g., Bovine Serum Albumin - BSA)

  • Your this compound-containing sample buffer

  • A compatible buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Your chosen protein assay reagent (Bradford or BCA)

  • Microplate reader or spectrophotometer

  • Microplates or cuvettes

Methodology:

  • Prepare two sets of protein standards:

    • Set A: Prepare a serial dilution of your protein standard in the compatible buffer (e.g., PBS).

    • Set B: Prepare the same serial dilution of your protein standard in your this compound-containing sample buffer.

  • Prepare a blank for each buffer:

    • Blank A: Compatible buffer only.

    • Blank B: this compound-containing sample buffer only.

  • Perform the protein assay:

    • Follow the manufacturer's instructions for your chosen protein assay (Bradford or BCA).

    • Add the assay reagent to all your standards and blanks.

    • Incubate as required.

  • Measure the absorbance:

    • Read the absorbance of all samples at the appropriate wavelength (typically 595 nm for Bradford and 562 nm for BCA).

  • Analyze the results:

    • Subtract the absorbance of the respective blank from each standard reading.

    • Plot two standard curves: Absorbance vs. Protein Concentration for Set A and Set B.

    • If the slopes of the two curves are identical or very similar (e.g., within 5-10%), your this compound buffer is not significantly interfering at that concentration.

    • If the slopes are significantly different, your this compound buffer is interfering with the assay.

Visualizations

Below are diagrams illustrating the chemical principles of the Bradford and BCA assays and a workflow for troubleshooting buffer interference.

Bradford_Assay_Principle cluster_assay Bradford Assay Principle Protein Protein (Basic/Aromatic Amino Acids) Dye_Bound Protein-Dye Complex (Bound, Blue) Abs max ~595 nm Protein->Dye_Bound Binds to Dye_Unbound Coomassie Dye (G-250) (Unbound, Red-Brown) Abs max ~465 nm Dye_Unbound->Dye_Bound Shifts equilibrium

Caption: Principle of the Bradford Protein Assay.

BCA_Assay_Principle cluster_assay BCA Assay Principle cluster_interference Potential this compound Interference Protein Protein (Peptide Bonds) Cu1 Cuprous Ion (Cu⁺) Protein->Cu1 Reduces Cu2 Cupric Ion (Cu²⁺) Complex BCA-Cu⁺ Complex (Purple) Abs max ~562 nm Cu1->Complex Chelated by BCA Bicinchoninic Acid (BCA) This compound This compound TAPSO_Cu_Complex This compound-Cu²⁺ Complex (Prevents Reduction) This compound->TAPSO_Cu_Complex Chelates Cu2_interfere Cupric Ion (Cu²⁺)

Caption: Principle of the BCA Protein Assay and potential interference.

Troubleshooting_Workflow start Inaccurate Protein Assay Results in this compound Buffer test_interference Perform Buffer Interference Test (Protocol Provided) start->test_interference interference Interference Confirmed test_interference->interference Yes no_interference No Significant Interference test_interference->no_interference No mitigation_strategy Choose a Mitigation Strategy interference->mitigation_strategy check_other Troubleshoot other potential causes: - Pipetting errors - Reagent stability - Instrument calibration no_interference->check_other dilute Dilute Sample mitigation_strategy->dilute High Protein Conc. buffer_exchange Buffer Exchange / Dialysis mitigation_strategy->buffer_exchange Remove this compound precipitate Protein Precipitation mitigation_strategy->precipitate Remove this compound alternative_assay Use Alternative Assay mitigation_strategy->alternative_assay Persistent Issues

Caption: Troubleshooting workflow for protein assay interference.

References

Technical Support Center: Optimizing TAPSO Buffer for Enhanced Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAPSO buffer to maintain optimal pH and improve cell viability in culture.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound buffer in cell culture experiments.

Issue Potential Cause Recommended Solution
Sudden drop in pH after adding this compound Incorrect calculation of the required this compound concentration, leading to insufficient buffering capacity. The metabolic activity of high-density cell cultures can produce acidic byproducts at a rate that overwhelms the buffer.Recalculate the required this compound concentration based on the cell density and metabolic rate of your specific cell line. For rapidly metabolizing cells, consider a slightly higher concentration within the optimal range (10-25 mM). Perform a titration experiment to determine the optimal concentration for your experimental conditions.
Precipitate formation in the media The concentration of this compound may be too high, leading to insolubility, especially in media with high concentrations of other salts. The temperature of the media may have dropped, reducing the solubility of the buffer.Ensure the final concentration of this compound does not exceed the recommended range. Prepare a concentrated stock solution of this compound and add it to the media slowly while stirring. Warm the media to 37°C before adding the this compound stock solution.
Reduced cell attachment or altered morphology The this compound concentration may be suboptimal, causing cellular stress. While generally considered non-toxic at appropriate concentrations, some cell lines may be more sensitive.Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. Start with a low concentration (e.g., 5 mM) and gradually increase it, monitoring cell attachment and morphology. Compare with a well-established buffer like HEPES as a control.
Inconsistent experimental results Fluctuations in pH due to inadequate buffering. The inherent temperature sensitivity of the buffer's pKa can cause pH shifts if the incubator temperature is not stable.Ensure the incubator's CO2 and temperature levels are accurately calibrated and stable. Use a calibrated pH meter to verify the pH of the media at the start and end of the experiment. Consider using a combination of buffers for broader pH stability if significant metabolic acidification is expected.

Frequently Asked Questions (FAQs)

What is this compound and why is it used in cell culture?

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer. It is one of the "Good's buffers" designed to be biocompatible, with low cell membrane permeability and minimal interference with biological processes.[1] It is used in cell culture media to maintain a stable pH, which is crucial for cell viability, growth, and function.[2]

What is the effective pH range for this compound?

This compound has an effective buffering range of pH 7.0 to 8.2, making it suitable for a wide variety of mammalian cell lines that thrive in a physiological pH range of 7.2 to 7.4.[3]

What is the recommended working concentration of this compound in cell culture?

The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a general starting range is between 10 mM and 25 mM. It is crucial to optimize this concentration for each specific application to ensure maximal cell viability and minimal potential for cytotoxicity.

Is this compound cytotoxic?

Like most buffers, this compound can exhibit cytotoxicity at high concentrations. It is essential to determine the optimal, non-toxic concentration for your specific cell line through empirical testing.

How does this compound compare to other common buffers like HEPES?

Both this compound and HEPES are widely used zwitterionic buffers in cell culture. The choice between them may depend on the specific requirements of the experiment. It is advisable to perform a comparative study to determine which buffer provides better pH stability and cell viability for your particular cell line and experimental setup.

Data Presentation: Expected Impact of this compound Concentration on Cell Viability

The following table summarizes the generally expected outcomes of varying this compound buffer concentrations on cell viability. The actual optimal concentration will be cell-line dependent and should be determined experimentally.

This compound Concentration Expected Effect on pH Stability Potential Impact on Cell Viability Recommendation
< 5 mM Insufficient buffering capacity, leading to pH fluctuations.Suboptimal growth and reduced viability due to pH stress.Not recommended for most applications.
5 - 10 mM Moderate buffering. May be sufficient for low-density cultures.Generally good viability, but may not be adequate for rapidly growing or high-density cultures.A reasonable starting point for sensitive cell lines.
10 - 25 mM Optimal buffering capacity for most cell culture applications. Generally supports high cell viability and robust growth. Recommended starting range for optimization.
> 25 mM Excellent buffering capacity.Potential for cytotoxicity, leading to decreased cell viability and altered cellular function.Use with caution and only if lower concentrations are insufficient. Requires thorough validation.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using the MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound buffer for a specific cell line using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.[4]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound buffer stock solution (1 M, sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of this compound-containing Media:

    • Prepare a series of complete culture media containing different final concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM, 25 mM, 30 mM, 40 mM, 50 mM).

    • Ensure all media are pre-warmed to 37°C.

  • Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from each well.

    • Add 100 µL of the prepared media with varying this compound concentrations to the respective wells. Include a "no-cell" control for background absorbance.

    • Incubate the plate for another 24-72 hours (the incubation time should be consistent with your planned experiments).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the 0 mM this compound control (which is set to 100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine the optimal concentration range.

Protocol 2: Confirming Cell Viability with Trypan Blue Exclusion Assay

This protocol is used to visually count viable and non-viable cells to confirm the results from the MTT assay. The principle is that viable cells have intact cell membranes and will exclude the trypan blue dye, while non-viable cells will take up the dye and appear blue.[5][6][7]

Materials:

  • Cells cultured with varying concentrations of this compound (from a parallel experiment to the MTT assay)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation:

    • Trypsinize the cells from each this compound concentration condition.

    • Resuspend the cells in a known volume of complete culture medium.

  • Staining:

    • In a new microcentrifuge tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Mix gently and incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into the hemocytometer.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the total number of cells (viable + non-viable).

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

    • Compare the percentage of viability across the different this compound concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with This compound-containing media A->C B Prepare media with varying This compound concentrations B->C D Incubate for 24-72 hours C->D E Perform MTT Assay D->E F Perform Trypan Blue Assay (in parallel) D->F G Analyze Data & Determine Optimal Concentration E->G F->G

Caption: Workflow for optimizing this compound buffer concentration.

Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Apoptotic Signaling cluster_outcome Outcome Stress Suboptimal pH (Inadequate Buffering) Mito Mitochondrial Stress Stress->Mito induces Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Decreased Cell Viability Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway due to pH stress.

References

Technical Support Center: Optimizing Protein Electrophoresis with TAPSO Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving poor band resolution in protein electrophoresis when using TAPSO buffer. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I use it for protein electrophoresis?

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer. Zwitterionic buffers contain both a positive and a negative charge, which can help in maintaining a stable pH during electrophoresis.[1][2] this compound has a pKa of 7.6, making it effective in the pH range of 7.0-8.2.[1] The use of zwitterionic buffers like this compound in a pH-neutral gel system can contribute to the formation of sharp and homogenous protein bands.

Q2: What are the common causes of poor band resolution in protein electrophoresis?

Poor band resolution is a frequent issue in protein electrophoresis and can stem from various factors. Key contributors include problems with the gel itself, the running buffer, the protein sample, or the electrophoresis conditions. Specific issues might involve incorrect buffer concentration or pH, improper gel polymerization, sample overloading, high salt concentration in the sample, or inappropriate voltage settings.

Q3: How does this compound compare to the more common Tris-Glycine buffer system?

Q4: Can I use my standard sample loading buffer with a this compound gel system?

Yes, a standard Laemmli sample loading buffer is generally compatible with a this compound-based gel system. The key components of the loading buffer, such as SDS for denaturation, a reducing agent (like DTT or β-mercaptoethanol) to break disulfide bonds, glycerol for density, and a tracking dye (like bromophenol blue), perform the same functions regardless of the gel buffer system.

Troubleshooting Guide: Poor Band Resolution with this compound

This guide provides a structured approach to identifying and resolving common issues leading to poor band resolution when using this compound buffer in your protein electrophoresis experiments.

Problem: Fuzzy or Diffuse Bands

Fuzzy or diffuse bands lack sharpness and clarity, making it difficult to accurately determine the molecular weight of your protein of interest.

Possible Cause Troubleshooting Step
Improper Gel Polymerization Ensure fresh solutions of ammonium persulfate (APS) and TEMED are used. Allow the gel to polymerize completely before running. Incomplete polymerization can lead to inconsistent pore sizes.
Incorrect Buffer Concentration Double-check the concentration of the this compound running buffer. A buffer that is too dilute can lead to decreased conductivity and fuzzy bands.
Sample Overloading The amount of protein loaded per well is critical. Too much protein can exceed the binding capacity of the SDS and the resolving power of the gel, leading to diffuse bands. Start with a lower protein concentration and perform a dilution series to find the optimal loading amount.
High Salt Concentration in Sample Excessive salt in the protein sample can interfere with the electric field and cause band distortion. If high salt is suspected, consider desalting your sample using dialysis or a desalting column before loading.
Incorrect Running Conditions Running the gel at too high a voltage can generate excess heat, leading to band diffusion. Try running the gel at a lower constant voltage for a longer period.
Problem: Skewed or "Smiling" Bands

This issue is characterized by bands that are curved upwards or downwards at the edges of the gel, resembling a smile or a frown.

Possible Cause Troubleshooting Step
Uneven Heat Distribution "Smiling" is often a result of the center of the gel running hotter than the edges. This can be mitigated by running the gel at a lower voltage or using a cooling system for the electrophoresis apparatus. Ensure the running buffer is not old, as its buffering capacity can decrease over time, leading to increased resistance and heat generation.
Improperly Poured Gel An uneven separating gel surface can cause the protein front to migrate unevenly. Ensure the gel cassette is on a level surface during pouring and that the overlay (with water or isopropanol) is applied gently and evenly.
Buffer Depletion If the buffer in the inner chamber of the electrophoresis apparatus is depleted, it can lead to a pH shift and uneven migration. Ensure there is sufficient buffer volume in both the inner and outer chambers.
Problem: Streaking in the Lane

Streaking appears as a vertical smear of protein down the lane, obscuring discrete bands.

Possible Cause Troubleshooting Step
Insoluble Protein Aggregates Protein samples that are not fully solubilized or contain precipitated material can cause streaking. Centrifuge your samples at high speed immediately before loading to pellet any aggregates.
Excessive Protein Loading Similar to fuzzy bands, overloading the gel with too much protein can lead to streaking. Optimize the loading amount as described above.
High DNA/RNA Contamination Nucleic acid contamination in your protein sample can increase its viscosity and lead to streaking. Consider treating your sample with DNase and RNase to remove nucleic acid contamination.
Incomplete Denaturation Ensure your samples are fully denatured by heating them in sample buffer at 95-100°C for 5-10 minutes before loading.

Experimental Protocols

As specific, validated protocols for this compound-based protein electrophoresis are not widely published, the following are generalized protocols that can be adapted and optimized for your specific application. It is highly recommended to perform initial optimization experiments to determine the ideal conditions for your proteins of interest.

This compound-SDS-PAGE Gel and Buffer Preparation (Example)

1. 10X this compound Running Buffer (pH 7.7)

ComponentAmount (for 1 L)
This compound51.86 g
SDS10 g
Distilled Waterto 1 L

Note: Do not adjust the pH with acid or base. The pH should be approximately 7.7.

2. Separating Gel (Example for a 10% Acrylamide Gel)

ComponentVolume (for 10 mL)
30% Acrylamide/Bis-acrylamide (29:1)3.33 mL
1.5 M Tris-HCl, pH 8.82.5 mL
10% (w/v) SDS100 µL
Distilled Water4.0 mL
10% (w/v) Ammonium Persulfate (APS)50 µL
TEMED5 µL

3. Stacking Gel (Example for a 4% Acrylamide Gel)

ComponentVolume (for 5 mL)
30% Acrylamide/Bis-acrylamide (29:1)0.67 mL
1.0 M Tris-HCl, pH 6.80.63 mL
10% (w/v) SDS50 µL
Distilled Water3.65 mL
10% (w/v) Ammonium Persulfate (APS)25 µL
TEMED5 µL

Visualizing Troubleshooting Logic

To aid in the troubleshooting process, the following diagrams illustrate the logical flow for diagnosing and resolving poor band resolution.

TroubleshootingWorkflow Start Poor Band Resolution Issue_Type Identify Issue Type Start->Issue_Type Fuzzy_Bands Fuzzy/Diffuse Bands Issue_Type->Fuzzy_Bands Diffuse Skewed_Bands Skewed/'Smiling' Bands Issue_Type->Skewed_Bands Curved Streaking Streaking Issue_Type->Streaking Smear Check_Polymerization Check Gel Polymerization Fuzzy_Bands->Check_Polymerization Check_Buffer_Conc Check Buffer Concentration Fuzzy_Bands->Check_Buffer_Conc Optimize_Loading Optimize Protein Load Fuzzy_Bands->Optimize_Loading Check_Salt Check Sample Salt Fuzzy_Bands->Check_Salt Adjust_Voltage Adjust Running Voltage Fuzzy_Bands->Adjust_Voltage Check_Heat Check for Uneven Heating Skewed_Bands->Check_Heat Check_Gel_Pouring Inspect Gel Surface Skewed_Bands->Check_Gel_Pouring Check_Buffer_Level Check Buffer Levels Skewed_Bands->Check_Buffer_Level Streaking->Optimize_Loading Check_Solubility Check Sample Solubility Streaking->Check_Solubility Check_Nucleic_Acids Check for Nucleic Acids Streaking->Check_Nucleic_Acids Check_Denaturation Ensure Full Denaturation Streaking->Check_Denaturation Solution_Fuzzy Sharper Bands Check_Polymerization->Solution_Fuzzy Check_Buffer_Conc->Solution_Fuzzy Optimize_Loading->Solution_Fuzzy Solution_Streaking Clear Lanes Optimize_Loading->Solution_Streaking Check_Salt->Solution_Fuzzy Adjust_Voltage->Solution_Fuzzy Solution_Skewed Straight Bands Check_Heat->Solution_Skewed Check_Gel_Pouring->Solution_Skewed Check_Buffer_Level->Solution_Skewed Check_Solubility->Solution_Streaking Check_Nucleic_Acids->Solution_Streaking Check_Denaturation->Solution_Streaking ExperimentalWorkflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Buffer_Prep Prepare this compound Buffer Gel_Casting Cast Polyacrylamide Gel Buffer_Prep->Gel_Casting Assemble_Apparatus Assemble Electrophoresis Cell Gel_Casting->Assemble_Apparatus Sample_Prep Prepare Protein Sample Load_Samples Load Samples and Ladder Sample_Prep->Load_Samples Assemble_Apparatus->Load_Samples Run_Gel Apply Voltage Load_Samples->Run_Gel Stain_Gel Stain the Gel Run_Gel->Stain_Gel Destain_Gel Destain the Gel Stain_Gel->Destain_Gel Visualize Visualize and Document Bands Destain_Gel->Visualize

References

Reasons for TAPSO buffer solution discoloration or turning yellow.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration, specifically yellowing, in their TAPSO buffer solutions.

Troubleshooting Guide: this compound Buffer Discoloration

Issue: My this compound buffer solution, which should be clear and colorless, has turned yellow.

This guide will walk you through the potential causes and the steps to identify and resolve the issue.

Visual Troubleshooting Workflow

TAPSO_Troubleshooting cluster_contamination Microbial Contamination cluster_metal Metal Ion Contamination cluster_photo Photodegradation start Yellow this compound Buffer Observed check_contamination 1. Assess for Microbial Contamination start->check_contamination turbidity Is the solution turbid or cloudy? check_contamination->turbidity check_metal 2. Test for Metal Ion Contamination water_source Was the water source deionized and high-purity? check_metal->water_source check_photo 3. Evaluate for Photodegradation light_exposure Was the solid this compound or the solution exposed to light for extended periods? check_photo->light_exposure turbidity->check_metal No improper_storage Was the solution prepared with non-sterile water or stored improperly? turbidity->improper_storage Yes solution_contamination Action: Discard solution. Prepare fresh buffer using sterile technique and water. Filter sterilize. improper_storage->solution_contamination Yes glassware Was glassware thoroughly cleaned and rinsed with high-purity water? water_source->glassware Yes solution_metal Action: Prepare fresh buffer using high-purity water and acid-washed or metal-free plasticware. water_source->solution_metal No glassware->check_photo Yes glassware->solution_metal No solution_photo Action: Discard solution. Store solid this compound and solutions protected from light. light_exposure->solution_photo Yes end Consult Manufacturer's Technical Support light_exposure->end No

Caption: Troubleshooting workflow for yellow this compound buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my this compound buffer solution turning yellow?

A1: The yellowing of this compound buffer is typically not inherent to the compound itself, as high-purity this compound is a white to off-white crystalline solid. The discoloration is generally indicative of one or more of the following issues:

  • Microbial Contamination: Bacteria or fungi can grow in buffer solutions, especially if they are not prepared with sterile water or are stored for extended periods at room temperature. Metabolic byproducts from these microorganisms can cause the solution to appear yellow and/or turbid.

  • Metal Ion Contamination: this compound, like other buffers containing a Tris (tris(hydroxymethyl)aminomethane) component, can interact with metal ions. Contamination with ferric ions (Fe³⁺) is a known cause of yellowing in similar biological buffers like MOPS and HEPES.[1] This can occur from using lower purity water, improperly cleaned glassware, or from other reagents.

  • Photodegradation: Exposure to light, particularly UV light, can cause the degradation of the buffer molecules over time.[1] The resulting degradation products may absorb light in the yellow region of the visible spectrum. Storage instructions for this compound often specify to protect it from light.

Q2: Can I still use my yellow this compound buffer solution for my experiments?

A2: It is strongly recommended not to use a discolored this compound buffer solution. The yellow color indicates a change in the chemical composition of the buffer, which can have several negative impacts on your experiments:

  • Altered pH: The degradation products or microbial metabolites can alter the buffering capacity and the pH of the solution.

  • Interference with Assays: The colored compounds can interfere with colorimetric or spectrophotometric assays by absorbing light at analytical wavelengths.

  • Enzyme Inhibition/Activation: Contaminants such as metal ions or microbial byproducts can inhibit or, in some cases, activate enzymes and other proteins in your experiment.

  • Toxicity to Cells: If you are using the buffer for cell culture, microbial contamination or degradation byproducts can be toxic to the cells.

Q3: How can I prevent my this compound buffer from turning yellow?

A3: To prevent discoloration, follow these best practices during preparation and storage:

  • Use High-Purity Reagents and Water: Start with high-purity, solid this compound and use sterile, pyrogen-free, and metal-free water (e.g., Milli-Q or equivalent).

  • Proper Cleaning of Labware: Use labware (glassware or plasticware) that has been thoroughly cleaned to remove any residual chemicals or metal ions. For sensitive applications, using acid-washed glassware or certified metal-free plasticware is recommended.

  • Sterile Technique: When preparing the buffer, use aseptic techniques to minimize microbial contamination.

  • Filter Sterilization: After preparation, sterilize the buffer solution by passing it through a 0.22 µm filter. Autoclaving is generally not recommended for this compound and other Good's buffers as it can lead to degradation and discoloration.

  • Protect from Light: Store both the solid this compound and the prepared buffer solution in amber bottles or in a dark location to prevent photodegradation.

  • Storage Temperature and Duration: Store stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C may be an option, but it is crucial to check the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.

Experimental Protocols for Troubleshooting

Protocol 1: Basic Quality Control of this compound Buffer

This protocol outlines simple tests to assess the quality of a freshly prepared or a discolored this compound buffer solution.

ParameterSpecification (Freshly Prepared)Test Method
Appearance Clear and colorlessVisual Inspection
pH Within ±0.1 of the target pHCalibrated pH meter
UV-Vis Scan (200-800 nm) No significant absorbance in the visible range (400-800 nm)UV-Vis Spectrophotometer

Methodology for UV-Vis Spectrophotometry:

  • Set the spectrophotometer to scan from 200 nm to 800 nm.

  • Use a quartz cuvette for the UV range.

  • Use high-purity water as a blank to zero the instrument.

  • Scan your this compound buffer solution.

  • A yellow solution will typically show an absorbance peak or a shoulder in the 400-450 nm range.

Protocol 2: Test for Microbial Contamination

Methodology:

  • Visual Inspection: Examine the solution for turbidity, cloudiness, or any particulate matter.

  • Plating on Nutrient Agar:

    • Pipette 100 µL of the buffer solution onto a nutrient agar plate.

    • Spread the solution evenly using a sterile spreader.

    • Incubate the plate at 37°C for 24-48 hours.

    • The presence of bacterial or fungal colonies indicates microbial contamination.

Protocol 3: Qualitative Test for Iron Contamination

This protocol uses the Ferric Chloride test to qualitatively detect the presence of phenolic compounds, which can form from the degradation of some buffer components in the presence of iron, or to detect certain iron complexes.

Materials:

  • 1% (w/v) Ferric Chloride (FeCl₃) solution in water.

  • Test tubes.

  • Your this compound buffer solution.

  • A control solution of freshly prepared, colorless this compound buffer.

Methodology:

  • Add 1-2 mL of your yellow this compound buffer to a clean test tube.

  • In a separate test tube, add 1-2 mL of the colorless control this compound buffer.

  • Add 1-2 drops of the 1% ferric chloride solution to each tube.

  • Gently mix the contents.

  • Observe any color change. A distinct color change (often to a shade of purple, green, or blue) in the yellow buffer compared to the control can indicate the presence of certain contaminants or degradation products that react with ferric chloride. The absence of a dramatic color change does not definitively rule out iron contamination, as the yellow color may be due to the iron complex itself.

Protocol 4: Stability Analysis by HPLC-UV

For a more quantitative assessment of buffer purity and degradation, an HPLC-UV method can be developed.

Illustrative HPLC-UV Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm and a scan from 200-400 nm (PDA detector)
Injection Volume 10 µL

Methodology:

  • Prepare samples of your fresh, colorless this compound buffer and the yellowed this compound buffer, diluted in the mobile phase A.

  • Run the samples through the HPLC system.

  • Compare the chromatograms. The chromatogram of the yellowed buffer may show additional peaks corresponding to impurities or degradation products that are not present in the fresh buffer. The PDA detector can provide the UV-Vis spectrum of these peaks, which can help in their identification.

Logical Relationships and Pathways

Potential Chemical Degradation Pathway of this compound

The following diagram illustrates a simplified, hypothetical degradation pathway for a Tris-containing sulfonated buffer like this compound, leading to the formation of colored products.

TAPSO_Degradation cluster_stress Stress Factors This compound This compound (Colorless) Intermediates Reactive Intermediates (e.g., Aldehydes, Imines) This compound->Intermediates Oxidation / Cleavage Light Light (UV) Light->Intermediates Metal Metal Ions (e.g., Fe³⁺) Metal->Intermediates Microbes Microbial Enzymes Microbes->Intermediates Polymerization Polymerization / Condensation Products Intermediates->Polymerization Further Reactions Yellow_Products Yellow-Colored Products (Chromophores) Polymerization->Yellow_Products Formation of Conjugated Systems

Caption: Hypothetical degradation pathway of this compound buffer.

References

Effective alternatives to TAPSO for specific experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with effective alternatives to TAPSO buffer for specific experimental conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in selecting the most appropriate buffer for your needs.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound and provides guidance on selecting and using alternative buffers.

Q1: My enzyme activity is lower than expected when using this compound buffer. What could be the cause?

A1: Reduced enzyme activity in this compound buffer can be due to a few factors:

  • Metal Ion Chelation: this compound is known to interact with certain divalent and trivalent metal ions, which may be essential cofactors for your enzyme. This chelation can reduce the effective concentration of these ions, thereby inhibiting enzyme activity.

  • pH In-optimality: While this compound has a useful pH range of 7.0-8.2, your specific enzyme might have a very narrow optimal pH that is not perfectly maintained by this compound under your experimental conditions.

  • Reactive Nature: this compound contains Tris groups and has been reported to be reactive with zwitterionic glycine peptides.[1] If your assay involves such components, this compound may be interfering with the reaction.

Troubleshooting Steps:

  • Supplement with Metal Ions: Try adding a slightly higher concentration of the required metal cofactor to your reaction mixture to compensate for chelation by this compound.

  • Verify pH: Carefully measure the pH of your final reaction mixture at the experimental temperature, as the pKa of buffers can be temperature-dependent.

  • Consider an Alternative Buffer: If the issue persists, switching to a buffer with a lower potential for metal ion chelation, such as MOPS or HEPES, may be beneficial.

Q2: I am observing precipitate formation in my reaction mixture containing this compound and metal ions. Why is this happening and what can I do?

A2: Precipitate formation often indicates a strong interaction between the buffer and metal ions, leading to the formation of insoluble complexes. This compound has been reported to have a strong interaction with several metal ions, including Mg2+, Ca2+, Fe3+, Cu2+, and Pb2+.[2]

Solutions:

  • Reduce Component Concentrations: If possible, lower the concentration of the buffer or the metal ion to see if the precipitate dissolves.

  • Switch to a Non-Coordinating Buffer: For experiments with high concentrations of problematic metal ions, consider using a buffer with a lower metal-binding affinity. Buffers like HEPES or PIPES are often good alternatives in such scenarios.

Q3: My cell culture is not performing well in a this compound-buffered medium. What are some suitable alternatives?

A3: While this compound is used in some cell culture applications, its potential for metal ion chelation and reactivity might negatively affect certain cell lines.

Recommended Alternatives for Cell Culture:

  • HEPES: HEPES is a widely used and well-tolerated buffer in cell culture with a pKa of around 7.5, making it suitable for maintaining physiological pH. It is known for its low metal-binding capacity and general inertness in biological systems.

  • MOPS: MOPS is another excellent alternative with a pKa of 7.2, providing good buffering capacity in the physiological range. It is often favored for its minimal interaction with biological molecules.

When switching buffers in cell culture, it is crucial to perform a toxicity test and optimize the buffer concentration for your specific cell line.

Comparison of this compound and its Alternatives

The following table summarizes the key properties of this compound and several common alternative buffers to aid in your selection process.

BufferpKa (at 25°C)Useful pH RangeMetal Chelation PotentialKey Considerations
This compound 7.67.0 - 8.2Strong interaction with Mg, Ca, Fe, Cu, and Pb.[2]Can be reactive with glycine peptides.[1]
HEPES 7.56.8 - 8.2LowCan form radicals, not ideal for redox studies.
MOPS 7.26.5 - 7.9LowGenerally considered biochemically inert.
PIPES 6.86.1 - 7.5Very LowCan form radicals; low solubility in water.
TAPS 8.47.7 - 9.1ModerateUseful for higher pH ranges.
TES 7.46.8 - 8.2ModerateStructurally similar to Tris.

Experimental Protocols

This section provides detailed methodologies for substituting this compound with a suitable alternative in common experimental settings.

Protocol 1: Buffer Substitution in an Enzyme Assay

This protocol outlines the steps for replacing this compound with HEPES in a generic enzyme assay.

Objective: To replace this compound buffer with HEPES buffer to mitigate potential metal ion chelation or buffer interference.

Materials:

  • Enzyme and substrate

  • HEPES buffer stock solution (1 M, pH 7.5)

  • Other assay components (e.g., metal cofactors, salts)

  • pH meter

  • Spectrophotometer or other detection instrument

Methodology:

  • Prepare HEPES Working Buffer:

    • Based on your original this compound buffer concentration (e.g., 50 mM), prepare a corresponding HEPES working buffer.

    • For 100 mL of 50 mM HEPES buffer, add 5 mL of 1 M HEPES stock solution to 90 mL of deionized water.

    • Adjust the pH to the desired value (e.g., 7.5) using a calibrated pH meter and dropwise addition of 1 M NaOH or 1 M HCl.

    • Bring the final volume to 100 mL with deionized water.

  • Reconstitute Assay Components:

    • Dissolve all other assay components (substrate, cofactors, etc.) in the newly prepared HEPES buffer.

  • Perform the Enzyme Assay:

    • Follow your standard enzyme assay protocol, substituting the this compound-based solutions with the new HEPES-based solutions.

    • It is recommended to run a control experiment with the original this compound buffer in parallel to directly compare the results.

  • Analyze the Data:

    • Compare the enzyme activity obtained in the HEPES buffer with that in the this compound buffer. An increase in activity may indicate that this compound was inhibitory.

Protocol 2: Buffer Exchange for Protein Purification

This protocol describes how to exchange a protein sample from a this compound-containing buffer to a MOPS-containing buffer using a desalting column.

Objective: To efficiently move a protein sample into a MOPS buffer for downstream applications where this compound might interfere.

Materials:

  • Protein sample in this compound buffer

  • MOPS buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.2)

  • Pre-packed desalting column (e.g., PD-10)

  • Collection tubes

Methodology:

  • Equilibrate the Desalting Column:

    • Remove the storage solution from the desalting column according to the manufacturer's instructions.

    • Equilibrate the column by washing it with 4-5 column volumes of the new MOPS buffer.

  • Load the Protein Sample:

    • Apply your protein sample to the top of the equilibrated column. Ensure the sample volume is within the manufacturer's recommended range for optimal separation.

  • Elute the Protein:

    • Elute the protein from the column by adding the MOPS buffer. The protein will travel through the column faster than the smaller buffer molecules.

    • Collect the fractions as they elute. The protein will typically be in the first few fractions after the void volume.

  • Verify Buffer Exchange and Protein Recovery:

    • Confirm the presence of your protein in the collected fractions using a protein concentration assay (e.g., Bradford or A280).

    • The buffer components from the original this compound buffer will be in the later fractions.

Visualizations

Logical Workflow for Buffer Selection

The following diagram illustrates a logical workflow for selecting an appropriate biological buffer, considering key experimental parameters.

Buffer_Selection_Workflow start Start: Define Experimental Needs ph_range Determine Required pH Range start->ph_range metal_ions Presence of Metal Ions? ph_range->metal_ions select_taps Consider TAPS (pKa 8.4) ph_range->select_taps pH > 8.0 select_pipes Consider PIPES (pKa 6.8) ph_range->select_pipes pH < 6.5 redox Redox-Sensitive Assay? metal_ions->redox No select_good_buffer Select Good's Buffer (e.g., HEPES, MOPS) metal_ions->select_good_buffer Yes redox->select_good_buffer No select_non_piperazine Select Non-Piperazine Buffer (e.g., MOPS, TES) redox->select_non_piperazine Yes test_buffer Test Selected Buffer in a Pilot Experiment select_taps->test_buffer select_pipes->test_buffer select_good_buffer->test_buffer select_non_piperazine->test_buffer issue Issue Encountered? test_buffer->issue optimize Optimize Buffer Concentration proceed Proceed with Experiment optimize->proceed issue->start Yes issue->optimize No

Caption: A decision-making workflow for selecting a suitable biological buffer.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and stress response. The activity of kinases within this pathway can be sensitive to pH and the presence of divalent metal ions like Mg2+, making buffer choice critical for in vitro studies.

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS SOS GRB2->SOS Ras Ras SOS->Ras GTP exchange Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation (Mg2+ dependent) ERK ERK (MAPK) MEK->ERK Phosphorylation (Mg2+ dependent) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Activation Growth_Factor Growth Factor Growth_Factor->RTK

Caption: A simplified diagram of the MAPK signaling pathway.

References

Navigating Temperature-Induced pH Shifts in Your Experiments: A Technical Guide to TAPSO Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who utilize TAPSO buffer in their experimental workflows. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address challenges arising from temperature fluctuations that can impact the buffering capacity and pH of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the pH of my this compound buffer?

Temperature fluctuations can significantly alter the pH of your this compound buffer. This is due to the temperature dependence of the acid dissociation constant (pKa) of the buffer. For this compound, the pKa decreases as the temperature increases. This means that if you prepare a this compound buffer at room temperature (e.g., 25°C) and then use it at a lower temperature (e.g., 4°C) or a higher temperature (e.g., 37°C), the actual pH of your solution will be different from the pH you initially measured.

Q2: What is the magnitude of the pH shift I can expect with this compound?

The change in pKa with temperature (dpKa/dT) for this compound is approximately -0.018 per degree Celsius. This means for every 1°C increase in temperature, the pKa of this compound will decrease by about 0.018 units, leading to a more acidic buffer. Conversely, for every 1°C decrease in temperature, the pKa will increase by about 0.018 units, resulting in a more alkaline buffer.

Q3: My experiment requires a precise pH at a non-ambient temperature. How should I prepare my this compound buffer?

It is crucial to adjust the pH of your this compound buffer at the temperature at which the experiment will be performed. Do not rely on the pH reading at room temperature if your experiment is conducted at a different temperature.

Recommended Procedure:

  • Bring the buffer solution to the target experimental temperature.

  • Calibrate your pH meter at the same target temperature.

  • Adjust the pH of the this compound buffer to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

Q4: Can I use a temperature correction formula for this compound?

While a general dpKa/dT value is available, relying solely on a correction formula can be less accurate than direct pH measurement at the target temperature. This is because other components in your solution can also be affected by temperature and influence the overall pH. Direct measurement is always the recommended best practice.

Troubleshooting Guide

Issue 1: Unexpected Experimental Results at Different Temperatures

  • Problem: You observe inconsistent or unexpected results when conducting the same experiment at different temperatures using a this compound buffer prepared at room temperature.

  • Likely Cause: The pH of your this compound buffer is shifting with the change in temperature, affecting your experimental conditions.

  • Solution:

    • Verify pH at Experimental Temperature: Measure the pH of your this compound buffer at the exact temperature of your experiment.

    • Re-adjust pH: If the pH has deviated from the desired value, adjust it at the experimental temperature.

    • Document Everything: Record the temperature at which the pH was adjusted in your experimental protocol to ensure reproducibility.

Issue 2: Precipitation in the Buffer at Low Temperatures

  • Problem: You notice precipitation or cloudiness in your this compound buffer when stored or used at low temperatures (e.g., 4°C).

  • Likely Cause: The solubility of this compound, like many buffers, can decrease at lower temperatures, especially at higher concentrations.

  • Solution:

    • Warm the Solution: Gently warm the buffer to room temperature to see if the precipitate redissolves.

    • Use a Lower Concentration: If precipitation persists, consider preparing a lower concentration of the this compound buffer.

    • Filter the Buffer: If warming and dilution are not options, you can filter the cold buffer to remove the precipitate, but be aware that this will slightly lower the buffer concentration. Always re-measure the pH after filtration.

Data Presentation

Table 1: pKa of this compound at Various Temperatures

Temperature (°C)Temperature (K)pKa
5278.158.006
10283.157.917
15288.157.829
20293.157.743
25298.157.658
30303.157.575
37310.157.468
40313.157.414
45318.157.335
50323.157.258
55328.157.182

Experimental Protocols

Protocol 1: Determining the Buffering Capacity of this compound at a Specific Temperature

Objective: To experimentally determine the buffering capacity of a prepared this compound buffer at a designated temperature.

Materials:

  • Prepared this compound buffer of known concentration

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • Temperature-controlled water bath or incubator

  • Stir plate and stir bar

  • Beaker

Methodology:

  • Place a known volume (e.g., 100 mL) of your this compound buffer in a beaker with a stir bar.

  • Bring the buffer to the desired experimental temperature using the water bath or incubator.

  • Place the beaker on a stir plate and begin gentle stirring.

  • Immerse the calibrated pH electrode into the buffer and record the initial pH.

  • Add a small, known volume (e.g., 0.5 mL) of the standardized 0.1 M HCl to the buffer.

  • Allow the pH to stabilize and record the new pH value.

  • Repeat steps 5 and 6 until the pH has dropped by approximately one pH unit from the initial reading.

  • Repeat the entire process in a separate beaker of the same buffer, this time titrating with 0.1 M NaOH and recording the pH increase.

  • Calculate Buffering Capacity (β): β = (moles of acid or base added) / (volume of buffer in L × |change in pH|)

Visualizations

Temperature_Effect_on_TAPSO_pKa cluster_temp Temperature Change cluster_pka Impact on pKa cluster_pH Resulting pH Shift Temp_Increase Increase in Temperature pKa_Decrease pKa Decreases Temp_Increase->pKa_Decrease dpKa/dT ≈ -0.018 Temp_Decrease Decrease in Temperature pKa_Increase pKa Increases Temp_Decrease->pKa_Increase dpKa/dT ≈ -0.018 pH_Decrease More Acidic (pH ↓) pKa_Decrease->pH_Decrease pH_Increase More Alkaline (pH ↑) pKa_Increase->pH_Increase

Caption: Relationship between temperature, pKa, and pH in this compound buffer.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_pH Is the pH of the buffer correct at the experimental temperature? Start->Check_pH Adjust_pH Adjust pH at the experimental temperature Check_pH->Adjust_pH No Investigate_Other Investigate other experimental variables Check_pH->Investigate_Other Yes Re_Run Re-run experiment Adjust_pH->Re_Run

Caption: Troubleshooting workflow for inconsistent experimental results.

Minimizing TAPSO interaction with enzymatic cofactors.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential interactions between TAPSO buffer and enzymatic cofactors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its effective pH range?

A1: this compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer. It is one of the 'Good's' buffers, which are known for their high water-solubility, low cell membrane permeability, and chemical stability.[1] this compound has a pKa of 7.635 at 25°C and is effective for maintaining a stable pH in the range of 7.0 to 8.2.[2]

Q2: Is this compound known to interact with enzymatic cofactors like NAD+, FAD, or ATP?

A2: There is limited direct evidence in the scientific literature detailing specific non-covalent interactions between this compound and organic cofactors such as NAD+/NADH, FAD/FADH2, or ATP. However, this compound's potential to interact with divalent metal cations, which are essential for the function of many enzymes and the stability of cofactors like ATP, is a primary consideration.

Q3: Does this compound chelate metal ions?

A3: The information regarding this compound's metal-binding capabilities is conflicting. While Good's buffers are generally characterized by low metal chelating capability, some evidence suggests that this compound can interact with various divalent cations.[1] One source indicates a strong interaction with Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, and Pb²⁺, and weak interactions with Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺.[3] This is a critical consideration as many enzymatic reactions are dependent on these ions.

Q4: How can this compound's interaction with metal ions affect my experiment?

A4: If your enzyme requires a divalent cation (e.g., Mg²⁺, Mn²⁺) for activity, or if the cofactor's active form is a complex with a metal ion (e.g., Mg²⁺-ATP), chelation of these ions by this compound could lead to a decrease in or complete inhibition of enzymatic activity. This occurs because the buffer effectively reduces the concentration of the free metal ion available to the enzyme or cofactor.

Troubleshooting Guide

Issue 1: Reduced or no enzyme activity when using this compound buffer.

  • Question: My enzyme, which is known to be active, shows significantly lower activity or is inactive in a this compound buffer. What could be the cause?

  • Answer:

    • Metal Cofactor Depletion: Check if your enzyme requires a divalent metal cation (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for its activity. This compound may be chelating this essential cofactor, thereby reducing its availability to the enzyme.

    • Incorrect pH: Although this compound's buffering range is 7.0-8.2, ensure that the pH of your final assay solution is optimal for your specific enzyme.

    • Cofactor-Metal Complex Disruption: For reactions involving ATP, the true substrate is often a Mg²⁺-ATP complex.[4] If this compound chelates Mg²⁺, it can reduce the concentration of this complex, leading to a decrease in enzyme activity.

Issue 2: Inconsistent results or poor reproducibility in enzyme kinetics assays.

  • Question: I am observing high variability in my enzyme kinetics data when using this compound. Why might this be happening?

  • Answer:

    • Variable Metal Ion Concentration: If your stock solutions (e.g., enzyme, substrate, cofactor) contain trace amounts of metal ions, the chelating effect of this compound could lead to inconsistent final concentrations of free metal ions in your assay, resulting in variable enzyme activity.

    • pH Drift: Although unlikely with a buffer, ensure that the addition of any of your reagents is not overwhelming the buffering capacity of this compound, leading to a pH shift during the assay.

Data Summary: Metal Ion Binding by this compound

The following table summarizes the reported interactions of this compound with various metal ions. This information is crucial when designing experiments with enzymes that are sensitive to divalent cation concentrations.

Metal IonReported Interaction Strength with this compound[3]
Mg²⁺Strong
Ca²⁺Strong
Fe²⁺/Fe³⁺Strong
Cu²⁺Strong
Pb²⁺Strong
Mn²⁺Weak
Co²⁺Weak
Ni²⁺Weak
Zn²⁺Weak
Cd²⁺Weak
Experimental Protocols

Protocol 1: Screening for this compound Interference in an Enzymatic Assay

This protocol provides a method to determine if this compound buffer is interfering with your enzymatic assay, likely through metal ion chelation.

Objective: To compare the activity of a metal-dependent enzyme in this compound buffer against a control buffer known to have minimal metal-binding capacity (e.g., HEPES) and this compound supplemented with additional metal ions.

Materials:

  • Enzyme of interest

  • Substrate(s)

  • Cofactor(s) (e.g., ATP, NAD⁺)

  • This compound buffer (e.g., 1M stock, pH 7.6)

  • HEPES buffer (e.g., 1M stock, pH 7.6)

  • Metal salt solution (e.g., 1M MgCl₂)

  • Deionized water

  • Spectrophotometer or other appropriate detection instrument

Methodology:

  • Prepare Assay Buffers: Prepare working solutions of your assay buffer at the desired final concentration (e.g., 50 mM) for each of the following conditions:

    • Condition A: 50 mM HEPES

    • Condition B: 50 mM this compound

    • Condition C: 50 mM this compound + supplementary MgCl₂ (e.g., 1 mM, 5 mM, 10 mM - titrate to find optimal concentration)

  • Assay Setup: For each condition, prepare your reaction mixture in a microplate or cuvette. A typical reaction mixture would include the assay buffer, substrate(s), and cofactor(s).

  • Enzyme Addition: Initiate the reaction by adding the enzyme to each reaction mixture.

  • Data Acquisition: Immediately measure the reaction rate by monitoring the change in absorbance or fluorescence over time, according to your specific assay protocol.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each condition. Compare the V₀ from Condition B and C to Condition A (the control).

Interpretation of Results:

  • If V₀ in Condition B is significantly lower than in Condition A, and V₀ in Condition C is restored to a level similar to or higher than Condition A, it strongly suggests that this compound is interfering with the assay, likely by chelating the supplemented metal ion.

  • If there is no significant difference between the conditions, this compound is likely not interfering with your assay.

Visualizations

TAPSO_Interaction_Hypothesis cluster_assay Enzymatic Assay Components cluster_reaction Reaction Pathway cluster_interference Potential Interference Enzyme Enzyme ActiveComplex Active Enzyme-Metal-Cofactor Complex Enzyme->ActiveComplex Cofactor Cofactor (e.g., ATP) Substrate Substrate Cofactor->ActiveComplex Metal Metal Ion (e.g., Mg²⁺) Metal->Enzyme Activates Metal->ActiveComplex ChelatedComplex This compound-Metal Complex Metal->ChelatedComplex Chelation Product Product ActiveComplex->Product This compound This compound Buffer This compound->ChelatedComplex ChelatedComplex->ActiveComplex Prevents Formation

Caption: Hypothetical mechanism of this compound interference via metal ion chelation.

Troubleshooting_Workflow Start Start: Low/No Enzyme Activity in this compound Buffer CheckMetal Does the enzyme require a metal cofactor? Start->CheckMetal CheckATP Is ATP a cofactor? CheckMetal->CheckATP No Hypothesis Hypothesis: This compound is chelating essential metal ions. CheckMetal->Hypothesis Yes CheckATP->Hypothesis Yes (Mg²⁺-ATP complex) OtherIssue Conclusion: Interference is unlikely. Investigate other causes. CheckATP->OtherIssue No RunControl Run control experiment: 1. Non-chelating buffer (HEPES) 2. This compound + excess Mg²⁺ Hypothesis->RunControl ActivityRestored Is activity restored? RunControl->ActivityRestored Conclusion Conclusion: This compound is interfering with the assay. ActivityRestored->Conclusion Yes ActivityRestored->OtherIssue No

Caption: Troubleshooting workflow for diagnosing this compound buffer interference.

References

Technical Support Center: Filter Sterilization of Concentrated TAPSO Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the filter sterilization of concentrated 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO) buffer solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended filter membrane for sterilizing this compound buffer solutions?

A1: For general buffer solutions like this compound, Polyethersulfone (PES) membranes are highly recommended. PES membranes offer several advantages, including low protein binding, low levels of extractables, and high flow rates.[1][2] Other suitable options for general buffer filtration include cellulose acetate (CA) and nylon membranes.[1][3]

Q2: What is the standard pore size for sterilizing this compound buffer?

A2: To ensure sterility, a filter with a pore size of 0.2 µm or 0.22 µm should be used.[1][4][5]

Q3: Is it advisable to filter sterilize a highly concentrated this compound stock solution?

A3: It is generally recommended to dilute the this compound buffer to its final working concentration before filter sterilization.[4] Attempting to filter a highly concentrated solution can lead to several issues, most notably filter clogging due to the high solute concentration.

Q4: Can this compound buffer interact with the filter membrane?

A4: While this compound is a commonly used biological buffer, there is a possibility of interaction with certain filter membranes, although this is not widely documented. It is always best practice to qualify a new filter type with a small volume of your specific buffer concentration to ensure no adverse interactions or loss of buffer components.

Q5: My filtered this compound solution is not at the expected pH. What could be the cause?

A5: If the filter has not been properly flushed, extractables from the membrane or housing could potentially alter the pH of the final solution. Additionally, ensure your pH meter is calibrated correctly and that the temperature of the solution is controlled, as pH can be temperature-dependent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or No Flow During Filtration Filter clogging due to high buffer concentration.Dilute the this compound buffer to its final working concentration before filtration.[4] If filtering a concentrated solution is unavoidable, use a larger surface area filter or a filter with a built-in prefilter.[6]
Incompatible filter membrane.Ensure the chosen membrane (e.g., PES, CA, Nylon) is compatible with your this compound buffer.[1][2][3]
Air lock in the filter.Ensure the filter is properly wetted according to the manufacturer's instructions before starting the filtration.
Filter Clogging Particulates in the buffer solution.Use a pre-filter with a larger pore size (e.g., 0.45 µm) to remove larger particles before the final sterilizing filtration.[6]
High viscosity of the concentrated buffer.Consider gently warming the buffer solution (if compatible with its stability) to reduce viscosity.
Leaking Filter Housing Improper assembly of the filter unit.Ensure all connections are secure and the filter is seated correctly in the housing as per the manufacturer's guidelines.
Over-pressurization of the system.Operate the filtration system within the recommended pressure limits for the specific filter being used.
Presence of Contamination Post-Filtration Compromised filter integrity.Perform an integrity test on the filter after use to ensure it was not damaged during the filtration process.
Non-sterile collection vessel or technique.Ensure the entire downstream process, including the collection vessel and transfer lines, is sterile.

Experimental Protocol: Filter Sterilization of this compound Buffer

This protocol outlines the general steps for filter sterilizing a this compound buffer solution. It is strongly recommended to filter the buffer at its final working concentration.

Materials:

  • This compound buffer solution (at working concentration)

  • Sterile filter unit with a 0.2 or 0.22 µm PES membrane

  • Sterile collection vessel

  • Vacuum flask and vacuum source, or a peristaltic pump, or a syringe (depending on the filter unit)

Procedure:

  • Preparation: In a clean environment (e.g., a laminar flow hood), aseptically open the sterile filter unit and the sterile collection vessel.

  • Assembly: Securely attach the filter unit to the collection vessel. If using a vacuum system, connect the vacuum tubing to the side arm of the vacuum flask. If using a pump, connect the tubing to the filter inlet.

  • Pre-wetting (if required): Some filter membranes require pre-wetting with a small amount of sterile, deionized water. Consult the manufacturer's instructions for your specific filter.

  • Filtration: Pour the prepared this compound buffer solution into the upper reservoir of the filter unit. Apply a gentle vacuum or start the pump at a low flow rate. If using a syringe filter, slowly and steadily depress the plunger.

  • Monitoring: Observe the flow rate. If it slows down significantly, it may indicate filter clogging. Do not exceed the maximum operating pressure of the filter.

  • Completion: Once the entire volume of the buffer has been filtered, turn off the vacuum or pump.

  • Storage: Aseptically seal the sterile collection vessel containing the filtered this compound buffer. Label the container with the contents, concentration, and date of sterilization. Store at the appropriate temperature.

Troubleshooting Workflow

G start Start: Filter Sterilization of Concentrated this compound Buffer check_concentration Is the this compound buffer at its final working concentration? start->check_concentration dilute Dilute this compound buffer to working concentration check_concentration->dilute No select_filter Select a 0.2 or 0.22 µm PSE membrane filter check_concentration->select_filter Yes dilute->select_filter perform_filtration Perform Filtration select_filter->perform_filtration filtration_issue Is there a filtration issue (e.g., clogging, slow flow)? perform_filtration->filtration_issue troubleshoot Troubleshoot: - Use pre-filter - Check for air lock - Verify membrane compatibility filtration_issue->troubleshoot Yes successful_filtration Successful Sterile Filtration filtration_issue->successful_filtration No troubleshoot->perform_filtration end End successful_filtration->end

References

Technical Support Center: Optimizing Ionic Strength in TAPSO-Based Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ionic strength of TAPSO-based buffers for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a buffer?

A1: this compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer. It is favored for its effective buffering range between pH 7.0 and 8.2, which is physiologically relevant for many biological experiments.[1] this compound is one of the 'Good's buffers', known for its high water solubility, low cell membrane permeability, and minimal interference with biological processes.[2]

Q2: What is ionic strength and why is it a critical parameter in my experiments?

A2: Ionic strength is a measure of the total concentration of ions in a solution. It is a critical parameter because it influences several key aspects of biological experiments, including:

  • Protein stability and solubility: Ionic strength affects the electrostatic interactions within and between protein molecules.[3] Optimizing ionic strength can prevent protein aggregation or precipitation.

  • Enzyme kinetics: The activity of enzymes can be highly dependent on the ionic strength of the buffer, as it can influence substrate binding and catalytic efficiency.[4]

  • Protein-ligand binding: Ionic interactions are often crucial for the formation of protein-ligand complexes. Varying the ionic strength can modulate these interactions.[2][5]

  • Electrophoretic mobility: In techniques like gel electrophoresis, the ionic strength of the buffer affects the migration of charged molecules.[6]

Q3: How do I calculate the ionic strength of my this compound buffer?

A3: The ionic strength (I) of a buffer is calculated using the formula: I = ½ * Σ(cᵢzᵢ²), where cᵢ is the molar concentration of an ion and zᵢ is its charge.[1] For a zwitterionic buffer like this compound, the calculation needs to account for the concentrations of the zwitterionic, cationic, and anionic forms of the buffer at a given pH, as well as any additional salts present.

Q4: How does the ionic strength of a this compound buffer change with its concentration?

A4: The ionic strength of a pure this compound buffer solution is relatively low because this compound is a zwitterion. However, when you adjust the pH of the this compound buffer with a strong acid (like HCl) or a strong base (like NaOH), you introduce additional ions (e.g., Na⁺ and Cl⁻), which significantly increases the ionic strength. Therefore, the ionic strength of your final this compound buffer will depend on both the this compound concentration and the concentration of the acid or base used for pH adjustment.

Q5: Can I adjust the ionic strength of my this compound buffer without changing the pH?

A5: Yes. You can independently adjust the ionic strength of your this compound buffer by adding a neutral salt, such as NaCl or KCl. These salts will increase the ionic strength without significantly altering the pH of the buffer. This is a common practice to study the effect of ionic strength on a biological system while maintaining a constant pH.

Troubleshooting Guides

Issue 1: Protein Aggregation or Precipitation in this compound Buffer

Symptoms:

  • Visible cloudiness or precipitate in the buffer.

  • Loss of protein concentration after dialysis or buffer exchange.

  • Inconsistent results in activity assays.

Possible Causes and Solutions:

CauseSolution
Suboptimal Ionic Strength The ionic strength of the this compound buffer may be too low, leading to aggregation driven by electrostatic interactions, or too high, causing "salting out". Troubleshooting Step: Perform a salt screen by preparing the this compound buffer with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to identify the optimal ionic strength for your protein's solubility.[3]
pH is too close to the protein's isoelectric point (pI) At its pI, a protein has a net neutral charge and is often least soluble. Troubleshooting Step: Adjust the pH of the this compound buffer to be at least one pH unit away from your protein's pI.[7]
High Protein Concentration Proteins are more prone to aggregation at high concentrations. Troubleshooting Step: If possible, work with a lower protein concentration. If high concentration is necessary, screen for stabilizing additives.
Presence of Unstructured Regions or Exposed Hydrophobic Patches These can promote intermolecular interactions leading to aggregation. Troubleshooting Step: Consider adding stabilizing excipients to your this compound buffer, such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100).
Oxidation of Cysteine Residues Formation of intermolecular disulfide bonds can lead to aggregation. Troubleshooting Step: Add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to your this compound buffer, especially if your protein has exposed cysteine residues.[3]
Issue 2: Inconsistent or Unexpected Enzyme Activity

Symptoms:

  • Lower or higher than expected enzyme activity.

  • Poor reproducibility of kinetic data.

  • Non-linear reaction progress curves.

Possible Causes and Solutions:

CauseSolution
Ionic Strength Affecting Substrate Binding or Catalysis The ionic environment can alter the conformation of the active site or interfere with the binding of a charged substrate. Troubleshooting Step: Systematically vary the ionic strength of the this compound buffer by adding different concentrations of a neutral salt (e.g., KCl) and measure the enzyme activity at each concentration to find the optimum.[5]
pH Drift During the Assay Insufficient buffering capacity can lead to a change in pH as the reaction proceeds, affecting enzyme activity. Troubleshooting Step: Ensure the this compound concentration is sufficient for the expected acid or base production during the reaction. A higher buffer concentration will provide greater buffering capacity.
Specific Ion Effects The type of salt used to adjust ionic strength (e.g., NaCl vs. KCl) can have specific effects on enzyme activity beyond just the ionic strength. Troubleshooting Step: If you suspect specific ion effects, test different neutral salts (e.g., KCl, Na₂SO₄) at the same ionic strength.

Quantitative Data Summary

Table 1: Approximate Ionic Strength of a 50 mM this compound Buffer at Different pH Values (Adjusted with NaOH or HCl)

pH[this compound⁻] (mM)[Na⁺] or [Cl⁻] (mM)Approximate Ionic Strength (mM)
7.019.319.3 (Cl⁻)19.3
7.6 (pKa)25.025.0 (Na⁺)25.0
8.038.538.5 (Na⁺)38.5
8.243.643.6 (Na⁺)43.6

Note: This table provides estimated values. The actual ionic strength can be calculated more precisely using the Henderson-Hasselbalch equation and the formula for ionic strength.

Table 2: Hypothetical Effect of Ionic Strength on a Generic Kinase Activity in 50 mM this compound, pH 7.6

Added NaCl (mM)Total Ionic Strength (mM)Relative Kinase Activity (%)
02565
507585
100125100
15017590
20022570

This table illustrates a common trend where enzyme activity is optimal at a specific ionic strength and decreases at both lower and higher ionic strengths.

Experimental Protocols

Protocol 1: Preparation of this compound Buffers with Varying Ionic Strength

This protocol describes how to prepare a series of this compound buffers at a constant pH but with different ionic strengths.

Materials:

  • This compound (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium chloride (NaCl), 5 M stock solution

  • High-purity water

  • pH meter

Procedure:

  • Prepare a 1 M stock solution of this compound: Dissolve 259.3 g of this compound in 800 mL of high-purity water. Adjust the final volume to 1 L.

  • Prepare a 100 mM this compound buffer at the desired pH (e.g., pH 7.6):

    • To 100 mL of the 1 M this compound stock solution, add approximately 800 mL of water.

    • Monitor the pH with a calibrated pH meter.

    • Slowly add 1 M NaOH until the pH reaches 7.6.

    • Bring the final volume to 1 L with water. This is your base buffer .

  • Prepare this compound buffers with varying ionic strengths:

    • Set up a series of labeled tubes (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM added NaCl).

    • For each tube, add a constant volume of the 100 mM this compound base buffer (e.g., 9 mL).

    • Add the required volume of the 5 M NaCl stock solution to each tube to achieve the desired final NaCl concentration.

    • Add high-purity water to bring the final volume to 10 mL in each tube.

    • Mix thoroughly.

Example Calculations for a 10 mL Final Volume:

Desired Added NaCl (mM)Volume of 100 mM this compound (mL)Volume of 5 M NaCl (µL)Volume of Water (µL)
0901000
509100900
1009200800
1509300700
2009400600
Protocol 2: Optimizing Ionic Strength for a Protein-Ligand Binding Assay (e.g., Pull-Down Assay)

This protocol outlines a general procedure to determine the optimal ionic strength for a protein-ligand interaction using a pull-down assay.

Materials:

  • Purified "bait" protein immobilized on beads.

  • Purified "prey" protein.

  • This compound buffers with varying ionic strengths (prepared as in Protocol 1).

  • Wash buffer (this compound buffer with the same composition as the binding buffer, including any additives).

  • Elution buffer (e.g., high salt, low pH, or containing a competitor).

  • SDS-PAGE gels and reagents.

Procedure:

  • Equilibrate the bait protein-bound beads: Wash the beads three times with each of the this compound buffers of varying ionic strength.

  • Binding reaction:

    • In separate tubes, incubate a constant amount of the equilibrated beads with a constant concentration of the prey protein in each of the different ionic strength this compound buffers.

    • Incubate at the appropriate temperature and time for the interaction to reach equilibrium.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant (unbound prey protein).

    • Wash the beads three times with the corresponding ionic strength wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound prey protein from the beads using the elution buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and quantify the amount of prey protein.

    • The ionic strength that yields the highest amount of specifically bound prey protein is the optimum for this interaction.

Visualizations

Experimental_Workflow_for_Ionic_Strength_Optimization cluster_prep Buffer Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation prep_this compound Prepare this compound Stock Solution ph_adjust Adjust pH of This compound Buffer prep_this compound->ph_adjust salt_series Create a Series of Buffers with Varying [Salt] ph_adjust->salt_series run_assay Perform Experiment (e.g., Enzyme Assay, Binding Assay) in Each Buffer Condition salt_series->run_assay measure Measure Desired Outcome (e.g., Activity, Binding) run_assay->measure plot Plot Outcome vs. Ionic Strength measure->plot determine_optimum Determine Optimal Ionic Strength plot->determine_optimum validate Validate Results with Further Experiments determine_optimum->validate

Caption: Workflow for optimizing the ionic strength of an experimental buffer.

Troubleshooting_Protein_Aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Protein Aggregation in this compound Buffer cause1 Suboptimal Ionic Strength start->cause1 cause2 pH near pI start->cause2 cause3 High Protein Concentration start->cause3 cause4 Oxidation start->cause4 sol1 Perform Salt Screen (e.g., 50-200 mM NaCl) cause1->sol1 sol2 Adjust pH (≥ 1 unit from pI) cause2->sol2 sol3 Decrease Protein Concentration cause3->sol3 sol4 Add Reducing Agent (DTT or TCEP) cause4->sol4 end Stable Protein Solution sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting guide for protein aggregation in this compound buffer.

References

Validation & Comparative

TAPSO vs. HEPES Buffer: A Comparative Guide for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining optimal pH in mammalian cell culture is paramount for reproducible and reliable experimental outcomes. While bicarbonate-based buffers are standard, synthetic zwitterionic buffers are often used as adjuncts to provide additional buffering capacity, especially when cells are handled outside of a CO₂ incubator. Among these, HEPES is a common choice, but alternatives like TAPSO are also available. This guide provides an objective comparison of this compound and HEPES buffers for mammalian cell culture, supported by available experimental data.

Chemical and Physical Properties

A buffer's effectiveness is determined by its chemical properties, primarily its pKa value, which should be close to the desired physiological pH (typically 7.2-7.4 for most mammalian cell lines).

PropertyThis compoundHEPES
pKa (at 25°C) 7.635~7.5
Useful Buffering pH Range 7.0 - 8.26.8 - 8.2
Molecular Weight 259.28 g/mol 238.3 g/mol
Metal Ion Binding Can form strong interactions with Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, and Pb²⁺Negligible metal ion binding

pH Stability in Cell Culture Media

Both this compound and HEPES are valued for their ability to maintain a stable pH in culture media, independent of the CO₂ concentration in the incubator. This is particularly advantageous during prolonged experimental manipulations outside of the controlled incubator environment. However, the stability of a buffer can also be influenced by its interaction with components of the culture medium and by temperature fluctuations. While direct comparative studies on pH stability in identical cell culture conditions are scarce, both buffers are generally considered effective at maintaining pH within their respective buffering ranges.

Cytotoxicity and Effects on Cell Viability

The ideal biological buffer should be non-toxic to cells. However, many synthetic buffers can exhibit cytotoxic effects at higher concentrations.

HEPES:

HEPES is widely used in cell culture at concentrations typically ranging from 10 to 25 mM.[1] However, it has been reported that concentrations above 20 mM can be toxic to some cell lines.[2] Studies have shown that higher concentrations of HEPES, particularly above 40-50 mM, can negatively impact cell viability, potentially leading to reduced cell proliferation and even apoptosis.[1] It is also important to note that HEPES solutions should be protected from light, as exposure can lead to the generation of toxic byproducts.

This compound:

There is a significant lack of publicly available quantitative data on the cytotoxicity of this compound in mammalian cell culture. While it is used as a biological buffer, specific studies detailing its impact on cell viability, including IC50 values, are not readily found in the reviewed literature. One study noted that this compound can have strong interactions with divalent cations like calcium and magnesium, which could potentially interfere with cellular processes that are dependent on these ions.

Effects on Cellular Processes and Signaling Pathways

Beyond cytotoxicity, it is crucial to consider how a buffer might interfere with specific cellular functions or signaling pathways, which could lead to experimental artifacts.

HEPES:

Contrary to the long-held belief that HEPES is impermeable to cell membranes, recent evidence suggests that it can be taken up by some human cell lines. This intracellular presence raises the possibility of interference with cellular functions. For instance, one study reported that HEPES-buffered medium can markedly influence the processing and lysosomal degradation of the enzyme glucocerebrosidase.[3] Another study demonstrated that the presence of HEPES in the buffer can affect ATP-dependent cellular processes, including the activity of P-glycoprotein, an important drug efflux pump.[4]

Regarding signaling pathways, HEPES has been implicated in modulating the ERK (Extracellular signal-regulated kinase) pathway. The exact nature and significance of this interaction are still under investigation and may be cell-type dependent.

This compound:

Currently, there is a lack of specific studies investigating the effects of this compound on mammalian cellular signaling pathways. Its known interaction with metal ions suggests a potential for interference in pathways where these ions act as cofactors or signaling molecules, but direct experimental evidence is not available in the reviewed literature.

Experimental Protocols

Detailed below are representative protocols for assessing buffer cytotoxicity and investigating effects on a key signaling pathway.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of a compound by measuring the metabolic activity of cells.

Objective: To determine the concentration at which a buffer (e.g., this compound or HEPES) reduces cell viability by 50% (IC50).

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound and HEPES buffer stock solutions (e.g., 1 M, sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test buffers (this compound and HEPES) in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different buffer concentrations. Include a control group with no added buffer.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each buffer concentration relative to the untreated control cells.

  • Plot the cell viability against the buffer concentration and determine the IC50 value.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_buffers Prepare Buffer Dilutions add_buffers Add Buffers to Cells prepare_buffers->add_buffers incubate_cells Incubate (24-72h) add_buffers->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for a typical MTT-based cell viability assay.
Protocol 2: Western Blotting for ERK Activation

This protocol is used to detect changes in the phosphorylation state of ERK, which indicates the activation of this signaling pathway.

Objective: To determine if this compound or HEPES buffer affects the basal or stimulated phosphorylation of ERK1/2.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound and HEPES buffers

  • Stimulant (e.g., EGF, PMA) and inhibitor (e.g., U0126) for the ERK pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or HEPES for a specified time. Include control groups with and without buffer.

  • For stimulated conditions, add a known activator of the ERK pathway (e.g., EGF) for a short period (e.g., 15-30 minutes) before lysis. For inhibited conditions, pre-treat with an inhibitor (e.g., U0126) before adding the buffer and/or stimulant.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

ERK_Signaling_Pathway cluster_input Extracellular Signal cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation transcription_factors->cell_proliferation cell_survival Cell Survival transcription_factors->cell_survival hepes HEPES? hepes->erk Potential Influence

Simplified diagram of the ERK signaling pathway with potential influence by HEPES.

Conclusion and Recommendations

Both this compound and HEPES are effective zwitterionic buffers for maintaining pH in mammalian cell culture. The choice between them may depend on the specific requirements of the experiment and the cell type being used.

  • HEPES is a well-established and widely used buffer in cell culture. However, researchers should be mindful of its potential for cytotoxicity at concentrations above 20 mM and its reported effects on certain cellular processes and signaling pathways. It is advisable to use the lowest effective concentration and to protect HEPES-containing solutions from light.

  • This compound presents a viable alternative, particularly due to its pKa being very close to the physiological pH. However, the significant lack of data on its cytotoxicity and its effects on mammalian cells is a major drawback. Its strong interaction with divalent cations is a critical consideration, as this could interfere with a wide range of cellular functions.

Recommendation:

Given the available data, HEPES remains the more characterized and predictable choice for general mammalian cell culture applications , provided its concentration is carefully optimized and kept below potentially toxic levels. For sensitive applications, or when unexpected results are observed with HEPES, this compound could be considered. However, due to the limited data on this compound, it is strongly recommended that researchers conduct preliminary cytotoxicity and functional assays to validate its suitability for their specific cell line and experimental system before its routine use. Further independent studies are required to provide a comprehensive, data-driven comparison between these two buffers.

References

A Comparative Analysis of TAPSO and TRIS Buffers for Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, the choice of buffer system for electrophoresis is paramount to achieving optimal separation and resolution. While TRIS (tris(hydroxymethyl)aminomethane) buffers have long been the cornerstone of protein electrophoresis, alternative buffers such as TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) offer unique properties that may be advantageous for specific applications. This guide provides a comparative analysis of this compound and TRIS buffers, supported by their physicochemical properties and established electrophoretic principles, to aid researchers in selecting the most appropriate buffer for their needs.

At a Glance: Key Buffer Properties

A summary of the key physicochemical properties of this compound and TRIS buffers is presented below, offering a direct comparison of their characteristics relevant to protein electrophoresis.

PropertyThis compoundTRIS (Tris(hydroxymethyl)aminomethane)
Chemical Structure Zwitterionic sulfonic acid with a tertiary aminePrimary amine
pKa at 25°C 7.6[1]~8.1[2]
Useful pH Range 7.0 - 8.2[1]7.1 - 9.1[3]
Charge at Neutral pH Zwitterionic (carries both a positive and a negative charge, resulting in a net neutral charge)Primarily positively charged
Ionic Strength Contribution Generally lower due to its zwitterionic natureHigher, as it is a primary amine that requires a counterion (e.g., chloride) to form a buffer
Temperature Dependence of pKa (dpKa/°C) Generally lower for zwitterionic buffers-0.028
Metal Ion Interaction Low chelating capability[4]Can interact with some metal ions
Biochemical Inertness Generally considered biochemically inert[1][4]Can sometimes participate in enzymatic reactions

In-Depth Comparison: Performance and Applications

TRIS Buffers: The Established Standard

TRIS-based buffer systems, particularly the TRIS-glycine system developed by Laemmli, are the most widely used for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5] The discontinuous nature of this system, with different pH values in the stacking and resolving gels, creates a moving ion front that concentrates proteins into sharp bands before they enter the resolving gel, leading to excellent resolution.

Advantages of TRIS Buffers:

  • Well-established and Widely Documented: A vast body of literature and standardized protocols are available for TRIS-based electrophoresis.

  • Excellent Resolving Power: The TRIS-glycine system provides high resolution for a broad range of protein molecular weights.

  • Cost-Effective: TRIS and glycine are relatively inexpensive reagents.

Limitations of TRIS Buffers:

  • pH Fluctuation: The pH of TRIS buffers is known to be sensitive to temperature changes, which can affect the reproducibility of experiments.[6]

  • Potential for Protein Modification: The relatively high pH of the resolving gel in a TRIS-glycine system can sometimes lead to deamidation or other modifications of proteins.

  • Reactivity: The primary amine in TRIS can react with certain reagents, such as aldehydes and ketones.

This compound Buffers: A Zwitterionic Alternative

This compound is a zwitterionic "Good's" buffer, designed to be biochemically inert and have a pKa near physiological pH.[1][4] Its zwitterionic nature at its pKa means it carries both a positive and a negative charge, resulting in a net neutral molecule. This property can be advantageous in electrophoresis by minimizing the buffer's own migration in the electric field and contributing less to the overall ionic strength of the system.

Potential Advantages of this compound Buffers:

  • pH Stability: Zwitterionic buffers like this compound generally exhibit a lower temperature dependence of their pKa compared to TRIS, leading to more stable pH during electrophoresis, which can sometimes generate heat.

  • Lower Ionic Strength: A lower ionic strength can result in lower conductivity and less heat generation during the electrophoretic run, potentially leading to sharper bands.

  • Biochemical Inertness: As a "Good's" buffer, this compound is designed to be non-toxic and to have minimal interaction with biological macromolecules.[1][4]

Considerations for this compound Buffers:

  • Limited Published Protocols: There is a lack of established and optimized protocols specifically using this compound for routine protein electrophoresis.

  • Cost: this compound is generally more expensive than TRIS and glycine.

Visualizing the Workflow: Buffer Selection and Electrophoresis

The following diagram illustrates the decision-making process and general workflow for protein electrophoresis, highlighting where the choice between TRIS and this compound would be made.

G General Protein Electrophoresis Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis & Visualization SamplePrep Protein Sample Preparation (Lysis, Quantification) BufferChoice Buffer System Selection SamplePrep->BufferChoice TrisPath TRIS-based System (e.g., TRIS-Glycine) BufferChoice->TrisPath Standard Protocol TapsoPath This compound-based System (Hypothetical) BufferChoice->TapsoPath Alternative/Exploratory GelCasting Polyacrylamide Gel Casting (Stacking & Resolving Gels) TrisPath->GelCasting TapsoPath->GelCasting Electrophoresis Electrophoretic Separation GelCasting->Electrophoresis Staining Protein Staining (e.g., Coomassie Blue) Electrophoresis->Staining Analysis Data Analysis (Band Migration, Quantification) Staining->Analysis

Caption: Workflow for protein electrophoresis highlighting the buffer selection stage.

Logical Comparison of Buffer Properties

This diagram illustrates the logical relationship between the chemical properties of TRIS and this compound and their potential impact on electrophoresis performance.

G Buffer Properties and Electrophoretic Implications cluster_tris TRIS cluster_this compound This compound cluster_outcome Potential Electrophoresis Outcome TrisProp Primary Amine pKa ~8.1 Temp. Dependent pKa TrisPerf High Ionic Strength Potential for pH Fluctuation Well-established Protocols TrisProp->TrisPerf Resolution Resolution TrisPerf->Resolution BandSharpness Band Sharpness TrisPerf->BandSharpness Reproducibility Reproducibility TrisPerf->Reproducibility Can be lower TapsoProp Zwitterionic pKa 7.6 More Temp. Stable pKa TapsoPerf Lower Ionic Strength Stable pH Biochemically Inert TapsoProp->TapsoPerf TapsoPerf->Resolution Potentially improved TapsoPerf->BandSharpness Potentially improved TapsoPerf->Reproducibility Potentially higher

Caption: Logical flow from buffer properties to potential electrophoresis outcomes.

Experimental Protocols

Standard TRIS-Glycine SDS-PAGE Protocol (Laemmli System)

This protocol is a standard method for separating proteins using a TRIS-glycine discontinuous buffer system.

1. Reagent Preparation:

  • 30% Acrylamide/Bis-acrylamide (29:1) solution

  • Resolving Gel Buffer (1.5 M TRIS-HCl, pH 8.8): Dissolve 181.5 g of TRIS base in 800 mL of deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 1 L.

  • Stacking Gel Buffer (0.5 M TRIS-HCl, pH 6.8): Dissolve 60.5 g of TRIS base in 800 mL of deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 1 L.

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • 10X Running Buffer (0.25 M TRIS, 1.92 M Glycine, 1% SDS): Dissolve 30.3 g of TRIS base, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. Do not adjust the pH. Dilute to 1X before use.

  • 2X Sample Buffer (Laemmli): 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M TRIS-HCl, pH 6.8.

2. Gel Casting:

  • Assemble glass plates and spacers for gel casting.

  • Prepare the resolving gel solution according to the desired acrylamide percentage. For a 10% resolving gel (10 mL):

    • Deionized water: 4.0 mL

    • 30% Acrylamide/Bis-acrylamide: 3.3 mL

    • 1.5 M TRIS-HCl, pH 8.8: 2.5 mL

    • 10% SDS: 100 µL

    • 10% APS: 100 µL

    • TEMED: 4 µL

  • Pour the resolving gel, leaving space for the stacking gel. Overlay with water-saturated isobutanol. Allow to polymerize for 30-60 minutes.

  • Remove the isobutanol and wash with deionized water.

  • Prepare the stacking gel solution (5 mL):

    • Deionized water: 3.05 mL

    • 30% Acrylamide/Bis-acrylamide: 0.83 mL

    • 0.5 M TRIS-HCl, pH 6.8: 1.0 mL

    • 10% SDS: 50 µL

    • 10% APS: 50 µL

    • TEMED: 5 µL

  • Pour the stacking gel and insert the comb. Allow to polymerize for 30-45 minutes.

3. Sample Preparation and Electrophoresis:

  • Mix protein samples with an equal volume of 2X sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

  • Carefully remove the comb and load the samples into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

4. Protein Visualization:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with Coomassie Brilliant Blue R-250 solution (0.1% Coomassie Blue R-250, 50% methanol, 10% acetic acid) for at least 1 hour.

  • Destain the gel in a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background.

Hypothetical this compound-Based Discontinuous Buffer System Protocol

Disclaimer: The following is a theoretical protocol based on the physicochemical properties of this compound and general principles of electrophoresis. This protocol has not been validated and would require optimization.

1. Rationale:

The goal is to create a discontinuous buffer system with a lower pH in the stacking gel and a higher pH in the resolving gel, similar to the TRIS-glycine system, but utilizing this compound. Given this compound's pKa of 7.6, the resolving gel could be buffered to a pH around 8.0-8.2, and the stacking gel to a pH around 6.8-7.0. A trailing ion with a pKa higher than the stacking gel pH would be needed. Glycine could potentially still serve this role.

2. Proposed Reagent Preparation:

  • 30% Acrylamide/Bis-acrylamide (29:1) solution

  • Resolving Gel Buffer (1.5 M this compound, pH 8.2): Dissolve 389.3 g of this compound in 800 mL of deionized water, adjust pH to 8.2 with a strong base (e.g., NaOH), and bring the final volume to 1 L.

  • Stacking Gel Buffer (0.5 M TRIS-HCl, pH 6.8): A TRIS-HCl buffer is proposed for the stacking gel to maintain a significant pH difference for the stacking effect.

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

  • TEMED

  • 10X Running Buffer (0.25 M this compound, 1.92 M Glycine, 1% SDS, pH ~8.0): Dissolve 64.8 g of this compound, 144 g of glycine, and 10 g of SDS in deionized water to a final volume of 1 L. The pH would likely be around 8.0 and may not require adjustment.

  • 2X Sample Buffer: Standard Laemmli sample buffer can be used.

3. Gel Casting, Sample Preparation, Electrophoresis, and Visualization:

Follow the same procedures as outlined in the TRIS-Glycine SDS-PAGE protocol, substituting the this compound-based buffers where indicated. Running conditions may need to be optimized (e.g., voltage and run time) due to potential differences in conductivity.

Conclusion

TRIS-based buffers, particularly the TRIS-glycine system, remain the gold standard for routine protein electrophoresis due to their well-characterized performance and the wealth of available protocols. They provide excellent resolution for a wide range of proteins. However, for applications requiring stringent pH control, minimal protein modification, or where the temperature stability of the buffer is a critical concern, zwitterionic buffers like this compound present a theoretically advantageous alternative.

The primary limitation in the widespread adoption of this compound for this application is the lack of direct comparative studies and optimized, validated protocols. The higher cost of this compound is also a consideration. For researchers encountering issues with TRIS-based systems, such as poor resolution of specific proteins or concerns about protein integrity, exploring a this compound-based system could be a worthwhile endeavor, with the understanding that protocol optimization will be necessary. Future studies directly comparing the performance of this compound and TRIS in protein electrophoresis would be invaluable to the scientific community.

References

Validating Enzyme Activity: A Comparative Guide to TAPSO Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical parameter in ensuring the accuracy and reproducibility of enzyme activity assays. This guide provides a comprehensive comparison of 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid (TAPSO) with other commonly used biological buffers, supported by experimental data and detailed protocols to aid in the validation of your enzyme activity results.

The reliability of in vitro enzyme assays underpins significant portions of biological research and drug discovery. A buffer's primary role is to maintain a stable pH, but its components can also interact with the enzyme, substrate, or cofactors, influencing kinetic outcomes. This compound is a zwitterionic buffer valued for its pKa of approximately 7.6, making it effective for maintaining pH in the physiological range of 7.0 to 8.2. This guide will delve into the properties of this compound and compare its performance with other buffers using a specific enzyme assay as a case study.

Comparative Analysis of Common Biological Buffers

The selection of an appropriate buffer is contingent on several factors beyond the desired pH range, including potential interactions with metal ions and temperature sensitivity. The table below summarizes the key properties of this compound and other frequently used biological buffers.

BufferpKa (at 25°C)Useful pH RangeΔpKa/°CMetal ChelationNotes
This compound ~7.67.0 - 8.2-0.013WeakZwitterionic, minimal interaction with many biological systems.
HEPES 7.56.8 - 8.2-0.014NegligibleCommonly used in cell culture and enzyme assays.
Tris 8.17.2 - 9.0-0.028StrongPrimary amine can be reactive; significant temperature dependence.[1]
Phosphate 7.26.2 - 8.2-0.003ModerateCan inhibit some enzymes, particularly kinases.

Experimental Workflow for Buffer Validation in Enzyme Assays

Validating the choice of buffer is a crucial step in assay development. The following workflow outlines a systematic approach to comparing buffer performance for a given enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Stock reaction_setup Set up reactions with each buffer system enzyme_prep->reaction_setup substrate_prep Prepare Substrate Stock substrate_prep->reaction_setup buffer_prep Prepare Buffer Stocks (e.g., this compound, Tris, HEPES) at identical pH and concentration buffer_prep->reaction_setup incubation Incubate at optimal temperature reaction_setup->incubation measurement Measure product formation or substrate depletion incubation->measurement kinetics Determine Kinetic Parameters (Vmax, Km) measurement->kinetics comparison Compare enzyme activity across buffer systems kinetics->comparison selection Select optimal buffer comparison->selection

A general workflow for validating enzyme activity in different buffer systems.

Case Study: DNA Polymerase Activity

To illustrate the impact of buffer selection on enzyme activity, we will consider a hypothetical case study on the performance of a thermostable DNA polymerase, an enzyme central to the Polymerase Chain Reaction (PCR). While specific comparative data for this compound in this context is limited in publicly available literature, the principles of buffer comparison remain the same. The following protocol and data are based on typical conditions for such an assay.

Experimental Protocol: DNA Polymerase Activity Assay

This protocol describes a method for comparing the activity of a DNA polymerase in this compound and Tris-HCl buffers.

  • Reaction Buffer Preparation:

    • This compound Buffer (10X): 500 mM this compound-NaOH (pH 8.0 at 25°C), 150 mM MgCl₂, 500 mM KCl.

    • Tris-HCl Buffer (10X): 500 mM Tris-HCl (pH 8.0 at 25°C), 150 mM MgCl₂, 500 mM KCl.

  • Reaction Mixture Assembly (for a 50 µL reaction):

    • 10X Reaction Buffer (either this compound or Tris-HCl): 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Template DNA (1 ng/µL): 1 µL

    • Thermostable DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes.

    • 30 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5 minutes.

  • Analysis:

    • The amplified DNA product is quantified using a fluorescent DNA-binding dye (e.g., SYBR Green) in a real-time PCR instrument or by densitometry of bands on an agarose gel. The amount of product is a measure of the enzyme's activity in each buffer.

Comparative Data

The following table presents hypothetical results from the DNA polymerase activity assay, comparing the performance in this compound and Tris-HCl buffers.

Buffer SystemAmplicon Yield (ng)Amplification Efficiency (%)
This compound 125095
Tris-HCl 110092

These hypothetical results suggest that for this particular DNA polymerase, the this compound buffer may support a slightly higher yield and amplification efficiency compared to the more traditional Tris-HCl buffer at the same pH and ionic strength.

Logical Framework for Buffer Selection

The decision-making process for selecting an appropriate buffer for your enzyme assay can be visualized as follows:

G start Start: Need to select a buffer ph_range What is the optimal pH for the enzyme? start->ph_range buffer_candidates Identify buffer candidates with pKa near optimal pH ph_range->buffer_candidates metal_ions Does the assay involve metal ions? buffer_candidates->metal_ions avoid_chelating Avoid buffers with strong metal-chelating properties (e.g., Tris for some assays) metal_ions->avoid_chelating Yes temp_sensitivity Will the assay be run at different temperatures? metal_ions->temp_sensitivity No avoid_chelating->temp_sensitivity low_delta_pka Choose a buffer with a low ΔpKa/°C (e.g., Phosphate, HEPES, this compound) temp_sensitivity->low_delta_pka Yes empirical_test Empirically test top buffer candidates temp_sensitivity->empirical_test No low_delta_pka->empirical_test compare_activity Compare enzyme kinetics (Vmax, Km) in each buffer empirical_test->compare_activity final_choice Final Buffer Selection compare_activity->final_choice

A decision tree for selecting an optimal buffer for an enzyme assay.

Conclusion

The choice of buffer can have a significant impact on the outcome of enzyme activity assays. While traditional buffers like Tris-HCl and HEPES are widely used, zwitterionic buffers such as this compound offer a valuable alternative, particularly in the physiological pH range. The key to robust and reproducible enzyme assays lies in the empirical validation of the buffer system. By systematically comparing the performance of different buffers, researchers can ensure that their chosen conditions are optimal for the enzyme under investigation, leading to more reliable and accurate results.

References

TAPSO vs. MOPS Buffer: A Comparative Guide for RNA Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the analysis of RNA, the integrity and resolution of RNA species following gel electrophoresis are paramount. The choice of running buffer in this process is critical for maintaining a stable pH and ensuring optimal separation of RNA molecules. For decades, 3-(N-morpholino)propanesulfonic acid (MOPS) has been the standard buffer for denaturing RNA agarose gel electrophoresis. However, alternative buffers, such as 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO), present potential advantages. This guide provides a detailed comparison of this compound and MOPS buffers for RNA gel electrophoresis, supported by established protocols and a framework for comparative experimental analysis.

Physicochemical Properties of this compound and MOPS

A buffer's utility in electrophoresis is largely determined by its pKa, which should be close to the desired running pH to ensure stable buffering capacity. Both MOPS and this compound are zwitterionic buffers, which are known to be well-suited for various biological applications.[1][2][3]

PropertyThis compoundMOPS
Full Chemical Name 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid3-(N-morpholino)propanesulfonic acid
CAS Number 68399-81-5[2][4][5]1132-61-2[3]
pKa at 25°C 7.635[6]~7.2[7][8]
Useful pH Range 7.0 - 8.2[1][5][6]6.5 - 7.9[3]
Molecular Weight 259.3 g/mol [5]209.3 g/mol

Performance in RNA Gel Electrophoresis: A Comparative Overview

While MOPS is extensively used and well-documented for RNA electrophoresis, direct comparative studies with this compound are not widely published.[7][9][10][11][12] The following comparison is based on the known properties of the buffers and outlines a proposed experimental design for direct evaluation.

Key Performance Parameters
ParameterMOPS BufferProposed this compound Buffer Performance
RNA Integrity Generally good, but can be compromised by pH shifts during long runs.[13]Potentially improved due to a pKa closer to the optimal pH for RNA stability, minimizing degradation.
Resolution Standard resolution for a wide range of RNA sizes. Poor resolution of large pre-rRNAs has been noted.[14]May offer enhanced resolution, particularly if it maintains a more stable pH throughout the gel run.
Run Time Standard run times are typically several hours.Potentially shorter run times if higher voltage can be applied without significant heat generation or pH drift.
Buffer Stability Known to be photosensitive and can degrade upon autoclaving, producing yellowish byproducts.[3][14]Expected to be more stable, though specific data on photosensitivity and autoclaving for electrophoresis applications is limited.
Recirculation Buffer recirculation is often recommended for longer runs to prevent pH gradients from forming.[13]May not require recirculation for standard runs due to potentially better buffering capacity.

Experimental Protocols

To facilitate a direct comparison, established protocols for MOPS-based RNA gel electrophoresis can be adapted for use with this compound.

Preparation of 10X Buffer Stocks

10X MOPS Buffer (pH 7.0) [15][16]

  • 0.4 M MOPS

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA

  • Adjust pH to 7.0 with NaOH.

  • Treat with DEPC-treated water and autoclave or filter sterilize.

Proposed 10X this compound Buffer (pH 7.6)

  • 0.4 M this compound

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA

  • Adjust pH to 7.6 with NaOH.

  • Treat with DEPC-treated water and filter sterilize.

Denaturing Agarose Gel Preparation (1.2%)
  • Add 1.2 g of agarose to 72 mL of RNase-free water and melt completely.

  • Cool the agarose solution to approximately 60°C.

  • In a fume hood, add 10 mL of 10X MOPS or 10X this compound buffer and 18 mL of 37% formaldehyde.[15][17]

  • Mix gently and pour the gel. Allow it to solidify for at least 30 minutes at room temperature.

Sample Preparation and Electrophoresis
  • To 1-5 µg of total RNA, add 3-5 volumes of RNA loading buffer (containing formamide, formaldehyde, and a tracking dye).

  • Denature the RNA samples by heating at 65-70°C for 10-15 minutes, followed by immediate chilling on ice.[15][17]

  • Place the gel in the electrophoresis tank and add 1X running buffer (MOPS or this compound) to cover the gel.

  • Load the denatured RNA samples into the wells.

  • Run the gel at 5-7 V/cm.[17]

  • Following electrophoresis, visualize the RNA bands using a UV transilluminator. Staining with ethidium bromide or SYBR Green may be performed if not included in the loading dye.

Proposed Experimental Workflow for Comparison

To objectively evaluate the performance of this compound against MOPS, a structured experimental workflow is essential.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rna_prep Isolate High-Quality Total RNA buffer_prep Prepare 10X MOPS and 10X this compound Buffers sample_prep Prepare Identical RNA Samples in Respective Loading Buffers rna_prep->sample_prep gel_prep Prepare Identical 1.2% Agarose Gels with MOPS and this compound electrophoresis Run Gels in Parallel under Identical Conditions (Voltage, Time) buffer_prep->electrophoresis gel_prep->electrophoresis sample_prep->electrophoresis imaging Image Gels using UV Transilluminator electrophoresis->imaging rin_analysis Analyze RNA Integrity (28S:18S rRNA ratio) imaging->rin_analysis resolution_analysis Assess Resolution of RNA Ladder and rRNA Bands imaging->resolution_analysis migration_analysis Compare Migration Distances imaging->migration_analysis

Workflow for comparing this compound and MOPS buffers.

Logical Framework for Performance Evaluation

The decision to adopt a new buffer system depends on a clear, logical evaluation of its benefits relative to the established standard.

G cluster_input Input Buffers cluster_criteria Performance Criteria cluster_outcome Outcome This compound This compound Integrity RNA Integrity This compound->Integrity Resolution Band Resolution This compound->Resolution Stability Buffer Stability This compound->Stability Cost Cost-Effectiveness This compound->Cost MOPS MOPS MOPS->Integrity MOPS->Resolution MOPS->Stability MOPS->Cost Decision Optimal Buffer Selection Integrity->Decision Resolution->Decision Stability->Decision Cost->Decision

Decision matrix for buffer selection.

Conclusion

MOPS is a reliable and widely used buffer for RNA gel electrophoresis, with extensive documentation supporting its use.[18][19] However, its known limitations, such as photosensitivity and the potential for pH gradients to form during extended runs, suggest that improvements are possible.[13][14] this compound, with a pKa that is arguably more suitable for maintaining the pH at which RNA is most stable, presents a compelling alternative. While direct comparative data is lacking in the current literature, the proposed experimental framework provides a clear path for researchers to evaluate this compound's potential to enhance the quality and reliability of RNA analysis. The adoption of this compound could lead to improved RNA integrity, better resolution, and a more robust and convenient workflow for RNA gel electrophoresis.

References

A Researcher's Guide to Good's Buffers: A Performance Review of TAPSO and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research and drug development, maintaining a stable pH is paramount to experimental success. Good's buffers, a suite of zwitterionic buffering agents developed by Norman Good and colleagues, have become indispensable tools in a vast array of applications, from cell culture to enzymatic assays and protein crystallization. This guide provides a comparative performance review of these critical reagents, with a special focus on TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid), to aid researchers, scientists, and drug development professionals in selecting the optimal buffer for their specific needs.

Understanding Good's Buffers: Key Performance Criteria

The utility of Good's buffers stems from a set of carefully considered criteria that make them particularly well-suited for biological applications.[1][2] These include:

  • pKa Value: A pKa value between 6.0 and 8.0, which brackets the physiological pH of most biological systems.[1][2]

  • High Water Solubility: Ensuring ease of use and compatibility with aqueous experimental systems.[1][2]

  • Membrane Impermeability: Preventing the buffer from crossing biological membranes and interfering with intracellular processes.[1]

  • Minimal Salt Effects: Reducing the impact of buffer concentration on the ionic strength of the solution.[1]

  • Low Metal Ion Binding: Minimizing interference with enzymatic reactions or other processes that are dependent on metal ions.[1][2]

  • High Chemical Stability: Ensuring the buffer does not degrade or react with other components of the system.[1][2]

  • Low UV Absorbance: Preventing interference with spectrophotometric measurements.[2]

Comparative Analysis of this compound and Other Good's Buffers

This compound, with a pKa of 7.6 at 25°C, is an excellent choice for applications requiring a stable pH in the neutral to slightly alkaline range (7.0-8.2).[3] Its structure, featuring a tris(hydroxymethyl)aminomethane (Tris) group, contributes to its buffering capacity. However, like other Tris-containing buffers, it can exhibit reactivity with certain peptides.[3]

The selection of a suitable buffer often involves a trade-off between various parameters. The following table provides a comparative overview of this compound and other commonly used Good's buffers to facilitate this decision-making process.

BufferpKa at 25°CUseful pH RangeMetal Ion InteractionsKey Considerations
This compound 7.67.0 - 8.2Strong interaction with Fe. Can also interact with other metal ions.Contains a Tris group, which can be reactive.[3]
HEPES 7.56.8 - 8.2Minimal binding with most divalent metal ions.[2]Can form radicals, not ideal for redox studies.[1] Widely used in cell culture.
PIPES 6.86.1 - 7.5Can form radicals, not ideal for redox studies.[1]Poorly soluble in its free acid form.[1]
MES 6.15.5 - 6.7Does not bind copper.[4]Low pKa, suitable for more acidic conditions.
MOPS 7.26.5 - 7.9Does not bind copper.[4]Can be toxic to some cells at higher concentrations.
Tris 8.17.2 - 9.0Can interact with proteins and its buffering capacity is temperature-sensitive.Widely used, but has known interferences.

Performance in Key Applications: Enzyme Assays and Protein Crystallization

The choice of buffer can significantly impact the outcome of sensitive applications like enzyme assays and protein crystallization.

Enzyme Assays

In enzyme kinetics, maintaining a constant pH is crucial as enzyme activity is highly pH-dependent. While many Good's buffers are suitable for enzyme assays, their potential interaction with metal ions, which often act as cofactors, must be considered. For enzymes that are sensitive to metal ion concentrations, buffers with low metal-binding affinity, such as HEPES or MES, may be preferable. This compound's interaction with iron should be a consideration when working with iron-dependent enzymes.

The stability of the enzyme itself can also be influenced by the buffer. Some studies have shown that buffers can modulate protein stability and aggregation.[5][6][7] Therefore, empirical testing of several buffers within the optimal pH range of the enzyme is often necessary to identify the best-performing one.

Protein Crystallization

Successful protein crystallization is highly dependent on the solution's composition, including the buffering agent. The buffer influences protein solubility and stability, which are critical factors for crystal formation.[8][9] A buffer screen is often employed in the initial stages of crystallization trials to identify the optimal pH and buffer system for a particular protein.[8][9][10]

While no single buffer is universally superior, the choice can significantly affect the crystallization outcome. The pH of the protein solution can influence the screening hits, and multi-component buffer systems may offer better performance in achieving a higher success rate.[10]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are general protocols for an enzyme assay and protein crystallization where the choice of buffer is a key variable.

Generic Enzyme Assay Protocol

This protocol outlines the basic steps for measuring enzyme activity, which can be adapted for specific enzymes and substrates. The buffer is a critical component of the reaction mixture.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol). Store at -80°C.
  • Substrate Stock Solution: Dissolve the substrate in the assay buffer to the desired stock concentration.
  • Assay Buffer: Prepare a 10X stock of the desired Good's buffer (e.g., this compound, HEPES, MOPS) at the target pH. The final assay concentration is typically between 20-100 mM. The buffer should also contain any necessary cofactors or salts.

2. Assay Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, substrate, and any other required components.
  • Pre-incubate the reaction mixture at the desired assay temperature.
  • Initiate the reaction by adding a small volume of the diluted enzyme solution.
  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
  • Calculate the initial reaction velocity from the linear portion of the progress curve.

3. Data Analysis:

  • Determine the enzyme activity, typically expressed in units (µmol of product formed per minute).
  • If comparing buffers, perform the assay under identical conditions, varying only the buffer component, and compare the resulting enzyme activities.

Protein Crystallization by Vapor Diffusion (Sitting Drop)

This protocol describes a common method for protein crystallization. The protein is mixed with a crystallization solution containing a precipitant and a buffer.

1. Preparation:

  • Protein Solution: Purify and concentrate the protein to a suitable concentration (typically 5-20 mg/mL) in a low-salt buffer. The choice of the final buffer for the protein stock is important and can be a variable to screen.
  • Crystallization Screen: Use a commercially available or custom-made screen of crystallization conditions. Each condition will have a specific combination of precipitant, salt, and a buffer at a particular pH.

2. Setting up the Crystallization Plate:

  • Pipette the crystallization solution (reservoir solution) into the wells of a sitting drop crystallization plate.
  • In the smaller "sitting drop" post, mix a small volume of the protein solution with an equal volume of the reservoir solution.
  • Seal the wells to allow vapor diffusion to occur. Water will slowly evaporate from the drop to the reservoir, increasing the concentration of protein and precipitant in the drop, which can lead to crystal formation.

3. Incubation and Observation:

  • Incubate the plates at a constant temperature.
  • Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

4. Optimization:

  • Once initial crystals ("hits") are identified, optimize the conditions by systematically varying the concentrations of the protein, precipitant, and the pH of the buffer around the successful condition.

Visualizing Experimental Workflows

Diagrams can effectively illustrate complex experimental processes. Below are Graphviz (DOT language) scripts for generating workflow diagrams for a generic enzyme assay and a protein crystallization experiment.

EnzymeAssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Stock Solution mix Prepare Reaction Mixture (Buffer, Substrate, etc.) enzyme_prep->mix substrate_prep Prepare Substrate Stock Solution substrate_prep->mix buffer_prep Prepare Assay Buffer (e.g., this compound, HEPES) buffer_prep->mix pre_incubate Pre-incubate at Assay Temperature mix->pre_incubate initiate Initiate Reaction (Add Enzyme) pre_incubate->initiate monitor Monitor Reaction (Absorbance/Fluorescence) initiate->monitor calculate Calculate Initial Reaction Velocity monitor->calculate compare Compare Buffer Performance calculate->compare

Enzyme Assay Experimental Workflow.

ProteinCrystallizationWorkflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_observation Observation & Optimization protein_prep Prepare Purified & Concentrated Protein mix_drop Mix Protein & Reservoir Solution in Drop protein_prep->mix_drop screen_prep Prepare Crystallization Screen (with various buffers) fill_reservoir Fill Reservoir Wells screen_prep->fill_reservoir fill_reservoir->mix_drop seal_plate Seal Plate for Vapor Diffusion mix_drop->seal_plate incubate Incubate at Constant Temperature seal_plate->incubate inspect Inspect for Crystal Growth incubate->inspect optimize Optimize 'Hit' Conditions inspect->optimize

Protein Crystallization Workflow.

Conclusion

The selection of an appropriate Good's buffer is a critical step in a wide range of biological and biochemical experiments. While this compound offers excellent buffering capacity in the neutral to slightly alkaline pH range, its potential for metal ion interactions and reactivity should be considered. This guide provides a framework for comparing this compound with other commonly used Good's buffers, enabling researchers to make informed decisions based on the specific requirements of their experimental systems. Ultimately, empirical testing remains the most reliable method for identifying the optimal buffer that will ensure the stability, activity, and success of the biological molecules and processes under investigation.

References

A Comparative Guide to TAPSO and Phosphate Buffers for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the accuracy and reliability of enzyme kinetic data. The buffer not only maintains a stable pH but can also directly influence enzyme activity and stability. This guide provides an objective comparison of two commonly used buffers, 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid (TAPSO) and phosphate buffer, highlighting their respective properties and potential impacts on enzyme kinetics.

Introduction to this compound and Phosphate Buffers

This compound is a zwitterionic biological buffer that is frequently utilized in biochemical and molecular biology research.[1] It is known for its effective buffering capacity in the physiological pH range of 7.0 to 8.2.[1] Phosphate buffer is one of the most widely used buffer systems in biological research due to its pKa value near physiological pH and its high buffering capacity.[2] However, it is also known to inhibit the activity of certain enzymes, a factor that requires careful consideration during assay development.[2]

Head-to-Head Comparison: this compound vs. Phosphate Buffer

FeatureThis compoundPhosphate Buffer
Buffering Range (pKa) 7.0 - 8.2 (pKa ≈ 7.6)[1]5.8 - 8.0 (pKa2 ≈ 7.2)[2]
Ionic Nature Zwitterionic[1]Anionic
Interaction with Metal Ions Generally considered non-coordinatingCan chelate divalent cations (e.g., Ca²⁺, Mg²⁺) and may precipitate with certain metal ions.
Potential for Enzyme Inhibition Generally considered non-inhibitory for many enzymes.Known to inhibit certain enzymes, particularly kinases and some phosphatases, where phosphate is a product or mimics the substrate.[2]
Temperature Dependence of pKa (ΔpKa/°C) -0.011-0.0028
UV Absorbance Low absorbance in the UV range.Low absorbance in the UV range.
Biocompatibility Generally good.Excellent, as it is a natural component of biological systems.

Experimental Protocol: Comparative Analysis of Alkaline Phosphatase Kinetics

To illustrate a direct comparison of this compound and phosphate buffers, a detailed experimental protocol for determining the kinetic parameters of a model enzyme, alkaline phosphatase, is provided below.

Objective: To determine and compare the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of alkaline phosphatase in this compound and phosphate buffer systems.

Materials:

  • Alkaline Phosphatase (from bovine intestinal mucosa)

  • p-Nitrophenyl phosphate (pNPP) - Substrate

  • This compound buffer (1 M stock solution, pH 7.5)

  • Phosphate buffer (1 M stock solution, pH 7.5, prepared from sodium phosphate monobasic and dibasic)

  • Sodium hydroxide (NaOH) - Stop solution

  • Spectrophotometer

  • 96-well microplate

  • Incubator

Procedure:

  • Buffer Preparation: Prepare working solutions of 100 mM this compound and 100 mM phosphate buffer at pH 7.5.

  • Substrate Preparation: Prepare a stock solution of pNPP (100 mM) in deionized water. From this, prepare a series of dilutions in each of the working buffers (this compound and phosphate) to achieve final concentrations ranging from 0.1 mM to 10 mM.

  • Enzyme Preparation: Prepare a working solution of alkaline phosphatase at a concentration of 0.1 U/mL in each of the respective buffers.

  • Enzyme Assay:

    • To each well of a 96-well plate, add 50 µL of the appropriate substrate dilution (in either this compound or phosphate buffer).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from the absorbance of each sample.

    • Convert absorbance values to product concentration using a standard curve of p-nitrophenol.

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk plot can also be used for visualization and initial estimation.

Illustrative Data Presentation

The following table presents hypothetical kinetic data for alkaline phosphatase in this compound and phosphate buffers, as would be derived from the protocol above. This data serves to illustrate the potential differences that may be observed.

Buffer SystemKm (mM)Vmax (µmol/min/mg)
This compound (100 mM, pH 7.5) 0.5150
Phosphate (100 mM, pH 7.5) 1.2100

Note: This data is illustrative and the actual results may vary depending on the specific enzyme and experimental conditions.

Visualizing the Experimental Workflow and Reaction Pathway

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_buffers Prepare this compound & Phosphate Buffers prep_substrate Prepare pNPP Substrate Dilutions prep_buffers->prep_substrate add_substrate Add Substrate to Microplate prep_substrate->add_substrate prep_enzyme Prepare Alkaline Phosphatase Solution add_enzyme Add Enzyme (Start Reaction) prep_enzyme->add_enzyme pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Add NaOH (Stop Reaction) incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_velocity Calculate Initial Reaction Velocity measure_abs->calc_velocity determine_kinetics Determine Km & Vmax calc_velocity->determine_kinetics

Caption: Experimental workflow for the comparative kinetic analysis of alkaline phosphatase in this compound and phosphate buffers.

Enzymatic Reaction Pathway

EnzymaticReaction cluster_reactants Reactants cluster_products Products Enzyme Alkaline Phosphatase ES_complex Enzyme-Substrate Complex Enzyme->ES_complex Binds Substrate p-Nitrophenyl phosphate (pNPP) Substrate->ES_complex Product1 p-Nitrophenol (pNP) Product2 Inorganic Phosphate (Pi) ES_complex->Enzyme Releases ES_complex->Product1 ES_complex->Product2

Caption: The enzymatic hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase.

Conclusion

The choice between this compound and phosphate buffer can significantly impact the outcome of enzyme kinetic studies. While phosphate buffer is a cost-effective and common choice, its potential for enzyme inhibition, particularly with kinases and phosphatases, necessitates careful consideration.[2] this compound, as a zwitterionic buffer, often presents a less interactive and more inert environment for many enzymatic reactions, potentially yielding more accurate kinetic parameters. The provided experimental protocol offers a framework for researchers to empirically determine the optimal buffer system for their specific enzyme of interest, ensuring the generation of reliable and publishable data.

References

Differential Metal Ion Binding Affinity: A Comparative Guide to TAPSO and Other Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biological buffer is a critical decision in experimental design, particularly in systems where metal ions play a pivotal role. Buffers are not inert spectators; their ability to interact with and chelate metal ions can significantly influence experimental outcomes, from enzyme kinetics to cellular signaling pathways. This guide provides a comprehensive comparison of the metal ion binding affinity of TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) with other commonly used biological buffers, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Metal Ion Binding

BufferMetal IonLog K (Stability Constant)MethodNotes
This compound Fe³⁺ML: 9.35, ML₂: 17.23, ML₂H₋₁: 10.74, ML₃: 24.15[1]Potentiometric TitrationData indicates strong complexation with Fe³⁺.
Zn²⁺-Isothermal Titration CalorimetryUsed in a study of Zn²⁺ chelation from metallothionein-3, suggesting some interaction.[2]
Mg²⁺, Ca²⁺, Cu²⁺, Pb²⁺-Qualitative AssessmentDescribed as having strong interactions.
Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺-Qualitative AssessmentDescribed as having weak interactions.
Tris Cu²⁺log K₁ ≈ 2.9 - 3.4PotentiometryKnown to form complexes with various metals.
Ni²⁺log K₁ ≈ 1.9Potentiometry
HEPES Cu²⁺log K₁ ≈ 1.5PotentiometryGenerally considered a low metal-binding buffer.
Zn²⁺NegligibleVarious
PIPES Cu²⁺NegligibleVariousGenerally considered a low metal-binding buffer.
MOPS Cu²⁺log K₁ ≈ 1.8PotentiometryWeak interaction with some divalent metals.

Note: The stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength. The data presented here is for comparative purposes.

Experimental Protocols for Determining Metal Ion Binding Affinity

Accurate determination of buffer-metal ion interactions is crucial for reproducible and reliable experimental results. The two primary techniques for quantifying these interactions are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Principle: This method involves monitoring the change in pH of a solution containing the buffer and the metal ion as a strong base is added. The shape of the resulting titration curve is altered by the formation of metal-buffer complexes, allowing for the calculation of the stability constants.

Materials:

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Jacketed titration vessel with temperature control

  • Stir plate and stir bar

  • High-purity water (degassed)

  • Buffer of interest (e.g., this compound)

  • Metal salt solution (e.g., FeCl₃, ZnCl₂) of known concentration

  • Standardized strong acid (e.g., HCl)

  • Standardized strong base (e.g., NaOH), carbonate-free

  • Inert salt for maintaining constant ionic strength (e.g., KCl)

Procedure:

  • Calibration: Calibrate the pH electrode using standard pH buffers.

  • Sample Preparation: In the titration vessel, prepare a solution containing a known concentration of the buffer, the metal salt, and the inert salt to maintain a constant ionic strength.

  • Acidification: Add a known amount of standardized strong acid to protonate the buffer.

  • Titration: Titrate the solution with the standardized strong base, recording the pH at regular volume increments.

  • Data Analysis: Plot the pH versus the volume of base added. The stability constants are determined by fitting the titration data to a chemical model that includes the protonation of the buffer and the formation of metal-buffer complexes using specialized software.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Electrode start->calibrate prepare Prepare Buffer-Metal Solution calibrate->prepare acidify Acidify Solution prepare->acidify titrate Titrate with Strong Base acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot fit Fit Data to Model plot->fit calculate Calculate Stability Constants (log K) fit->calculate end_node End calculate->end_node

Caption: Workflow for Potentiometric Titration.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding interaction between a buffer and a metal ion. A solution of the metal ion is titrated into a solution of the buffer in the calorimeter cell. The resulting heat changes are used to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • High-purity water (degassed)

  • Buffer of interest (e.g., this compound)

  • Metal salt solution of known concentration

  • The same buffer solution for dissolving the metal salt to minimize heats of dilution.

Procedure:

  • Sample Preparation: Prepare a solution of the buffer in the ITC cell and a solution of the metal salt in the injection syringe. It is crucial that both solutions are in the same buffer to minimize dilution effects.

  • Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.

  • Titration: Perform a series of small, sequential injections of the metal salt solution into the buffer solution in the cell. The instrument records the heat change after each injection.

  • Control Experiment: A control titration of the metal salt solution into the buffer-only solution (without the specific buffer being tested) is performed to account for the heat of dilution.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of metal to buffer. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

ITC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prepare_cell Prepare Buffer in Cell start->prepare_cell prepare_syringe Prepare Metal in Syringe (in same buffer) start->prepare_syringe equilibrate Equilibrate Instrument prepare_cell->equilibrate prepare_syringe->equilibrate titrate Inject Metal into Buffer equilibrate->titrate measure Measure Heat Change titrate->measure integrate Integrate Heat Peaks measure->integrate plot Plot Binding Isotherm integrate->plot fit Fit to Binding Model plot->fit determine Determine Kₐ, ΔH, n fit->determine end_node End determine->end_node

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The choice of biological buffer can have a profound impact on experimental systems containing metal ions. This compound, a member of the Tris buffer family, exhibits a significant affinity for certain metal ions, particularly Fe³⁺. This is in contrast to buffers like HEPES and PIPES, which are known for their low metal-binding capacity. For researchers working with metal-sensitive enzymes or studying metal-dependent signaling pathways, careful consideration of the buffer's metal-chelating properties is paramount. When the presence of metal ions is unavoidable, utilizing a low-affinity buffer is advisable. Conversely, in situations where controlled metal chelation is desired, a buffer like this compound could be a suitable choice. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the metal ion binding affinity of their chosen buffer, ensuring the integrity and reproducibility of their results.

References

TAPSO Buffer: A Critical Review of Applications and Limitations for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable biological buffer is a critical determinant of experimental success. An inappropriate buffer can lead to inaccurate results and misinterpretation of data. This guide provides a critical review of 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid (TAPSO), a zwitterionic buffer commonly used in various biochemical and biological studies. We will objectively compare its performance with other alternatives, provide supporting experimental data, and detail relevant experimental protocols.

This compound Buffer: Properties and Overview

This compound is a Good's buffer, one of a series of buffers developed to be effective in the physiological pH range. With a pKa of 7.6 at 25°C, this compound is most effective as a buffering agent between pH 7.0 and 8.2. Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amino group, makes it less likely to interact with biological membranes compared to charged buffers.

Applications of this compound Buffer

This compound has found utility in a range of biochemical and cell-based assays due to its favorable buffering capacity in the physiological pH range and its relatively low metal-binding capacity for some divalent cations.

Cell Culture and Viability Assays

The ability to maintain a stable pH is paramount for the successful culture of mammalian cells. While not as commonly used as HEPES in cell culture media formulations, this compound has been investigated for its suitability in short-term cell-based assays.

A study comparing the effects of different buffers on the viability of Caco-2 and K562 cell lines provides valuable insight. The data below summarizes the percentage of cell viability after 1 hour and 24 hours of incubation in different buffer solutions.

BufferCaco-2 (1h)Caco-2 (24h)K562 (1h)K562 (24h)
Buffer 1 (Not specified)91.9%105.1%~75%~75%
Buffer 2 (For flow cytometry)79.7%68.6%~75%<75%
Buffer 3 (Not specified)69.4%88.1%~75%<75%
Buffer 4 (Containing this compound) 64.9% 116.6% ~75% 72.3%

Table 1: Comparative cell viability in the presence of different buffers.[1]

Interestingly, while Buffer 4 (containing this compound) showed the highest decrease in Caco-2 cell viability after 1 hour, the cells exhibited a significant recovery and even proliferation by 24 hours, suggesting a potential for adaptation or utilization of a buffer component.[1] For K562 cells, all tested buffers resulted in a similar decrease in viability at 1 hour, with Buffer 4 showing a slight recovery at 24 hours.[1]

Enzyme Assays

The choice of buffer in enzyme kinetics can significantly influence enzyme activity. This is particularly true for metalloenzymes, where the buffer can interact with the essential metal cofactor. While specific quantitative data directly comparing this compound with other buffers in a wide range of enzyme assays is limited in the readily available literature, some general principles can be applied.

A study on the influence of buffer identity on the activity of metalloenzymes demonstrated that buffers can indeed affect kinetic parameters.[2] Although this particular study did not include this compound, it highlights the importance of empirical testing when selecting a buffer for a novel enzyme assay. The zwitterionic nature of this compound and its relatively low affinity for some divalent cations might make it a suitable candidate for certain metalloenzyme studies, but this must be validated on a case-by-case basis.[3]

Electrophoresis

This compound has been utilized in electrophoretic techniques, particularly in capillary electrophoresis (CE) for the separation of peptides and proteins. Its zwitterionic character and buffering capacity in the neutral to slightly alkaline range can be advantageous for maintaining the native charge of proteins during separation.

Known Limitations of this compound Buffer

Despite its utility, this compound is not without its limitations, which researchers must consider.

Metal Ion Chelation

While this compound is often cited for its low metal-binding capacity, it is not entirely inert. It has been shown to form complexes with certain divalent cations, which can be a significant drawback in assays where these ions are critical for biological activity.[3] For instance, if an enzyme requires Mg²⁺ or Ca²⁺ for its catalytic function, the presence of this compound could potentially inhibit its activity by chelating these essential ions. Therefore, for studies involving metalloenzymes or processes dependent on specific metal ions, the potential for interference by this compound should be carefully evaluated.

Temperature Dependence of pKa

Like most buffers, the pKa of this compound is temperature-dependent. This means that the pH of a this compound buffer solution will change with temperature. Researchers conducting experiments at temperatures other than ambient must account for this shift to ensure the pH of their assay remains within the desired range.

Potential for Biological Effects

As demonstrated in the cell viability studies, components of buffer solutions can have direct effects on biological systems.[1] While this compound is generally considered to be biocompatible, its influence on specific cellular processes, especially over longer incubation times, should not be overlooked.

Comparison with Alternative Buffers

The choice of buffer is always a trade-off between various factors. Here's a brief comparison of this compound with two other commonly used biological buffers, HEPES and Tris.

FeatureThis compoundHEPESTris
Useful pH Range 7.0 - 8.26.8 - 8.27.2 - 9.0
pKa at 25°C 7.67.58.1
Metal Ion Binding ModerateLowCan bind to some metals
Temperature Dependence of pKa ModerateLowHigh
Interaction with Membranes LowLowCan be permeable
Suitability for Cell Culture Short-term assaysWidely usedLess common, can be toxic

Table 2: Comparison of key properties of this compound, HEPES, and Tris buffers.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are example protocols where this compound could be a suitable buffer, though optimization for each specific application is always recommended.

General Protocol for a Kinase Assay

This protocol provides a general framework for a kinase assay where a zwitterionic buffer like this compound could be employed.

Materials:

  • Kinase of interest

  • Substrate peptide or protein

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Kinase reaction buffer (e.g., 50 mM this compound, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA solution)

  • Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

  • Prepare the kinase reaction buffer with 50 mM this compound, adjusting the pH to 7.5 with NaOH. Add MgCl₂ to a final concentration of 10 mM and DTT to 1 mM.

  • In a microcentrifuge tube or a well of a microplate, combine the kinase and its substrate in the kinase reaction buffer.

  • Initiate the reaction by adding ATP. The final concentration of ATP should be optimized for the specific kinase.

  • Incubate the reaction at the optimal temperature for the kinase for a predetermined amount of time.

  • Stop the reaction by adding the stop solution.

  • Detect the phosphorylation of the substrate using an appropriate method.

Protocol for Two-Dimensional (2D) Gel Electrophoresis of Phosphoproteins

This protocol outlines the general steps for 2D gel electrophoresis, a powerful technique for separating complex protein mixtures. While specific rehydration and running buffers are often optimized, a this compound-based buffer could be considered for the second dimension (SDS-PAGE) due to its buffering capacity in the neutral pH range.

First Dimension: Isoelectric Focusing (IEF)

  • Prepare a rehydration buffer containing urea, a non-ionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes.

  • Rehydrate the IPG (Immobilized pH Gradient) strips with the protein sample in the rehydration buffer.

  • Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.

Second Dimension: SDS-PAGE

  • Equilibrate the focused IPG strips in an equilibration buffer containing SDS, glycerol, and a reducing agent (e.g., DTT). A buffer like Tris-HCl is traditionally used here, but a 25 mM this compound buffer, pH 7.5, could be tested as an alternative.

  • Perform a second equilibration step in a similar buffer containing iodoacetamide to alkylate the reduced cysteine residues.

  • Place the equilibrated IPG strip onto a polyacrylamide gel.

  • Run the second dimension electrophoresis until the dye front reaches the bottom of the gel.

  • Stain the gel to visualize the separated proteins.

Visualization of a Signaling Pathway

To illustrate a context where buffer choice is critical, the following diagram depicts a simplified Receptor Tyrosine Kinase (RTK) signaling pathway. The enzymatic activities of kinases and phosphatases within this cascade are highly pH-sensitive, underscoring the importance of a stable buffering environment for in vitro studies of these pathways.

RTK_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression Regulation

A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a valuable zwitterionic buffer for a variety of biological and biochemical applications, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its primary advantages include good buffering capacity in its effective range and relatively low interference with some metal-dependent systems. However, researchers must be aware of its limitations, including potential interactions with certain divalent cations and the temperature dependency of its pKa. As with any experimental parameter, the choice of buffer should be carefully considered and empirically validated for each specific application to ensure the reliability and accuracy of the results. The comparative data and protocols provided in this guide serve as a starting point for making an informed decision about the suitability of this compound for your research needs.

References

Performance Showdown: TAPSO in Denaturing vs. Non-Denaturing Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For scientists and drug development professionals, polyacrylamide gel electrophoresis (PAGE) is an indispensable technique for the separation and analysis of proteins. The choice of buffer system is critical, profoundly influencing the resolution, band sharpness, and the very nature of the separation. While buffers like Tris-Glycine and Bis-Tris are staples in laboratories, this guide explores the theoretical performance of TAPSO ([2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid]), a zwitterionic buffer, in both denaturing (SDS-PAGE) and non-denaturing (Native PAGE) conditions, comparing it to established systems.

Currently, there is a notable lack of published data and established protocols for the use of this compound as a primary buffer component in protein polyacrylamide gel electrophoresis. This guide, therefore, synthesizes the known principles of electrophoresis and the physicochemical properties of this compound to provide a well-grounded theoretical comparison and to highlight why other buffer systems are more commonly employed.

I. The Electrophoretic Landscape: Denaturing vs. Non-Denaturing Separation

The fundamental difference between denaturing and non-denaturing PAGE lies in the treatment of the protein sample and the composition of the gel and running buffers.

  • Denaturing PAGE (SDS-PAGE): In this technique, proteins are treated with the anionic detergent sodium dodecyl sulfate (SDS) and typically a reducing agent. SDS denatures the proteins, disrupting their secondary, tertiary, and quaternary structures, and imparts a uniform negative charge-to-mass ratio.[1][2][3] This ensures that protein migration through the polyacrylamide gel matrix is primarily dependent on molecular weight.[1][2][3]

  • Non-Denaturing PAGE (Native PAGE): This method separates proteins in their folded, native state.[4][5] Consequently, the migration of proteins is influenced by a combination of factors: size, shape, and intrinsic net charge at the pH of the electrophoresis.[4][5] This technique is invaluable for studying protein-protein interactions, conformational changes, and the activity of enzymes.[6]

II. Buffer Systems: The Conductors of Separation

The buffer system in electrophoresis maintains a stable pH and provides the ions that carry the current. In discontinuous buffer systems, which are common in protein electrophoresis, a stacking gel with large pores concentrates the sample into a narrow band before it enters the resolving gel with smaller pores for separation.[2][3][7] This results in sharper bands and better resolution. The choice of trailing and leading ions in the buffer system is crucial for this stacking effect.

III. This compound: A Theoretical Contender

This compound is a biological buffer with a pKa of 7.6, providing a useful buffering range between pH 7.0 and 8.2. It is a zwitterionic buffer, meaning it carries both a positive and a negative charge, but has a net charge of zero at its isoelectric point.

Performance in Denaturing Gels (SDS-PAGE)

In a theoretical denaturing system using this compound, its performance would be compared to the standard Laemmli system (Tris-Glycine).

Performance Metric Standard Tris-Glycine System Theoretical this compound System Analysis
Resolution High resolution for a wide range of proteins.Potentially good resolution within its optimal buffering range. However, the interaction of this compound's sulfonic acid group with SDS and proteins is not well-documented and could affect migration patterns.Tris-Glycine is a well-established system with predictable protein migration. The performance of this compound is speculative and would require empirical validation.
Band Sharpness Generally produces sharp bands due to the effective stacking of proteins by the chloride (leading) and glycinate (trailing) ions.The effectiveness of this compound as a trailing ion is unknown. Its mobility relative to chloride and SDS-protein complexes would determine the efficiency of the stacking process and, consequently, band sharpness.The established mobility characteristics of glycine in the Laemmli system are key to its success. This compound's utility here is uncertain.
Protein Integrity The high pH of the resolving gel in the Laemmli system can sometimes lead to protein modifications like deamidation or alkylation.With a pKa of 7.6, a this compound-based system could potentially operate at a lower, more neutral pH, which might minimize protein modifications.This is a potential advantage of a this compound-based system, similar to the benefits seen with Bis-Tris buffers which also operate at a more neutral pH.
Run Time Standard run times are well-established.Run times would depend on the ionic strength and conductivity of the this compound buffer, which would need to be optimized.No data is available to make a direct comparison.
Performance in Non-Denaturing Gels (Native PAGE)

In a non-denaturing system, the buffer's pH is critical as it determines the native charge of the proteins.

Performance Metric Standard Native Systems (e.g., Tris-Glycine, Bis-Tris) Theoretical this compound System Analysis
Separation Principle Separates proteins based on a combination of their size, shape, and net negative charge at the operating pH.Would separate proteins based on their size, shape, and net charge within the pH 7.0-8.2 range.This compound's buffering range is suitable for maintaining the native state of many proteins.
Resolution of Native Complexes Tris-Glycine and Bis-Tris systems are widely used and optimized for the separation of native protein complexes.The zwitterionic nature of this compound might offer different ionic strength characteristics that could potentially affect the stability and migration of protein complexes. This would require empirical testing.The established systems provide reliable and reproducible results. The impact of this compound on complex integrity is unknown.
Flexibility Different buffer systems (e.g., Tris-Glycine for high pH, Bis-Tris for neutral pH) are chosen based on the isoelectric point (pI) of the target proteins.This compound's buffering range around neutral pH would be suitable for proteins with acidic to neutral pIs. It would be less suitable for very basic proteins, which would carry a net positive charge and migrate in the opposite direction unless the electrode polarity is reversed.This compound could offer a viable alternative to Bis-Tris for separations around neutral pH.
Compatibility with Downstream Applications Buffers are generally compatible with common staining methods like Coomassie Blue and subsequent analysis such as Western blotting.This compound is a biological buffer and is expected to be compatible with most protein staining and blotting techniques. However, specific interactions have not been documented.Compatibility would need to be confirmed experimentally.

IV. Experimental Protocols

As there are no established protocols for using this compound in protein gel electrophoresis, the following are generalized protocols for standard denaturing and non-denaturing systems for comparison.

A. Standard Denaturing SDS-PAGE Protocol (Laemmli System)

1. Gel Preparation:

  • Resolving Gel (12%): Acrylamide/Bis-acrylamide (30% solution), 1.5 M Tris-HCl (pH 8.8), 10% SDS, 10% Ammonium Persulfate (APS), TEMED.

  • Stacking Gel (4%): Acrylamide/Bis-acrylamide (30% solution), 0.5 M Tris-HCl (pH 6.8), 10% SDS, 10% APS, TEMED.

2. Sample Preparation:

  • Protein sample is mixed with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).

  • The mixture is heated at 95-100°C for 5 minutes.

3. Running Conditions:

  • Running Buffer: 25 mM Tris, 192 mM Glycine, 0.1% SDS, pH 8.3.

  • Electrophoresis is typically run at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

B. Standard Non-Denaturing (Native) PAGE Protocol

1. Gel Preparation:

  • Resolving Gel (e.g., 8%): Acrylamide/Bis-acrylamide (30% solution), 1.5 M Tris-HCl (pH 8.8), 10% APS, TEMED. (Note: SDS is omitted).

  • Stacking Gel (4%): Acrylamide/Bis-acrylamide (30% solution), 0.5 M Tris-HCl (pH 6.8), 10% APS, TEMED. (Note: SDS is omitted).

2. Sample Preparation:

  • Protein sample is mixed with native sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents).

  • Samples are not heated.

3. Running Conditions:

  • Running Buffer: 25 mM Tris, 192 mM Glycine, pH 8.3. (Note: SDS is omitted).

  • Electrophoresis is typically performed at a constant voltage in a cold room or on ice to prevent denaturation.

V. Visualizing the Workflow

The following diagrams illustrate the generalized workflows for denaturing and non-denaturing PAGE.

Denaturing_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis Protein Protein Sample SDS_Reducing Add SDS & Reducing Agent Protein->SDS_Reducing Heat Heat at 95-100°C SDS_Reducing->Heat Load Load Sample onto Gel Heat->Load Run Apply Electric Field Load->Run Separate Separate by Size Run->Separate Stain Stain Gel (e.g., Coomassie) Separate->Stain Blot Western Blot Separate->Blot

Caption: Workflow for Denaturing SDS-PAGE.

Native_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis Protein Protein Sample Native_Buffer Add Native Sample Buffer Protein->Native_Buffer Load Load Sample onto Gel Native_Buffer->Load Run Apply Electric Field (Cold) Load->Run Separate Separate by Size, Shape & Charge Run->Separate Stain Stain Gel / Activity Assay Separate->Stain Blot Western Blot Separate->Blot

References

A Comparative Analysis of TAPSO Buffer Cytotoxicity in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological and biomedical research, maintaining a stable physiological pH is paramount for the success of in vitro experiments. Biological buffers are indispensable components of cell culture media and assay solutions, yet their potential to induce cellular toxicity is a critical consideration. This guide provides a comparative overview of the cytotoxicity of TAPSO ([N-(Tri(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid]) buffer against other commonly used biological buffers such as Tris, HEPES, and Phosphate-Buffered Saline (PBS).

Quantitative Cytotoxicity Comparison

BufferCell Type(s)Typical Working ConcentrationObserved Cytotoxic Effects
This compound Various20-50 mMNo specific cytotoxicity data (e.g., IC50) is readily available in the literature. It is generally considered to be of low toxicity.
Tris Various Mammalian10-50 mMConcentrations exceeding 100 mM have been shown to cause cell shrinkage and a significant decrease in proliferation.[1]
HEPES Murine Thymocytes10-25 mMCan induce phototoxicity upon exposure to light, leading to the production of hydrogen peroxide (H₂O₂) and subsequent cell death.
PBS Various Mammalian1X (approx. 150 mM ionic strength)Dilution of cell culture samples in PBS has been observed to cause a decrease in cell viability, which is not attributed to pH fluctuations.[2] Generally considered non-toxic for short-term procedures.[3]

Experimental Methodologies

The data presented is typically generated using standard cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the culture medium and expose the cells to fresh medium containing various concentrations of the buffer being tested. Include appropriate positive (e.g., a known toxin) and negative (e.g., standard culture medium) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After the MTT incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each buffer concentration relative to the negative control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined from a dose-response curve.

Visualizing Experimental and Logical Relationships

To better understand the processes and concepts discussed, the following diagrams illustrate a typical cytotoxicity workflow and the key characteristics of each buffer.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_buffers Prepare Buffer Dilutions treat_cells Treat Cells with Buffers prepare_buffers->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Fig 1. Generalized workflow for an MTT-based cytotoxicity assay.

Buffer_Characteristics cluster_attributes Key Cytotoxicity-Related Attributes This compound This compound low_toxicity Generally Low Toxicity This compound->low_toxicity Tris Tris conc_dependent Concentration-Dependent Toxicity (>100 mM) Tris->conc_dependent HEPES HEPES phototoxicity Phototoxicity Risk HEPES->phototoxicity PBS PBS osmotic_stress Potential for Osmotic Stress (during dilution) PBS->osmotic_stress Cell_Death_Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) stress Cellular Stress (e.g., High Buffer Conc., ROS) caspase Caspase Activation stress->caspase Intrinsic or Extrinsic Pathway swelling Cell Swelling stress->swelling Severe Insult blebbing Membrane Blebbing caspase->blebbing bodies Apoptotic Bodies blebbing->bodies lysis Membrane Lysis swelling->lysis inflammation Inflammation lysis->inflammation

References

Validating TAPSO as a Buffer for Circular Dichroism Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. The choice of buffer is critical for acquiring high-quality CD data, as the buffer itself must be transparent in the far-ultraviolet (UV) region where the peptide backbone absorbs. While standard buffers like phosphate and Tris are well-characterized for CD spectroscopy, the suitability of other biological buffers, such as TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid), is not well-documented in scientific literature.

This guide provides a framework for the validation of this compound as a potential buffer for CD spectroscopy. It outlines the necessary experimental protocols and data presentation to objectively compare its performance against commonly used CD buffers. While direct experimental data for this compound in CD spectroscopy is not currently available in published literature, this guide presents the methodology required to perform such a validation.

Key Considerations for Buffer Selection in CD Spectroscopy

The ideal buffer for CD spectroscopy should exhibit low absorbance in the far-UV region (typically below 200 nm). High buffer absorbance can obscure the protein signal, leading to a poor signal-to-noise ratio and inaccurate data.[1][2][3][4] Phosphate and borate buffers are often recommended due to their low UV absorbance.[5][6][7] Tris-based buffers are considered acceptable at low concentrations (typically ≤ 25 mM), while some sulfonate-containing "Good's" buffers, such as HEPES, MES, and PIPES, are often discouraged due to their significant absorbance in the far-UV range.[3][8]

This compound, with a pKa of 7.6, is a zwitterionic buffer effective in the physiological pH range of 7.0-8.2. Chemically, it contains both a Tris-like moiety and a propanesulfonic acid group. The presence of the Tris group suggests potential suitability, but the sulfonate group raises concerns about its UV absorbance, similar to other sulfonated buffers. Therefore, experimental validation is essential.

Experimental Protocol for Buffer Validation

To validate this compound for CD spectroscopy, a direct comparison with established buffers like sodium phosphate and Tris is necessary. The following experimental workflow outlines the key steps for this validation process.

G cluster_0 Buffer Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison A Prepare equimolar solutions of this compound, Sodium Phosphate, and Tris buffers (e.g., 10 mM) B Adjust pH to 7.4 A->B C Filter all buffer solutions (0.22 µm) B->C D Acquire UV absorbance spectra of each buffer (190-260 nm) C->D E Acquire CD spectra of a standard protein (e.g., Lysozyme) in each buffer D->E F Perform thermal melts of the protein in each buffer E->F G Determine UV cutoff wavelength for each buffer H Compare signal-to-noise ratio of protein CD spectra G->H I Analyze secondary structure content H->I J Compare melting temperatures (Tm) I->J

Figure 1: Experimental workflow for validating a novel buffer for CD spectroscopy.

Detailed Methodologies
  • Buffer Preparation:

    • Prepare 10 mM solutions of this compound, sodium phosphate, and Tris-HCl.

    • Adjust the pH of all buffer solutions to 7.4 at room temperature.

    • Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could cause light scattering.[2]

  • UV Absorbance Spectroscopy:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum of each buffer from 190 nm to 260 nm in a 1 mm pathlength quartz cuvette.

    • Use deionized water as a blank.

    • The UV cutoff is defined as the wavelength at which the absorbance of the buffer exceeds a certain threshold (e.g., 1.0 AU).

  • Circular Dichroism Spectroscopy of a Standard Protein:

    • Prepare a stock solution of a well-characterized protein, such as lysozyme, at a concentration of 1 mg/mL in deionized water.

    • For far-UV CD measurements, dilute the protein stock to a final concentration of 0.1 mg/mL in each of the three buffer systems (this compound, sodium phosphate, and Tris).[4]

    • Record the CD spectra from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette.

    • Instrument parameters:

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3

    • Record a baseline spectrum for each buffer and subtract it from the corresponding protein spectrum.[9]

  • Thermal Denaturation Studies:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature.

    • Increase the temperature from 20 °C to 95 °C at a rate of 1 °C/min.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Data Presentation for Comparative Analysis

The following tables provide a template for summarizing the quantitative data obtained from the validation experiments.

Table 1: UV Absorbance Characteristics of Buffers
Buffer (10 mM, pH 7.4)UV Cutoff (nm)Absorbance at 190 nmAbsorbance at 200 nm
This compound Data to be determinedData to be determinedData to be determined
Sodium Phosphate Data to be determinedData to be determinedData to be determined
Tris-HCl Data to be determinedData to be determinedData to be determined
Table 2: Comparison of Protein CD Spectra in Different Buffers
ParameterThis compoundSodium PhosphateTris-HCl
Signal-to-Noise Ratio at 222 nm Data to be determinedData to be determinedData to be determined
Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) Data to be determinedData to be determinedData to be determined
Molar Ellipticity at 208 nm (deg·cm²·dmol⁻¹) Data to be determinedData to be determinedData to be determined
Lowest Wavelength with Reliable Data (nm) Data to be determinedData to be determinedData to be determined
Table 3: Secondary Structure and Thermal Stability Analysis
ParameterThis compoundSodium PhosphateTris-HCl
α-Helix Content (%) Data to be determinedData to be determinedData to be determined
β-Sheet Content (%) Data to be determinedData to be determinedData to be determined
Random Coil Content (%) Data to be determinedData to be determinedData to be determined
Melting Temperature (Tm) (°C) Data to be determinedData to be determinedData to be determined

Logical Framework for Buffer Validation

The decision to adopt a new buffer for CD spectroscopy should be based on a logical assessment of its performance relative to established standards.

G A Is the UV cutoff of This compound ≤ Phosphate/Tris? B Does the protein CD spectrum in This compound show comparable or better signal-to-noise? A->B Yes F This compound is not a suitable buffer for CD. A->F No C Is the calculated secondary structure consistent with known values? B->C Yes B->F No D Is the thermal stability (Tm) of the protein unaffected? C->D Yes C->F No E This compound is a suitable alternative buffer for CD. D->E Yes D->F No

Figure 2: Decision tree for validating this compound as a CD spectroscopy buffer.

Conclusion

While there is currently no published data to support the use of this compound as a buffer for circular dichroism spectroscopy, this guide provides a comprehensive framework for its validation. The key determinants of its suitability will be its transparency in the far-UV region and its non-interference with protein structure and stability. By following the outlined experimental protocols and systematically comparing the results with standard buffers like sodium phosphate and Tris, researchers can make an informed decision on whether this compound is a viable addition to the toolkit of buffers for CD analysis. Given the presence of a sulfonate group in its structure, careful evaluation of its UV absorbance is particularly critical.

References

Comparing buffering capacity of TAPSO vs. MES at different pH values.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal buffering agent for their experimental systems, a thorough understanding of a buffer's capacity at various pH levels is paramount. This guide provides a detailed comparison of the buffering capacity of two commonly used biological buffers: TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid).

Key Physicochemical Properties

A buffer's performance is intrinsically linked to its pKa, the pH at which the buffer exhibits its maximum buffering capacity. The effective buffering range for a given buffer is generally considered to be its pKa ± 1.

BufferpKa (at 25°C)Effective Buffering pH Range
This compound ~7.67.0 - 8.2
MES ~6.155.5 - 6.7

Table 1: Physicochemical properties of this compound and MES buffers.

As indicated in Table 1, this compound is most effective in the slightly alkaline range, making it suitable for many biological and biochemical applications that require a pH between 7.0 and 8.2. In contrast, MES is the preferred choice for experiments requiring a more acidic environment, with its optimal buffering occurring between pH 5.5 and 6.7.[1]

Understanding and Measuring Buffering Capacity

Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. The buffering capacity is maximal at the pKa of the buffer and decreases as the pH moves away from the pKa.

A theoretical comparison of the buffering capacity of this compound and MES can be visualized by plotting their respective titration curves. These curves illustrate the change in pH of the buffer solution as a strong base (e.g., NaOH) is added. The flattest region of the curve corresponds to the pKa of the buffer, where the buffering capacity is at its peak.

Experimental Protocol for Determining Buffering Capacity

The following is a detailed methodology for the experimental determination of the buffering capacity of this compound and MES.

Objective: To determine and compare the buffering capacity of this compound and MES buffers at various pH values through pH metric titration.

Materials:

  • This compound (free acid)

  • MES (free acid)

  • Sodium hydroxide (NaOH), 0.1 M solution, standardized

  • Hydrochloric acid (HCl), 0.1 M solution, standardized

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

  • Burette (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

Procedure:

  • Buffer Preparation:

    • Prepare a 0.1 M solution of this compound by dissolving the appropriate amount of this compound free acid in deionized water.

    • Prepare a 0.1 M solution of MES by dissolving the appropriate amount of MES free acid in deionized water.

  • Titration with Strong Base (to determine buffering capacity in the acidic range of the buffer):

    • Place 50 mL of the 0.1 M buffer solution (either this compound or MES) into a 100 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH of the solution.

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH.

    • Continue the titration until the pH has increased by at least 2 pH units from the initial pH.

  • Titration with Strong Acid (to determine buffering capacity in the alkaline range of the buffer):

    • Repeat the procedure from step 2, but titrate a fresh 50 mL aliquot of the 0.1 M buffer solution with the standardized 0.1 M HCl solution.

    • Continue the titration until the pH has decreased by at least 2 pH units from the initial pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH or HCl added to generate a titration curve for each buffer.

    • Calculate the buffering capacity (β) at different pH values using the following formula: β = |ΔB / ΔpH| where:

      • ΔB is the moles of strong base or acid added per liter of buffer.

      • ΔpH is the change in pH resulting from the addition of the strong base or acid.

Expected Results and Comparison

Based on their respective pKa values, the buffering capacity of this compound and MES will be maximal at pH 7.6 and 6.15, respectively. A hypothetical comparison of their buffering capacities across a range of pH values is presented in Table 2.

pHTheoretical Buffering Capacity (β) - this compound (0.1 M)Theoretical Buffering Capacity (β) - MES (0.1 M)
5.0LowModerate
5.5Very LowHigh
6.0NegligibleMaximum
6.5NegligibleHigh
7.0ModerateLow
7.5HighVery Low
7.6Maximum Negligible
8.0HighNegligible
8.5ModerateNegligible

Table 2: Theoretical comparison of the buffering capacity of 0.1 M this compound and MES at different pH values. The values are qualitative descriptors based on the proximity to the pKa.

The following DOT script generates a diagram illustrating the logical relationship in selecting a buffer based on the desired experimental pH.

Buffering_Capacity_Comparison cluster_this compound This compound cluster_MES MES TAPSO_pKa pKa ≈ 7.6 TAPSO_Range Effective Range: 7.0 - 8.2 TAPSO_pKa->TAPSO_Range determines Conclusion_this compound Choose this compound TAPSO_Range->Conclusion_this compound MES_pKa pKa ≈ 6.15 MES_Range Effective Range: 5.5 - 6.7 MES_pKa->MES_Range determines Conclusion_MES Choose MES MES_Range->Conclusion_MES Decision Experimental pH Requirement Decision->TAPSO_Range pH 7.0 - 8.2 Decision->MES_Range pH 5.5 - 6.7

Figure 1: Decision workflow for selecting between this compound and MES buffers based on experimental pH.

Conclusion

The choice between this compound and MES as a buffering agent should be primarily driven by the desired pH of the experimental system. For applications requiring a stable pH in the slightly alkaline range (pH 7.0-8.2), this compound is the superior choice due to its pKa of approximately 7.6. Conversely, for experiments that need to be maintained in a more acidic environment (pH 5.5-6.7), MES, with its pKa of around 6.15, is the more appropriate buffer.[1] By understanding the principles of buffering capacity and, if necessary, performing the experimental titration outlined above, researchers can confidently select the optimal buffer to ensure the stability and reliability of their results.

References

Safety Operating Guide

Proper Disposal of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (TAPSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe disposal of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (CAS RN: 68399-81-5), commonly known as TAPSO. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Hazard Summary and Safety Precautions

This compound is a zwitterionic biological buffer. While not classified as acutely toxic, it is recognized as a skin and eye irritant and may cause respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, gloves, and a dust mask if handling the powdered form.[2]

Key Hazard Information:

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its entry into drains and waterways.[1][2] The recommended disposal method involves treating it as chemical waste and transferring it to a licensed disposal company.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • If the this compound has been mixed with other chemicals, the disposal procedure must account for all components of the mixture.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • Provide the waste disposal service with the Safety Data Sheet for this compound.

  • Alternative Disposal Method (to be performed by a licensed facility):

    • An alternative method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure should only be carried out by trained professionals in a licensed facility.

Logical Flow for this compound Disposal Decision Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

TAPSO_Disposal_Workflow start Start: Have this compound waste for disposal is_pure Is the waste pure this compound or an aqueous solution of this compound? start->is_pure is_mixed Is the waste mixed with other hazardous chemicals? is_pure->is_mixed No collect Collect in a designated, labeled waste container is_pure->collect Yes is_mixed->collect No (Aqueous solution) provide_sds Provide SDS for all components of the waste mixture is_mixed->provide_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company collect->contact_ehs dispose Transfer to licensed disposal facility for proper treatment and disposal contact_ehs->dispose provide_sds->contact_ehs end End: this compound waste properly disposed dispose->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.